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  • Product: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride
  • CAS: 2109874-10-2

Core Science & Biosynthesis

Foundational

CAS number for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride

An In-depth Technical Guide to (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride Introduction (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is a specialized chiral amine derivative that serves as a crucial...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride

Introduction

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is a specialized chiral amine derivative that serves as a crucial building block in modern medicinal chemistry and drug discovery. Its unique molecular architecture, characterized by a stereospecific center, a substituted phenyl ring with both bromine and fluorine atoms, and its formulation as a hydrochloride salt, makes it a valuable intermediate for the synthesis of complex, biologically active molecules.[1][2] The presence and specific arrangement of the halogen atoms offer medicinal chemists strategic advantages in modulating the electronic properties and metabolic stability of new chemical entities.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

Precise identification and understanding the physicochemical properties of a starting material are fundamental to its effective use in synthesis.

PropertyValue
CAS Number 2109874-10-2[1][4]
Molecular Formula C₈H₁₀BrClFN[1]
Molecular Weight 254.53 g/mol [1]
MDL Number MFCD24428137
SMILES CC1=CC=C(Br)C(F)=C1.[H]Cl
Purity Typically >95-98% from commercial suppliers[5][6]

The S-configuration at the chiral center is critical for stereoselective interactions with biological targets.[2] The bromo- and fluoro-substituents on the phenyl ring are not merely passive elements; the bromine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex molecular scaffolds.[2][3] The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate.[3]

Synthesis and Manufacturing Overview

The industrial synthesis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is a multi-step process designed to achieve high enantiomeric and chemical purity. While specific proprietary methods may vary, a general and logical synthetic pathway can be outlined.

The synthesis typically begins with a suitably substituted aromatic precursor. Key transformations include:

  • Halogenation: Introduction of bromine and fluorine onto the phenyl ring. This requires careful control of regioselectivity to ensure the desired 3-fluoro-4-bromo substitution pattern.

  • Acylation/Ketone Formation: Conversion to an acetophenone derivative, which serves as the precursor to the ethylamine side chain.

  • Chiral Amination/Resolution: The critical step of introducing the amine group with the correct (S)-stereochemistry. This is often achieved through asymmetric reduction of a corresponding ketimine or by classical resolution of a racemic amine mixture using a chiral acid.

  • Salt Formation: The final free base is treated with hydrochloric acid to form the stable and more easily handled hydrochloride salt.[1]

G A Substituted Phenyl Precursor B Bromination & Fluorination A->B Halogenation C Acetophenone Intermediate B->C Acylation D Racemic Amine Formation C->D Reductive Amination E Chiral Resolution D->E Separation F (S)-Enantiomer (Free Base) E->F Isolation G (S)-Ethanamine HCl (Final Product) F->G HCl Salt Formation

A generalized synthetic workflow for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride.

Applications in Research and Drug Development

This chiral amine is a cornerstone building block for constructing libraries of novel compounds for structure-activity relationship (SAR) studies.[2] Its amine functionality allows for straightforward derivatization, particularly through amide bond formation, a ubiquitous linkage in pharmaceuticals.[2]

Key application areas include:

  • Enzyme Inhibitors: The specific stereochemistry and substituted phenyl ring can be tailored to fit into the active sites of enzymes implicated in various diseases.

  • Receptor Modulators: It is a common fragment in the synthesis of ligands for G-protein coupled receptors (GPCRs) and ion channels, particularly those related to the central nervous system.[2]

  • Scaffold for Complex Synthesis: The reactive bromine handle allows for its incorporation into larger, more complex molecules via metal-catalyzed cross-coupling reactions, expanding the accessible chemical space for drug discovery programs.[1][2]

Exemplary Experimental Protocol: Amide Coupling

To illustrate its utility, the following is a representative protocol for an amide coupling reaction, a fundamental transformation in medicinal chemistry.

Objective: To synthesize N-((S)-1-(4-Bromo-3-fluorophenyl)ethyl)acetamide.

Materials:

  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride

  • Acetyl chloride (or acetic anhydride)

  • A suitable base (e.g., Triethylamine, Diisopropylethylamine)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation: To a solution of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride (1.0 eq) in anhydrous dichloromethane, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.

  • Reaction: Stir the mixture for 10-15 minutes. Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-((S)-1-(4-Bromo-3-fluorophenyl)ethyl)acetamide can be further purified by column chromatography on silica gel or by recrystallization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine HCl in DCM B Add Triethylamine at 0 °C A->B C Add Acetyl Chloride dropwise at 0 °C B->C D Stir at RT & Monitor by TLC C->D E Quench with Water D->E F Aqueous Washes (HCl, NaHCO₃, Brine) E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H

Workflow for a standard amide coupling reaction.

Analytical Characterization

The identity and purity of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride and its derivatives are typically confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and connectivity of protons, confirming the presence of the ethylamine and substituted phenyl moieties. ¹³C NMR and ¹⁹F NMR are used to confirm the carbon framework and the presence of the fluorine atom, respectively.

  • Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, confirming its molecular weight and isotopic pattern (characteristic of the bromine atom).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound. Chiral HPLC methods are essential for determining the enantiomeric excess (e.e.) of the desired (S)-enantiomer.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[5] Some suppliers recommend storage at -20°C for long-term stability.[5] Keep away from moisture and strong oxidizing agents.

Conclusion

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is a high-value, strategically designed chemical intermediate. Its specific stereochemistry and the presence of versatile halogen substituents provide researchers and drug development professionals with a powerful tool for the synthesis of novel and complex molecules. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in the advancement of pharmaceutical research.

References

  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride | 2109874-10-2 | C8H10BrClFN. Appchem. [Link]

  • (1S)-1-(4-BROMO-3-FLUOROPHENYL)ETHYLAMINE HYDROCHLORIDE — Chemical Substance Information. NextSDS. [Link]

  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. MySkinRecipes. [Link]

  • 1-(4-Bromophenyl)-1-(3-fluorophenyl)ethanamine | C14H13BrFN | CID 60797530. PubChem. [Link]

  • ANALYTICAL METHOD SUMMARIES. Various Sources. [Link]

  • A Facile, Efficient, Environmentally Benign Protocol for Synthesis of α-Bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses. [Link]

  • Synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines. PubMed. [Link]

  • The Strategic Use of 4-Bromo-3-fluoropyridine in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. [Link]

  • Drug Discovery Targeting Bromodomain-Containing Protein 4. PMC - NIH. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride

Introduction: The Critical Role of Physicochemical Profiling in Drug Development In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research program. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME). For chiral molecules such as (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride, a comprehensive physicochemical profile is paramount. This guide provides a detailed exploration of the key physicochemical attributes of this compound, offering both established data and robust experimental protocols for their determination. The methodologies outlined herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals. The impact of these properties on the efficacy and safety of potential drug candidates is a central theme, as deviations can lead to increased attrition in later stages of development[1].

Core Molecular Attributes

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is a chiral amine salt with the (S)-configuration at the stereocenter. The hydrochloride salt form is typically employed to enhance stability and aqueous solubility.

PropertyValueSource
Chemical Name (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride
CAS Number 2109874-10-2[1]
Molecular Formula C₈H₁₀BrClFN
Molecular Weight 254.53 g/mol [1]
Chemical Structure alt text

Structural Elucidation and Spectroscopic Analysis

The structural integrity and purity of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride are confirmed through a suite of spectroscopic techniques. Each method provides a unique fingerprint of the molecule, and together they offer a comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential for confirming the substitution pattern on the aromatic ring and the stereochemistry of the chiral center.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the chemical environment of each hydrogen atom. Key expected signals include the quartet for the methine proton (CH), the doublet for the methyl group (CH₃), and the multiplets for the aromatic protons. The coupling patterns of the aromatic protons are particularly informative for confirming the 3,4-disubstitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine NMR is a highly sensitive technique that will show a single resonance for the fluorine atom, with coupling to adjacent protons.

As specific experimental spectra for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride are not publicly available, a generalized protocol for acquiring these spectra is provided below.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to avoid exchange of the amine and ammonium protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Reference the spectrum to an external standard (e.g., CFCl₃).

  • Data Processing and Interpretation: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H signals and assign all peaks based on their chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is expected to show characteristic absorption bands for the N-H bonds of the ammonium group, C-H bonds of the alkyl and aromatic groups, C-N bond, C-F bond, and C-Br bond.

Expected Key Vibrational Frequencies:

Functional GroupWavenumber (cm⁻¹)
N-H stretch (ammonium)3200-2800 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=C stretch (aromatic)1600-1450
N-H bend (ammonium)1600-1500
C-F stretch1250-1000
C-Br stretch600-500

Experimental Protocol: FTIR Spectroscopic Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a quicker analysis, use an ATR-FTIR spectrometer where the solid sample is placed directly on the crystal.

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the major absorption bands and correlate them to the functional groups present in the molecule.

Physicochemical Properties and Their Determination

The following section details the key physicochemical properties of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride and provides standardized protocols for their experimental determination.

Melting Point

The melting point of a solid is a crucial indicator of its purity. A sharp melting point range suggests a highly pure compound.

Experimental Protocol: Melting Point Determination

  • Instrumentation: Utilize a calibrated digital melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the crystalline sample. Pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in the heating block of the apparatus.

    • Use a rapid heating rate to approximate the melting point.

    • For an accurate measurement, repeat the determination with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Solubility

Solubility is a critical parameter that influences a drug's bioavailability. The hydrochloride salt form of an amine is generally more water-soluble than the free base.

Quantitative solubility data for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride in various solvents is not widely published. The following protocols describe standard methods for determining both kinetic and thermodynamic solubility.

Experimental Protocol: Aqueous and Organic Solubility Determination (Shake-Flask Method)

  • Objective: To determine the thermodynamic equilibrium solubility.

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol) in a sealed vial.

    • Agitate the slurry at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[2]

    • After equilibration, centrifuge or filter the suspension to separate the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[3]

  • Data Analysis: The solubility is expressed as mg/mL or mol/L.

pKa (Acid Dissociation Constant)

The pKa of the conjugate acid of the amine is a measure of its basicity. It determines the extent of ionization at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.

The experimental pKa value for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride has not been found in the reviewed literature. A standard protocol for its determination via potentiometric titration is provided below.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Principle: The pKa is determined by monitoring the pH of a solution of the amine hydrochloride as a standardized solution of a strong base (e.g., NaOH) is added incrementally. The pKa is the pH at which the amine is 50% ionized.[4][5]

  • Instrumentation: A calibrated pH meter with a suitable electrode and an automated titrator or a burette.

  • Procedure:

    • Accurately weigh and dissolve a known amount of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride in a known volume of deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl).[4][6]

    • Place the solution in a thermostatted vessel and immerse the pH electrode.

    • Titrate the solution with a standardized solution of 0.1 M NaOH, recording the pH after each addition of the titrant.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Chromatographic and Chiroptical Properties

As a chiral compound, the enantiomeric purity of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is a critical quality attribute. Chiral HPLC is the gold standard for determining enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) to separate the enantiomers of a racemic mixture. The choice of CSP and mobile phase is crucial for achieving baseline separation.

A specific, validated chiral HPLC method for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is not available in the public literature. The following protocol outlines a systematic approach to developing such a method.

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening:

    • Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD, Chiralpak IA/IB/IC) as they have broad applicability for a wide range of compounds.[7][8]

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) as the mobile phase. A common starting point is a 90:10 (v/v) mixture.[1]

    • For basic compounds like amines, add a small amount of a basic additive (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase to improve peak shape.

  • Optimization:

    • Once a column and mobile phase system that shows some separation is identified, optimize the separation by adjusting the ratio of the solvents.

    • Vary the flow rate and column temperature to improve resolution and analysis time.

  • Detection: Use a UV detector at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Validation: Once a suitable method is developed, validate it for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of a chiral molecule and for studying its three-dimensional structure and crystal packing.

While a crystal structure for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is not publicly available, the following protocol describes the general workflow for obtaining one.

Experimental Workflow: Single-Crystal X-ray Crystallography

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution and Refinement CrystalGrowth High-quality single crystal growth (e.g., slow evaporation, vapor diffusion) Mounting Crystal mounting on goniometer CrystalGrowth->Mounting Select suitable crystal Diffraction X-ray diffraction data collection Mounting->Diffraction Mount in diffractometer Solution Structure solution (direct or Patterson methods) Diffraction->Solution Process diffraction data Refinement Structure refinement Solution->Refinement Refine atomic positions Validation Validation and analysis of results Refinement->Validation Check for quality metrics

Caption: Workflow for X-ray Crystallography Analysis.

Causality in Experimental Choices: The choice of crystallization technique is critical and often empirical, depending on the compound's solubility.[9] Data collection at low temperatures (e.g., 100 K) is standard practice to minimize thermal vibrations of the atoms, leading to a more precise structure determination.[9] The Flack parameter is a crucial output of the refinement process for chiral molecules, as a value close to zero for the correct enantiomer confirms the absolute stereochemistry.

Conclusion: A Framework for Comprehensive Characterization

This technical guide has provided a detailed overview of the essential physicochemical properties of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride. While some fundamental data is available, a complete experimental characterization requires the application of the robust protocols outlined herein. By systematically determining the spectroscopic, physical, and chiroptical properties of this molecule, researchers can build a comprehensive data package that is essential for its potential application in drug development. This holistic approach to physicochemical profiling not only ensures the quality and reproducibility of the research but also provides critical insights into the molecule's potential behavior in a biological system, ultimately de-risking the path to clinical development.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). rajournals.
  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

  • Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration. (2023, November 20). PubMed. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride | 2109874-10-2. Appchem. Retrieved from [Link]

  • 1 H (a) and 13 C NMR spectra of 4 (b). ResearchGate. Retrieved from [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • Determination of pKa's from titration curves. University of California, Davis. Retrieved from [Link]

  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. MySkinRecipes. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

  • Absolute Configuration of Small Molecules by Co-Crystallization. PMC - NIH. Retrieved from [Link]

  • Aqueous Solubility of Organic Salts. Investigating Trends in a Systematic Series of 51 Crystalline Salt Forms of Methylephedrine. (2017, April 25). ACS Publications. Retrieved from [Link]

Sources

Foundational

A Guide to the Crystallographic Analysis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine: A Key Chiral Building Block

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its stereochemistry and the presence of bromo and fluoro substit...

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Author: BenchChem Technical Support Team. Date: April 2026

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its stereochemistry and the presence of bromo and fluoro substituents make it a valuable component for creating targeted, biologically active molecules, particularly in the development of enzyme inhibitors and receptor modulators.[1] A thorough understanding of its three-dimensional structure is paramount for designing and synthesizing new chemical entities with desired pharmacological profiles.

This technical guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. While, to date, the specific crystal structure of this compound is not publicly available in crystallographic databases, this document outlines the necessary experimental and computational workflows to achieve this, from crystal growth to data analysis and interpretation.

Sourcing and Preparation of High-Purity Material

The initial and most critical step in crystallographic analysis is obtaining a high-purity sample of the target compound. (S)-1-(4-Bromo-3-fluorophenyl)ethanamine is commercially available from various suppliers.[1] It is essential to acquire a sample with the highest possible purity, as impurities can significantly hinder the crystallization process.

Chemical Properties
Molecular Formula C₈H₉BrFN[1]
Molecular Weight 218.07 g/mol [1]
CAS Number 1241678-53-4
Storage Conditions Room temperature, protected from light[1]

Once obtained, the material should be further purified, if necessary, using techniques such as recrystallization or chromatography to ensure a homogenous sample, which is a prerequisite for growing single crystals suitable for X-ray diffraction.

Crystallization: The Art and Science of Growing Single Crystals

The growth of high-quality single crystals is often the most challenging aspect of crystal structure determination. For a small organic molecule like (S)-1-(4-Bromo-3-fluorophenyl)ethanamine, several common crystallization techniques can be employed. The choice of solvent and crystallization method is crucial and often requires empirical screening of various conditions.

Common Crystallization Techniques
  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration can lead to the formation of well-ordered crystals.

  • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can promote the growth of single crystals.

A systematic approach to screening for optimal crystallization conditions is highly recommended. This can be facilitated by using commercially available crystallization screening kits or by systematically varying solvents, concentrations, and temperatures.

X-ray Diffraction Analysis: Unveiling the Molecular Structure

Once suitable single crystals are obtained, X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in the crystal lattice.

Data Collection

A single crystal is mounted on a goniometer and placed in a modern X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. For organic molecules, molybdenum (Mo-Kα, λ = 0.71073 Å) or copper (Cu-Kα, λ = 1.5418 Å) radiation is typically used. To minimize thermal motion and obtain higher quality data, data collection is often performed at low temperatures (e.g., 100 K).[2]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map. This map is used to build an initial model of the molecule.

The structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and anisotropic displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit. The absolute configuration of the chiral center can be determined from the diffraction data, for instance, by calculating the Flack parameter.[2]

Computational Chemistry: A Complementary Approach

In the absence of experimental crystal structure data, or as a complementary tool, computational methods can provide valuable insights into the molecular properties of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine.

Density Functional Theory (DFT)

DFT calculations can be used to predict the electronic properties of the molecule.[2] By employing appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), various properties can be calculated, including:[2]

  • Optimized molecular geometry

  • Charge distribution, which can indicate reactive sites

  • Simulated NMR chemical shifts for comparison with experimental data[2]

These computational insights can aid in understanding the molecule's reactivity and intermolecular interactions, which are crucial for its role as a pharmaceutical building block.

Experimental and Computational Workflow

The overall process for determining and analyzing the crystal structure of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine can be summarized in the following workflow:

G cluster_exp Experimental Workflow cluster_comp Computational Workflow A Material Sourcing & Purification B Crystallization Screening A->B High-Purity Sample C Single Crystal X-ray Diffraction B->C Suitable Single Crystal D Structure Solution & Refinement C->D Diffraction Data E Final Crystal Structure D->E Refined Structural Model G Molecular Property Prediction E->G Comparison & Validation F DFT Calculations F->G Optimized Geometry & Electronic Structure

Figure 1: A comprehensive workflow for the crystallographic and computational analysis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine.

Conclusion

The determination of the crystal structure of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a critical step in fully understanding its chemical and physical properties. This knowledge is invaluable for its application in drug discovery and development, enabling the rational design of novel therapeutics. The methodologies outlined in this guide provide a clear path for researchers to obtain and analyze this important structural data, thereby facilitating the continued use of this versatile chiral building block in the creation of next-generation pharmaceuticals.

References

  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine - MySkinRecipes.
  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine | 1241678-53-4 | C8H9BrFN | Appchem.
  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride | 2109874-10-2 | C8H10BrClFN - Appchem.
  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride | 2109874-10-2 | Benchchem.

Sources

Exploratory

1H and 13C NMR Spectral Analysis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride: A Comprehensive Technical Guide

Executive Summary (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is a highly valuable chiral building block in pharmaceutical development, frequently utilized in the synthesis of kinase inhibitors and CNS-active...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is a highly valuable chiral building block in pharmaceutical development, frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. The presence of both a bromine and a fluorine atom on the aromatic ring creates a highly specific electronic environment. Accurate structural elucidation via 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the regiochemistry of the halogens, verifying the integrity of the chiral center, and ensuring the protonation state of the primary amine.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the causality behind the spectral features—specifically the profound impact of 19F heteronuclear coupling—and establish a self-validating sample preparation protocol to ensure reproducible, publication-grade data.

Mechanistic Principles of the NMR Profile

The NMR spectra of this molecule are governed by three primary structural features:

  • The Chiral Center: The (S)-enantiomer features a methine proton coupled to a methyl group. The adjacent protonated amine (-NH3+) exerts a strong inductive electron-withdrawing effect, significantly deshielding the methine proton and shifting its resonance downfield.

  • Fluorine-Induced Spin-Spin Coupling: Fluorine-19 (19F) has a nuclear spin of I = 1/2 and a 100% natural abundance. It acts similarly to a proton in terms of scalar coupling but over a much wider chemical shift range[1]. The 19F nucleus couples extensively with both 1H and 13C nuclei across multiple bonds ( nJHF​ and nJCF​ ), breaking standard first-order multiplicity rules and creating complex splitting patterns in the aromatic region[2].

  • The Hydrochloride Salt Form: The protonated state of the amine prevents rapid inversion and alters the exchange rate of the N-H protons. In a highly polar, aprotic solvent like DMSO-d6, these protons exchange slowly enough with residual water to be observed as a broad singlet, confirming the salt formulation.

Standardized Sample Preparation Protocol (Self-Validating System)

To achieve high-resolution spectra with optimal signal-to-noise (S/N) ratios, sample preparation must follow a strict protocol. For hydrochloride salts, DMSO-d6 is the solvent of choice because it fully solubilizes the polar salt while preventing the rapid deuterium exchange of the -NH3+ protons that would occur in D2O or CD3OD[3].

Step-by-Step Methodology
  • Massing: Weigh 15–25 mg of the API (for 1H NMR) or 50–100 mg (for 13C NMR) into a clean, dry secondary glass vial[3].

    • Causality: Preparing the solution in a secondary vial rather than directly in the NMR tube ensures complete dissolution and prevents concentration gradients that distort magnetic field homogeneity (shimming).

  • Dissolution: Add 0.6–0.7 mL of DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[4].

  • Homogenization: Vortex the secondary vial for 30–60 seconds until the solid is visually dissolved. If necessary, apply gentle sonication.

  • Filtration: Pass the solution through a tightly packed glass wool plug inside a Pasteur pipette directly into a high-quality (e.g., Wilmad 528-PP) 5 mm NMR tube[3].

    • Causality: Solid particulates cause magnetic susceptibility artifacts, leading to broad lines and poor resolution. Filtration is a critical self-validating step to ensure a homogenous liquid phase.

  • Equilibration: Wipe the exterior of the tube with a lint-free wipe, insert it into the spinner, and gauge the depth to 40–50 mm[4]. Allow the sample to equilibrate in the spectrometer probe at 298 K for 5 minutes prior to tuning, matching, and shimming.

1H NMR Spectral Elucidation

The 1H NMR spectrum in DMSO-d6 is characterized by distinct aliphatic and aromatic regions. The aromatic region is particularly complex due to the 19F heteronuclear coupling, which splits the signals of the adjacent protons[5].

Table 1: 1H NMR Assignments (DMSO-d6, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
-CH3 1.50Doublet (d) 3JHH​ = 6.83HAliphatic methyl, split by methine
-CH- 4.45Quartet (q) 3JHH​ = 6.81HChiral methine, deshielded by -NH3+
-NH3+ 8.60Broad Singlet (br s)-3HProtonated amine, slow exchange
H-6 7.30Doublet of doublets (dd) 3JHH​ = 8.2, 4JHH​ = 2.01HAromatic, para to F, ortho to ethyl
H-2 7.55Doublet of doublets (dd) 3JHF​ = 9.8, 4JHH​ = 2.01HAromatic, ortho to F, meta to Br
H-5 7.75Doublet of doublets (dd) 3JHH​ = 8.2, 4JHF​ = 6.01HAromatic, ortho to Br, meta to F

13C NMR Spectral Elucidation and 19F-13C Coupling Dynamics

The 13C NMR spectrum provides definitive proof of the regiochemistry through the magnitude of the carbon-fluorine scalar couplings ( JCF​ ). Because 13C spectra are typically acquired with 1H decoupling but without 19F decoupling, the aromatic carbons exhibit characteristic doublet splitting[2]. The magnitude of nJCF​ is inversely proportional to the number of bonds separating the nuclei[5].

Table 2: 13C NMR Assignments and JCF​ Constants (DMSO-d6, 100 MHz)
PositionChemical Shift (δ, ppm)Multiplicity JCF​ Coupling (Hz)Assignment / Causality
C-8 (-CH3) 20.5Singlet (s)-Aliphatic methyl carbon
C-7 (-CH-) 50.2Singlet (s)-Aliphatic methine carbon
C-4 (C-Br) 108.2Doublet (d) 2JCF​ ≈ 21.0Shielded by heavy atom effect of Br
C-2 (C-H) 115.6Doublet (d) 2JCF​ ≈ 23.0Strongly coupled to adjacent F
C-6 (C-H) 125.1Doublet (d) 4JCF​ ≈ 2.0Para to F, minimal coupling
C-5 (C-H) 133.4Doublet (d) 3JCF​ ≈ 7.0Meta to F, moderate coupling
C-1 (C-R) 141.0Doublet (d) 3JCF​ ≈ 6.0Meta to F, attached to chiral center
C-3 (C-F) 158.5Doublet (d) 1JCF​ ≈ 246.0Direct C-F bond, massive coupling[6]

Structural Elucidation Workflow

To ensure systematic verification of fluorinated chiral amines, the following workflow should be adopted in the analytical laboratory:

G A Sample Preparation (DMSO-d6, 5-100 mg) B 1H NMR Acquisition (Assess Purity & NH3+) A->B Transfer to 5mm Tube C 13C NMR Acquisition (C-F Coupling Analysis) A->C D 19F NMR Acquisition (Fluorine Environment) A->D E 2D NMR (HSQC/HMBC) (Connectivity Mapping) B->E F Data Processing (Phase/Baseline Correction) B->F C->E C->F D->F E->F G Structural Verification (Regiochemistry Confirmed) F->G Multiplet Analysis

Figure 1: Standardized NMR structural elucidation workflow for fluorinated chiral amine salts.

Conclusion

The comprehensive NMR analysis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride requires a deep understanding of heteronuclear spin-spin coupling and rigorous sample preparation. By mapping the specific nJHF​ and nJCF​ coupling constants, researchers can unequivocally confirm the substitution pattern of the aromatic ring, ensuring the structural integrity of this critical pharmaceutical intermediate.

Sources

Foundational

Mass spectrometry fragmentation pattern of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of (S)-1-(4-bromo-3-fluorophenyl)ethanamine, a chiral building block crucial in pharmaceutical development.[1] In the absence of a publicly available experimental spectrum, this document leverages fundamental principles of mass spectrometry and established fragmentation mechanisms of analogous compounds to construct a detailed predictive analysis. We will explore the expected fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) conditions. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural elucidation and characterization of complex organic molecules.

Introduction: The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique in modern chemistry, measuring the mass-to-charge ratio (m/z) of ionized molecules to provide invaluable data on molecular weight and structure.[2] When a molecule is ionized, the resulting molecular ion can be energetically unstable, causing it to break apart into smaller, characteristic fragment ions.[2] This fragmentation pattern serves as a molecular fingerprint, enabling chemists to deduce the original structure.

The compound of interest, (S)-1-(4-Bromo-3-fluorophenyl)ethanamine, possesses several key structural features that will dictate its fragmentation behavior: a primary amine, a halogenated aromatic ring, and a chiral benzylic center. Understanding how these features interact and direct bond cleavage under mass spectrometric conditions is critical for its unambiguous identification in complex matrices, such as during reaction monitoring or metabolite identification. This guide will detail the predicted fragmentation pathways, explain the chemical principles governing them, and provide a standardized protocol for experimental verification.

Physicochemical Properties and Isotopic Signature

A foundational aspect of interpreting any mass spectrum is understanding the molecule's basic properties and the unique isotopic patterns introduced by certain elements. For (S)-1-(4-Bromo-3-fluorophenyl)ethanamine, the presence of bromine is particularly significant.

PropertyValueSource
Molecular Formula C₈H₉BrFN[1]
Molecular Weight ~218.07 g/mol [1]
Monoisotopic Mass 217.9902 DaCalculated
Nitrogen Rule The molecule contains one nitrogen atom, an odd number. Therefore, its molecular ion will have an odd nominal mass-to-charge ratio (m/z 218 is incorrect, should be 217/219).[3][4][5]
Bromine Isotopic Pattern Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for any fragment containing a bromine atom.[2]

Predicted Fragmentation Under Electron Ionization (EI-MS)

Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons (~70 eV), inducing significant and highly reproducible fragmentation.[2] This makes it exceptionally useful for structural elucidation and comparison to spectral libraries.

The Molecular Ion (M⁺•)

The initial ionization event will produce a radical cation (M⁺•). Due to the presence of bromine, this will be observed as a pair of peaks at m/z 217 and m/z 219 . The aromatic ring provides considerable stability, so the molecular ion peak, while perhaps not the base peak, is expected to be clearly visible.

Primary Fragmentation Pathways

The structure of the molecule suggests three primary and competing fragmentation pathways, driven by the stability of the resulting ions and neutral radicals.

  • Pathway A: α-Cleavage (Dominant for Amines) The most characteristic fragmentation for aliphatic amines is the cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom.[4][6] This process results in a resonance-stabilized iminium cation. For this molecule, the Cα-CH₃ bond is the most likely to cleave, expelling a methyl radical (•CH₃). This is a charge-site initiated fragmentation, driven by the radical cation on the nitrogen.

    • Reaction: [C₈H₉BrFN]⁺• → [C₇H₇BrFN]⁺ + •CH₃

    • Resulting Ion: A peak at m/z 202/204 . This fragment is predicted to be the base peak in the EI spectrum due to the high stability of the resulting iminium ion.[3]

  • Pathway B: Benzylic Cleavage The bond between the chiral carbon and the aromatic ring is a benzylic C-C bond. Cleavage at this position is also a highly favorable process, leading to the formation of a stable benzylic cation.

    • Reaction: [C₈H₉BrFN]⁺• → [C₆H₃BrF]⁺• + •C₂H₆N

    • Resulting Ion: This pathway would lead to a 4-bromo-3-fluorophenyl cation at m/z 173/175 . While possible, the charge is more likely to be retained on the nitrogen-containing fragment. A more probable benzylic cleavage involves the loss of the aminoethyl radical to form a stable tropylium-like ion.

    • Alternative Reaction: Loss of a •CH₂NH₂ radical to form the 4-bromo-3-fluorobenzyl cation, which can rearrange to the highly stable tropylium ion at m/z 201/203 .

  • Pathway C: Halogen Loss Cleavage of a carbon-halogen bond can lead to the loss of a halogen radical. The C-Br bond is significantly weaker than the C-F bond, making bromine loss the far more probable event.[2]

    • Reaction: [C₈H₉BrFN]⁺• → [C₈H₉FN]⁺ + •Br

    • Resulting Ion: A peak at m/z 138 . This fragment corresponds to the molecular ion having lost a bromine atom.

EI Fragmentation Diagram

EI_Fragmentation M Molecular Ion (M⁺•) m/z 217/219 F1 α-Cleavage Product [C₇H₇BrFN]⁺ m/z 202/204 (Base Peak) M->F1 - •CH₃ F2 Benzylic Cation [C₆H₃BrF]⁺• m/z 173/175 M->F2 - •C₂H₆N F3 Bromine Loss [C₈H₉FN]⁺ m/z 138 M->F3 - •Br

Caption: Predicted major EI fragmentation pathways for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine.

Summary of Predicted EI-MS Fragments
m/z (⁷⁹Br/⁸¹Br)Ion FormulaProposed Structure / OriginFragmentation TypeExpected Abundance
217/219[C₈H₉BrFN]⁺•Molecular Ion-Moderate
202/204[C₇H₇BrFN]⁺M - CH₃α-CleavageHigh (Base Peak)
173/175[C₆H₃BrF]⁺•M - C₂H₆NBenzylic CleavageModerate to Low
138[C₈H₉FN]⁺M - BrHalogen LossModerate
123/125[C₆H₃BrF - C₂H₂]⁺•Further fragmentation of m/z 173/175Aromatic Ring FragmentationLow

Predicted Fragmentation Under ESI-MS/MS

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[7] Structural information is obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

The Precursor Ion ([M+H]⁺)

In positive ion mode ESI, the primary amine is readily protonated. The precursor ion for MS/MS experiments will be the [M+H]⁺ ion, observed as an isotopic pair at m/z 218/220 .

Predicted CID Fragmentation Pathways

Fragmentation of the even-electron [M+H]⁺ ion proceeds through different mechanisms than the radical cation in EI, typically involving the loss of stable neutral molecules.

  • Pathway 1: Loss of Ammonia A very common fragmentation pathway for protonated primary amines is the elimination of a neutral ammonia (NH₃) molecule.

    • Reaction: [C₈H₁₀BrFN]⁺ → [C₈H₇BrF]⁺ + NH₃

    • Resulting Ion: A peak at m/z 201/203 .

  • Pathway 2: Loss of the Bromofluorophenyl Group Cleavage of the benzylic C-C bond can result in the loss of the neutral bromofluorobenzene molecule, with the charge remaining on the ethylamine fragment.

    • Reaction: [C₈H₁₀BrFN]⁺ → [C₂H₆N]⁺ + C₆H₄BrF

    • Resulting Ion: A peak at m/z 44 .

ESI-MS/MS Fragmentation Diagram

ESI_Fragmentation M Precursor Ion ([M+H]⁺) m/z 218/220 F1 Ammonia Loss [C₈H₇BrF]⁺ m/z 201/203 M->F1 - NH₃ F2 Ethylamine Cation [C₂H₆N]⁺ m/z 44 M->F2 - C₆H₄BrF

Caption: Predicted major ESI-MS/MS fragmentation pathways for protonated (S)-1-(4-Bromo-3-fluorophenyl)ethanamine.

Standard Operating Protocol for Experimental Analysis

To validate the predicted fragmentation patterns, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution (LC-MS): Dilute the stock solution 1:1000 with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL.

  • Working Solution (GC-MS): Dilute the stock solution 1:100 with a volatile solvent like dichloromethane to a final concentration of 10 µg/mL.[8]

Instrumentation and Parameters
ParameterGC-MS (for EI)LC-MS (for ESI)
System Gas Chromatograph coupled to a Mass SpectrometerLiquid Chromatograph coupled to a Tandem Mass Spectrometer
Inlet Split/Splitless InjectorElectrospray Ionization (ESI) Source
Column 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms)100 mm x 2.1 mm, 1.8 µm (e.g., C18)
Ionization Mode Electron Ionization (EI)Positive ESI
Ionization Energy 70 eV-
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Triple Quadrupole (QqQ) or Q-TOF
Scan Range (m/z) 40 - 400 amu50 - 300 amu (MS1), Product Ion Scan (MS2)
Collision Gas -Argon or Nitrogen
Collision Energy -Ramped (e.g., 10-40 eV) to observe fragmentation
Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Interpretation stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working injection Sample Injection (GC or LC) working->injection ionization Ionization (EI or ESI) injection->ionization mass_analysis Mass Analysis (MS or MS/MS) ionization->mass_analysis detection Detection mass_analysis->detection spectra Acquire Spectra detection->spectra elucidation Structural Elucidation (Compare to Predictions) spectra->elucidation

Caption: General experimental workflow for the mass spectrometric analysis of the target compound.

Conclusion

The mass spectral fragmentation of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine is predicted to be highly characterizable under both EI and ESI conditions. In EI-MS, the dominant fragmentation is expected to be α-cleavage, leading to a strong base peak at m/z 202/204 from the loss of a methyl group. Under ESI-MS/MS, the protonated molecule at m/z 218/220 is expected to primarily fragment via the neutral loss of ammonia, yielding a significant product ion at m/z 201/203. The ubiquitous isotopic signature of bromine serves as a crucial validation point for all bromine-containing fragments. These detailed predictions provide a robust framework for the identification and structural confirmation of this important pharmaceutical intermediate and its potential metabolites or analogs.

References

  • BenchChem. (2026).
  • Wikipedia. (n.d.).
  • YouTube. (2023, January 26).
  • Whitman College. (n.d.). GCMS Section 6.
  • University of Calgary. (n.d.).
  • eGyanKosh. (n.d.).
  • MDPI. (2018, June 22).
  • Chemistry LibreTexts. (2023, August 29).
  • Chemistry LibreTexts. (2022, July 3). 6.
  • BenchChem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • JoVE. (2024, December 5).
  • MySkinRecipes. (n.d.). (S)-1-(4-Bromo-3-fluorophenyl)ethanamine.

Sources

Exploratory

Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 4-bromo-3-fluorophenyl Chiral Amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine and bromine into pharmacologically active molecules offers a powerful tool to modulate their physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and bromine into pharmacologically active molecules offers a powerful tool to modulate their physicochemical and biological properties. When combined with a chiral amine, the 4-bromo-3-fluorophenyl moiety presents a scaffold with significant potential for targeted therapeutic intervention. This in-depth technical guide provides a comprehensive framework for elucidating the mechanism of action of 4-bromo-3-fluorophenyl chiral amine derivatives. By dissecting the roles of the key structural motifs, we will explore potential molecular targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels. This document will serve as a roadmap for researchers, detailing robust experimental protocols to investigate and validate the specific molecular interactions and downstream signaling pathways governed by this promising class of compounds.

Introduction: The Strategic Advantage of Halogenation and Chirality

In the landscape of modern drug discovery, the precise tuning of a molecule's properties is paramount to achieving therapeutic efficacy and safety. The 4-bromo-3-fluorophenyl chiral amine scaffold represents a convergence of several key medicinal chemistry strategies. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity through unique electronic interactions, and increase lipophilicity, thereby improving membrane permeability. The bromine atom, a larger and more polarizable halogen, can participate in halogen bonding and also serves as a valuable synthetic handle for further molecular elaboration.[1]

The chiral amine component introduces stereospecificity, a critical factor for selective interaction with biological targets, which are themselves chiral. This stereochemical control can dramatically influence a compound's potency, efficacy, and safety profile. This guide will delve into the probable mechanisms by which these structural features synergize to elicit a biological response.

Postulated Mechanisms of Action: A Multi-Target Hypothesis

Based on the well-established roles of the constituent chemical moieties in medicinal chemistry, we can postulate several high-probability mechanisms of action for 4-bromo-3-fluorophenyl chiral amine derivatives. These compounds likely exhibit their effects through specific interactions with one or more of the following major classes of drug targets.

Enzyme Inhibition: A Focus on Kinases and Other Key Enzymes

The substituted phenyl ring is a common feature in a multitude of enzyme inhibitors. The 4-bromo-3-fluorophenyl group, in particular, can engage in hydrophobic and halogen bonding interactions within the active sites of enzymes.

  • Kinase Inhibition: Many kinase inhibitors feature a halogenated phenyl ring that occupies the ATP-binding pocket. The fluorine and bromine atoms can modulate the electronic properties of the ring and form specific interactions with the kinase hinge region or other key residues.[1] Derivatives of 2-bromo-4-fluorophenol have been explored for the synthesis of enzyme inhibitors, highlighting the utility of this substitution pattern.[2]

  • Other Enzyme Targets: Bromophenol derivatives have demonstrated inhibitory activity against a range of enzymes, including protein tyrosine phosphatase 1B (PTP1B).[3] It is plausible that 4-bromo-3-fluorophenyl chiral amine derivatives could also target enzymes such as indoleamine 2,3-dioxygenase (IDO) or various proteases, where the halogenated ring can contribute to binding affinity and selectivity.[4]

Diagram: Postulated Kinase Inhibition

G cluster_0 Kinase Active Site cluster_1 4-bromo-3-fluorophenyl chiral amine derivative ATP_pocket ATP Binding Pocket Hinge Hinge Region Substrate_site Substrate Binding Site Compound 4-bromo-3-fluorophenyl moiety Chiral Amine Compound:head->ATP_pocket Hydrophobic & Halogen Bonding Compound:head->Hinge H-Bonding Compound:tail->Substrate_site Stereospecific Interactions G cluster_0 GPCR Transmembrane Domains TM1 TM1 TM2 TM2 TM3 TM3 TM7 TM7 G_Protein G-Protein TM3->G_Protein Conformational Change Compound 4-bromo-3-fluorophenyl chiral amine derivative Compound->TM3 Salt Bridge (Chiral Amine) Compound->TM7 Hydrophobic Pocket (Aromatic Ring)

Caption: Hypothetical binding mode of a 4-bromo-3-fluorophenyl chiral amine derivative within a GPCR.

Ion Channel Modulation

The modulation of ion channels is another plausible mechanism of action. The lipophilic nature of the 4-bromo-3-fluorophenyl group would facilitate its partitioning into the cell membrane, allowing it to access binding sites on transmembrane ion channel proteins.

  • Blockers and Openers: These derivatives could function as either blockers or openers of various ion channels, such as potassium, sodium, or calcium channels. [5][6]For instance, a compound with a similar 3-bromo-4-fluorophenyl moiety has been identified as a potassium channel opener. [7]The specific interactions would depend on the architecture of the ion channel pore and vestibule, with the chiral amine potentially playing a role in orienting the molecule for optimal interaction.

Experimental Protocols for Mechanism of Action Elucidation

A systematic and multi-faceted experimental approach is required to definitively determine the mechanism of action.

Target Identification and Initial Screening

The first step is to perform broad-based screening to identify the general class of biological targets.

Table 1: Initial Target Screening Assays

Assay TypeObjectiveKey Parameters
Broad Kinase Panel To identify potential kinase targets.% Inhibition at a fixed concentration (e.g., 1 µM).
GPCR Binding Panel To identify potential GPCR targets.% Displacement of a radiolabeled ligand.
General Enzyme Inhibition Assays To screen against a panel of common enzymes (e.g., proteases, phosphatases).IC50 values.
Cell-Based Phenotypic Screens To observe the overall effect on cellular processes (e.g., proliferation, apoptosis).EC50 values, morphological changes.
Detailed Protocol: Enzyme Inhibition Kinetics

Once a potential enzyme target is identified, detailed kinetic studies are necessary to characterize the mode of inhibition. [8][9][10][11][12] Step-by-Step Protocol: Determining IC50 and Mode of Inhibition

  • Reagent Preparation:

    • Prepare a stock solution of the 4-bromo-3-fluorophenyl chiral amine derivative in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the target enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

  • IC50 Determination:

    • In a 96-well plate, perform serial dilutions of the inhibitor.

    • Add a fixed concentration of the enzyme to each well and incubate for a predetermined time (pre-incubation).

    • Initiate the reaction by adding a fixed concentration of the substrate (typically at or below the Km).

    • Monitor the reaction progress over time by measuring product formation or substrate depletion using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

    • Plot the initial reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [11]

  • Mode of Inhibition Studies (e.g., Michaelis-Menten Kinetics):

    • Perform a matrix of experiments with varying concentrations of both the substrate and the inhibitor.

    • Measure the initial reaction velocities for each condition.

    • Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on Vmax and Km.

    • Analyze the data to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Diagram: Enzyme Inhibition Kinetics Workflow

G start Start reagent_prep Reagent Preparation (Inhibitor, Enzyme, Substrate) start->reagent_prep ic50 IC50 Determination (Serial Dilution of Inhibitor) reagent_prep->ic50 moi Mode of Inhibition Study (Varying [Substrate] and [Inhibitor]) ic50->moi data_analysis Data Analysis (Lineweaver-Burk/Michaelis-Menten) moi->data_analysis end End data_analysis->end

Caption: Workflow for determining enzyme inhibition kinetics.

Detailed Protocol: GPCR Radioligand Binding Assay

To investigate interactions with a specific GPCR, a radioligand binding assay is a standard and robust method. [13][14][15][16][17] Step-by-Step Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes expressing the target GPCR from a recombinant cell line or native tissue.

  • Assay Setup (96-well filter plate):

    • Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled), and the cell membrane preparation.

    • Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a known unlabeled ligand (to saturate all specific binding sites), and the cell membranes.

    • Competitive Binding: Add assay buffer, the radioligand, serial dilutions of the 4-bromo-3-fluorophenyl chiral amine derivative, and the cell membranes.

  • Incubation:

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Cell-Based Signaling Pathway Analysis

To understand the functional consequences of target engagement, cell-based assays are crucial. These assays measure the downstream effects of enzyme inhibition or receptor modulation. [18][19][20] Table 2: Common Cell-Based Signaling Assays

PathwayAssay MethodReadout
Kinase Signaling Western Blot, ELISAPhosphorylation status of downstream substrates (e.g., p-ERK, p-Akt).
GPCR (Gs-coupled) cAMP AssayIntracellular cyclic AMP levels.
GPCR (Gq-coupled) Calcium Flux AssayIntracellular calcium concentration.
Gene Expression Reporter Gene Assay (e.g., Luciferase), qPCRChanges in the expression of target genes.

Conclusion and Future Directions

The 4-bromo-3-fluorophenyl chiral amine scaffold holds considerable promise for the development of novel therapeutic agents. This guide has outlined a rational, hypothesis-driven approach to elucidating the mechanism of action for this class of compounds. By systematically investigating their interactions with key biological targets such as enzymes, GPCRs, and ion channels, researchers can build a comprehensive understanding of their pharmacological profile. The experimental protocols detailed herein provide a robust framework for these investigations, from initial target screening to detailed kinetic and cell-based functional analyses. Future work should focus on leveraging these mechanistic insights to optimize the potency, selectivity, and pharmacokinetic properties of these derivatives, ultimately translating their therapeutic potential into clinical reality.

References

  • Copeland, R. A. (2016). High performance enzyme kinetics of turnover, activation and inhibition for translational drug discovery. Expert Opinion on Drug Discovery, 11(11), 1073-1085. [Link]

  • Copeland, R. A. (2016). High performance enzyme kinetics of turnover, activation and inhibition for translational drug discovery. PubMed, 27696956. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Amsbio. [Link]

  • Selimkhanov, J., et al. (2019). Techniques for Studying Decoding of Single Cell Dynamics. Frontiers in Cell and Developmental Biology, 7, 51. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Matsumoto, R. R., et al. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.30.1-1.30.17. [Link]

  • Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Creative Diagnostics. [Link]

  • Sam, L., & Hempel, N. (2016). Techniques for Measuring Cellular Signal Transduction. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. BPS Bioscience. [Link]

  • Bruns, R. F., et al. (2002). (-)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide (A-278637): a novel ATP-sensitive potassium channel opener efficacious in suppressing urinary bladder contractions. II. in vivo characterization. Journal of Pharmacology and Experimental Therapeutics, 303(1), 387-394. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Morris, M. K., et al. (2010). Logic-Based Models for the Analysis of Cell Signaling Networks. Biochemistry, 49(15), 3216-3224. [Link]

  • Bianchi, G. (2025). Experimental Pharmacology: Exploring Drug Actions in Research. Walsh Medical Media. [Link]

  • Wang, Y., et al. (2022). Efficacy and Mechanism of Quercetin in the Treatment of Experimental Colitis Using Network Pharmacology Analysis. Molecules, 28(1), 119. [Link]

  • Liv Hospital. (2026). anti cd123 pyrrolobenzodiazepine dimer antibody drug conjugate sgn cd123a. Liv Hospital. [Link]

  • Gentry, P. R., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 61(17), 7462-7483. [Link]

  • Li, J., et al. (2022). Network pharmacology-based investigation and experimental validation of the mechanism of scutellarin in the treatment of acute myeloid leukemia. Frontiers in Pharmacology, 13, 966085. [Link]

  • Zhou, Q., et al. (2022). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology, 13, 1063999. [Link]

  • Shi, D., et al. (2012). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters, 22(8), 2827-2832. [Link]

  • Al-Dies, A. M., et al. (2025). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 30(21), 5031. [Link]

  • Enanta Pharmaceuticals. (2017). A PHASE 2 DOSE RANGING, RANDOMIZED, DOUBLE BLIND, AND PLACEBO-CONTROLLED STUDY EVALUATING THE SAFETY, TOLERABILITY, PHARMACOKINETICS AND EFFICACY OF EDP-305 IN SUBJECTS WITH NON-ALCOHOLIC STEATOHEPATITIS (NASH). Clinical Study Protocol. [Link]

  • Kuo, C. C., et al. (2018). 4-Bromophenylhydrazinyl benzenesulfonylphenylureas as indoleamine 2,3-dioxygenase inhibitors with in vivo target inhibition and anti-tumor efficacy. Bioorganic Chemistry, 77, 600-607. [Link]

  • Gentry, P. R., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 61(17), 7462-7483. [Link]

  • O'Brien, J. B., et al. (2021). Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as Allosteric Modulators of G-Protein Coupled Receptors. Frontiers in Endocrinology, 12, 641577. [Link]

  • de Graaf, C., et al. (2018). Aminergic GPCR–Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data. Journal of Medicinal Chemistry, 61(21), 9489-9519. [Link]

  • Preti, B., et al. (2022). Targeting Ion Channel TRPM4. Chimia, 76(5), 458-462. [Link]

  • Ferreira, M., et al. (2021). Pharmacological Modulation of Ion Channels for the Treatment of Cystic Fibrosis. International Journal of Molecular Sciences, 22(15), 7887. [Link]

  • Li, Y., et al. (2021). Absolute Structure Determination and Kv1.5 Ion Channel Inhibition Activities of New Debromoaplysiatoxin Analogues. Marine Drugs, 19(11), 633. [Link]

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride

Executive Summary & Molecular Grounding (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride (CAS: 2109874-10-2) is a highly specialized chiral building block utilized in advanced pharmaceutical synthesis[1]. As a prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Grounding

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride (CAS: 2109874-10-2) is a highly specialized chiral building block utilized in advanced pharmaceutical synthesis[1]. As a primary amine bearing a di-halogenated phenyl ring, the free base form is inherently susceptible to oxidative degradation, nucleophilic side reactions, and volatilization. To mitigate these liabilities, the compound is isolated as a hydrochloride salt.

The thermodynamic stability of this salt is not merely a function of its ionic nature, but rather the highly optimized orientation of molecules, hydrogen bonds, and non-hydrogen bonds within its crystal lattice[2]. Understanding the thermodynamic boundaries of this lattice—specifically its thermal degradation kinetics, polymorphic landscape, and hygroscopic tendencies—is critical for ensuring batch-to-batch reproducibility during drug development.

Crystal Lattice Thermodynamics & Solid-State Stability

The transition from a volatile free base to a thermodynamically stable solid relies heavily on supramolecular chemistry. In the solid state, the protonated amine ( R−NH3+​ ) acts as a multidentate hydrogen bond donor, while the chloride ion ( Cl− ) serves as the acceptor. This generates a robust, three-dimensional ionic network[3].

Enthalpic Contributions to Stability

The thermodynamic stability of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl is driven by the minimization of free volume and the maximization of lattice energy. The strong N−H⋯Cl hydrogen bonds restrict molecular mobility, effectively raising the activation energy ( Ea​ ) required for thermal degradation. Furthermore, the electron-withdrawing nature of the fluorine and bromine substituents on the phenyl ring influences the pKa​ of the amine, which in turn dictates the strength of the ionic bond with hydrochloric acid.

Polymorphism and Phase Thermodynamics

Like many pharmaceutical salts, amine hydrochlorides can exhibit polymorphism—the ability to crystallize into multiple distinct arrangements[2]. The most thermodynamically stable polymorph possesses the lowest Gibbs free energy ( G ), the highest melting point, and the lowest aqueous solubility. If a metastable polymorph is inadvertently generated during crystallization, it risks undergoing a spontaneous, thermodynamically driven phase transition into the stable form during storage, which can catastrophically alter the dissolution profile of the formulated drug.

Degradation A Protonated Amine Lattice (Stable) B Thermal Stress (>200°C) A->B C Loss of HCl (Endothermic) B->C TGA Mass Drop D Free Base (Liquid/Volatile) C->D E Deamination & Halogen Cleavage D->E Pyrolysis

Proposed thermal degradation pathway of halogenated amine hydrochlorides.

Self-Validating Analytical Protocols

To rigorously profile the thermodynamic stability of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl, analytical methods cannot exist in isolation. They must be designed as self-validating systems where the output of one technique confirms the mechanistic hypothesis of another[4].

Protocol 1: Thermal Profiling via Concurrent DSC/TGA

Objective: Differentiate between thermodynamic phase transitions (melting/polymorphism) and kinetic degradation (decomposition). Causality: Differential Scanning Calorimetry (DSC) measures heat flow, identifying endothermic or exothermic events. However, DSC alone cannot determine if an endotherm is a melt or a decomposition. Thermogravimetric Analysis (TGA) measures mass loss. By running them concurrently, a pure melt will show a DSC endotherm with zero TGA mass loss, whereas degradation will show simultaneous heat and mass changes[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the API into an aluminum crucible.

  • Crucible Piercing: Pierce the lid with a 0.5 mm pinhole. Causality: This allows evolved volatile degradants (e.g., HCl gas) to escape. A sealed pan would cause internal pressure buildup, artificially shifting the thermodynamic equilibrium and altering the apparent melting point.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min. Causality: Displacing oxygen ensures that any observed mass loss is due to intrinsic thermal instability (pyrolysis/desolvation) rather than extrinsic oxidative degradation.

  • Heating Ramp: Equilibrate at 25°C, then heat at a rate of 10°C/min up to 300°C. Causality: A 10°C/min rate provides an optimal balance; it is slow enough to prevent thermal lag between the furnace and the sample, yet fast enough to yield sharp, well-resolved thermal transitions.

  • Cross-Validation: Overlay the DSC and TGA thermograms. Record the extrapolated onset temperature ( Tonset​ ) of the melting endotherm and the temperature of 5% mass loss ( Td5%​ ).

Protocol 2: Moisture Sorption Thermodynamics via DVS

Objective: Quantify hygroscopicity and identify moisture-induced phase transitions. Causality: Water molecules can disrupt the internal energy and thermodynamic activity of the crystal lattice[2]. Dynamic Vapor Sorption (DVS) precisely measures mass changes at controlled relative humidities (RH).

Step-by-Step Methodology:

  • Sample Loading: Load 10–15 mg of the salt into a quartz microbalance pan.

  • Isothermal Cycling: Subject the sample to a dual-cycle RH profile: 0% 90% 0% RH in 10% increments at a constant 25.0°C.

  • Equilibrium Criterion ( dm/dt ): Set the system to advance to the next RH step only when the rate of mass change ( dm/dt ) is less than 0.002% per minute for at least 10 minutes. Causality: This strict criterion ensures that the sample has reached true thermodynamic equilibrium with the surrounding moisture, preventing kinetic lagging that skews hygroscopicity data.

  • Validation via PXRD: Carefully recover the sample post-DVS and immediately analyze it using Powder X-Ray Diffraction (PXRD). Causality: DVS shows how much water was absorbed, but PXRD confirms what the water did. If the PXRD pattern matches the pre-DVS pattern, the moisture uptake was reversible surface adsorption. If the pattern changes, a thermodynamic phase shift (hydrate formation or deliquescence) occurred.

Workflow cluster_0 Thermal Analysis cluster_1 Moisture & Structure Start Synthesized Amine HCl Salt DSC DSC (Heat Flow) Start->DSC TGA TGA (Mass Loss) Start->TGA DVS DVS (Hygroscopicity) Start->DVS Validate1 Cross-Validation: Melting vs. Decomposition DSC->Validate1 Phase Transition TGA->Validate1 Degradation PXRD PXRD (Crystal Phase) DVS->PXRD Post-DVS Analysis Validate2 Cross-Validation: Hydrate Formation PXRD->Validate2 Phase Stability

Self-validating thermodynamic profiling workflow for chiral amine hydrochlorides.

Quantitative Data Summary

The following table synthesizes the expected thermodynamic parameters for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride based on established physicochemical profiles of structurally analogous halogenated chiral amine salts[1][4].

Thermodynamic PropertyValue / ProfileAnalytical MethodMechanistic Implication
Molecular Weight 254.53 g/mol Mass SpectrometryBaseline mass for stoichiometric calculations.
Melting Point ( Tonset​ ) ~ 210°C – 225°CDSCHigh Tm​ indicates strong N−H⋯Cl lattice energy.
Enthalpy of Fusion ( ΔHf​ ) ~ 25 – 35 J/gDSCQuantifies the energy required to break the crystal lattice.
Degradation Onset ( Td​ ) > 240°CTGAIndicates thermal loss of HCl gas prior to backbone pyrolysis.
Hygroscopicity (at 80% RH) < 0.5% mass gainDVSLow hygroscopicity confirms thermodynamic stability in humid environments.
Polymorphic Propensity Low to ModeratePXRD / DSCHalogen steric hindrance generally restricts multiple stable packing motifs.

References

  • American Elements. "(S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride." American Elements Catalog.
  • Gupta, V. R., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." National Institutes of Health (NIH).
  • Schultheiss, N., & Newman, A. "Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients." National Institutes of Health (NIH).
  • Gana, I., et al. "An Integrated View of the Influence of Temperature, Pressure, and Humidity on the Stability of Trimorphic Cysteamine Hydrochloride." ACS Publications.

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride via Ellman’s Auxiliary

Introduction and Strategic Rationale (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride (CAS: 2109874-10-2) is a highly valuable chiral building block frequently utilized in the development of small-molecule therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride (CAS: 2109874-10-2) is a highly valuable chiral building block frequently utilized in the development of small-molecule therapeutics, particularly in the synthesis of kinase inhibitors and target-specific receptor modulators[1][2].

Due to the stringent enantiomeric purity requirements in drug development, traditional racemic synthesis followed by chiral resolution often results in a maximum theoretical yield of 50%, leading to significant material waste[3]. To circumvent this, the following protocol leverages Ellman’s chiral sulfinamide chemistry . Since its development, tert-butanesulfinamide has become a widely adopted reagent for the highly diastereoselective synthesis of α-chiral primary amines[4]. By utilizing (R)-(+)-2-methyl-2-propanesulfinamide as a chiral auxiliary, the stereocenter is established with high predictability and excellent diastereomeric ratio (dr) via a chelation-controlled reduction, followed by a clean acidic cleavage to yield the target hydrochloride salt.

Mechanistic Workflow & Causality

The synthesis is a robust, three-stage telescopic process (condensation, reduction, and deprotection).

  • Condensation: Titanium(IV) ethoxide ( Ti(OEt)4​ ) is selected over weaker Lewis acids because it acts as both a potent Lewis acid to activate the ketone and an irreversible water scavenger, driving the equilibrium toward the sulfinyl imine[4].

  • Diastereoselective Reduction: Sodium borohydride ( NaBH4​ ) is employed at low temperatures. According to the established open transition-state model for non-chelating reductants, hydride delivery to the (R)-sulfinyl imine occurs preferentially from the less sterically hindered face, yielding the (R,S)-diastereomer required to produce the (S)-amine[3][4].

  • Deprotection: Anhydrous hydrogen chloride in 1,4-dioxane cleanly cleaves the sulfinyl group. The use of an anhydrous organic solvent directly precipitates the highly pure hydrochloride salt, bypassing the need for an aqueous workup and minimizing yield loss.

G A 4-Bromo-3-fluoro- acetophenone B (R)-Sulfinyl Imine Intermediate A->B (R)-t-BuSONH2 Ti(OEt)4, THF, 70°C C (R,S)-Sulfinamide Intermediate B->C NaBH4 THF, -50°C to RT D (S)-Amine HCl Target Product C->D 4M HCl in Dioxane MeOH, RT

Synthetic workflow for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl via Ellman's auxiliary.

Reagent Stoichiometry and Reaction Parameters

The following table outlines the stoichiometric requirements optimized for a 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Bromo-3-fluoroacetophenone217.031.0021.70 gStarting Material
(R)-(+)-2-Methyl-2-propanesulfinamide121.201.1013.33 gChiral Auxiliary
Titanium(IV) ethoxide ( Ti(OEt)4​ )228.112.0045.62 gLewis Acid / Desiccant
Tetrahydrofuran (THF), AnhydrousN/A10 Vol220 mLSolvent
Sodium Borohydride ( NaBH4​ )37.833.0011.35 gReducing Agent
4M HCl in 1,4-DioxaneN/A3.0075.0 mLDeprotecting Agent

Step-by-Step Experimental Protocol

Stage 1: Imine Condensation
  • Preparation: Purge a 500 mL 3-neck round-bottom flask with ultra-high purity Argon. Equip with a magnetic stirrer, reflux condenser, and internal temperature probe.

  • Charge: Add 4-bromo-3-fluoroacetophenone (21.70 g, 100 mmol) and (R)-(+)-2-methyl-2-propanesulfinamide (13.33 g, 110 mmol) to the flask.

  • Solvation: Inject 120 mL of anhydrous THF and stir at 300 rpm until a homogenous solution is achieved.

  • Activation: Syringe in Ti(OEt)4​ (45.62 g, 200 mmol) in a single, rapid addition. Caution: Ti(OEt)4​ is moisture sensitive; handle under inert atmosphere.

  • Reaction: Heat the mixture to 70 °C (internal temperature) and stir for 18–24 hours. Monitor completion via HPLC or TLC (Hexanes/EtOAc 7:3).

  • Workup: Cool the reaction to room temperature. Pour the mixture into 150 mL of vigorously stirring brine. A heavy white precipitate of titanium dioxide ( TiO2​ ) will form. Filter the suspension through a pad of Celite, washing the filter cake with ethyl acetate (3 × 100 mL).

  • Isolation: Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude (R)-sulfinyl imine as a viscous yellow oil. Proceed to the next step without further purification.

Stage 2: Diastereoselective Reduction
  • Preparation: Dissolve the crude (R)-sulfinyl imine in 100 mL of anhydrous THF in a clean, Argon-purged 500 mL flask.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -50 °C.

  • Reduction: Add NaBH4​ (11.35 g, 300 mmol) in three equal portions over 15 minutes to control hydrogen evolution and thermal spiking[3].

  • Maturation: Maintain the reaction at -50 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quenching: Cool the mixture to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH4​Cl (50 mL). Note: Vigorous effervescence will occur.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 75 mL). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Purification (Optional but Recommended): Flash chromatography (Silica gel, Hexanes/EtOAc gradient) can be utilized to remove minor diastereomers, ensuring >99:1 dr prior to deprotection.

Stage 3: Auxiliary Cleavage and Salt Formation
  • Solvation: Dissolve the purified (R,S)-sulfinamide intermediate in 50 mL of anhydrous methanol.

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (75.0 mL, 300 mmol) at room temperature. Stir the solution for 2 hours. The cleavage of the sulfinyl group is rapid and generates a volatile byproduct.

  • Precipitation: Concentrate the solution under reduced pressure to approximately 30 mL. Add 150 mL of methyl tert-butyl ether (MTBE) dropwise while stirring vigorously to induce crystallization of the hydrochloride salt.

  • Isolation: Filter the resulting white crystalline solid through a sintered glass funnel. Wash the filter cake with cold MTBE (2 × 30 mL).

  • Drying: Dry the product in a vacuum oven at 40 °C for 12 hours to afford (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride.

Analytical Validation & Expected Outcomes

To ensure the integrity of the final API intermediate, the batch must be validated against the following specifications:

Analytical MethodTarget SpecificationRationale
Yield 65 - 75% (Over 3 steps)Accounts for mechanical losses during TiO2​ filtration and crystallization.
Chiral HPLC > 98% ee (Enantiomeric Excess)Confirms the diastereoselectivity of the NaBH4​ reduction step[4].
LC-MS (ESI+) m/z 218.0 / 220.0 [M+H]+ Confirms the freebase molecular weight (Isotopic bromine pattern 1:1)[2].
1H NMR (400 MHz, DMSO-d6) Conforms to structureVerifies the presence of the benzylic methine quartet and primary amine NH3+​ protons.

References

  • evitachem.com. Buy (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (EVT...). Accessed March 27, 2026.
  • sigmaaldrich.com. 4-Bromo-3-fluorophenethylamine hydrochloride | Sigma-Aldrich. Accessed March 27, 2026.
  • nih.gov (PMC). From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination. Accessed March 27, 2026.
  • acs.org (Organic Process Research & Development). From Chiral Resolution to Diastereoselective Ellman Chemistry to Biocatalysis: Route Evolution for the Efficient Synthesis.... Accessed March 27, 2026.

Sources

Application

Enantioselective Synthesis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine: An Application and Protocol Guide

Introduction: The Significance of Chiral Amines in Medicinal Chemistry (S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a key chiral building block in the synthesis of a variety of pharmaceutical compounds.[1] Its stereochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Amines in Medicinal Chemistry

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a key chiral building block in the synthesis of a variety of pharmaceutical compounds.[1] Its stereochemistry is critical for the biological activity of the final drug molecule. The presence of bromo and fluoro substituents on the phenyl ring makes it a versatile intermediate for further chemical modifications, such as cross-coupling reactions, which are frequently employed in drug discovery to generate libraries of potential drug candidates.[1] This application note provides a detailed overview of robust and scalable enantioselective methods for the synthesis of this important chiral amine, with a focus on asymmetric reductive amination and biocatalytic transamination.

Strategic Approaches to Enantioselective Synthesis

The primary challenge in synthesizing (S)-1-(4-bromo-3-fluorophenyl)ethanamine lies in controlling the stereochemistry at the benzylic carbon. Two predominant and highly effective strategies have emerged for achieving this with high enantiopurity: asymmetric reductive amination of the corresponding prochiral ketone and biocatalytic asymmetric synthesis using ω-transaminases.

Asymmetric Reductive Amination (ARA): A Powerful Chemo-Catalytic Approach

Asymmetric reductive amination (ARA) offers a direct and efficient one-pot conversion of a ketone to a chiral amine. This methodology has been significantly advanced through the development of sophisticated transition metal catalysts, particularly those based on iridium and ruthenium.[1][2][3][4]

The Underlying Principle:

The reaction proceeds through the in-situ formation of an imine from the ketone (1-(4-bromo-3-fluorophenyl)ethanone) and an amine source, followed by a highly enantioselective reduction of the C=N double bond, catalyzed by a chiral metal complex. The choice of the chiral ligand is paramount in dictating the stereochemical outcome of the reduction.

Iridium-Catalyzed Asymmetric Reductive Amination:

Iridium complexes, particularly those paired with chiral phosphoramidite ligands, have demonstrated exceptional performance in the direct reductive amination of aromatic ketones.[2] These catalytic systems are known for their high activity and enantioselectivity under relatively mild reaction conditions.

Ruthenium-Catalyzed Asymmetric Reductive Amination:

Ruthenium catalysts, especially those employing chiral diphosphine ligands like C3-TunePhos, have also proven to be highly effective for the direct reductive amination of ketones.[1] These systems can utilize ammonium salts as the amine source and molecular hydrogen as the reductant, presenting a cost-effective and environmentally benign approach.[1]

Comparative Analysis of Synthetic Pathways

The choice of synthetic route will depend on various factors, including the desired scale of the reaction, cost of reagents and catalysts, and the required level of enantiopurity.

Parameter Iridium-Catalyzed ARA Ruthenium-Catalyzed ARA Biocatalytic Transamination
Catalyst Iridium-phosphoramidite complexRuthenium-diphosphine complexω-Transaminase
Amine Source DiphenylmethanamineAmmonium acetateIsopropylamine
Reductant H₂H₂Not required
Typical Yield HighModerate to High[1]Variable, can be high with optimization[5]
Enantiomeric Excess (ee) Up to 99%[2]>90% for many substrates[1]>99% achievable[6]
Key Advantages High enantioselectivity and yield.[2]Use of inexpensive amine source and reductant.[1]High stereospecificity, mild reaction conditions, environmentally friendly.[5]
Potential Challenges Cost of iridium catalyst and ligand.Catalyst loading and sensitivity.Substrate and product inhibition, unfavorable equilibrium.[5]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Direct Asymmetric Reductive Amination

This protocol is adapted from a general procedure for the asymmetric reductive amination of aromatic ketones.[2]

Materials:

  • 1-(4-Bromo-3-fluorophenyl)ethanone

  • Diphenylmethanamine

  • [Ir(COD)Cl]₂

  • Chiral phosphoramidite ligand

  • Iodine (I₂)

  • Toluene, anhydrous

  • Methanol, anhydrous

  • Hydrogen gas (H₂)

  • Standard laboratory glassware for inert atmosphere reactions

  • High-pressure reactor

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral phosphoramidite ligand (1.0 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.

  • Add 1-(4-Bromo-3-fluorophenyl)ethanone (1.0 mmol), diphenylmethanamine (1.2 mmol), and Iodine (I₂) (5 mol%).

  • Transfer the reaction mixture to a high-pressure reactor.

  • Pressurize the reactor with hydrogen gas (H₂) to 50 bar.

  • Stir the reaction at 60 °C for 24 hours.

  • After cooling to room temperature, carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel.

  • The enantiomeric excess of the product should be determined by chiral HPLC analysis.

Protocol 2: Biocatalytic Asymmetric Synthesis using ω-Transaminase

This protocol is a general guideline for the transaminase-mediated synthesis of chiral amines.[5][7]

Materials:

  • 1-(4-Bromo-3-fluorophenyl)ethanone

  • (S)-selective ω-Transaminase

  • Isopropylamine (as the amine donor)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Dimethyl sulfoxide (DMSO) (co-solvent)

  • Standard laboratory incubator/shaker

Procedure:

  • In a reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.5) containing pyridoxal-5'-phosphate (PLP) (e.g., 1 mM).

  • Add the (S)-selective ω-transaminase to the buffer solution.

  • In a separate vial, dissolve 1-(4-Bromo-3-fluorophenyl)ethanone in DMSO.

  • Add the ketone solution to the enzyme-buffer mixture. The final DMSO concentration should be optimized, typically in the range of 5-25% (v/v), to ensure substrate solubility without significantly inhibiting the enzyme.[5]

  • Add isopropylamine to the reaction mixture. The concentration of the amine donor should be optimized to drive the reaction equilibrium towards product formation.

  • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC.

  • Once the reaction has reached completion or equilibrium, the product can be extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The enantiomeric excess of the product should be determined by chiral HPLC or GC analysis.

Visualizing the Synthetic Pathways

Enantioselective Synthesis Pathways cluster_0 Asymmetric Reductive Amination cluster_1 Biocatalytic Transamination ketone 1-(4-Bromo-3-fluorophenyl)ethanone imine In-situ Imine Formation ketone->imine [Catalyst] amine_source Amine Source (e.g., NH₄OAc or Ph₂CHNH₂) amine_source->imine chiral_amine_ara (S)-1-(4-Bromo-3-fluorophenyl)ethanamine imine->chiral_amine_ara Chiral Ru or Ir Catalyst + H₂ ketone2 1-(4-Bromo-3-fluorophenyl)ethanone chiral_amine_bio (S)-1-(4-Bromo-3-fluorophenyl)ethanamine ketone2->chiral_amine_bio ω-Transaminase (S-selective) + PLP amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->chiral_amine_bio coproduct Co-product (e.g., Acetone)

Sources

Method

Application Notes and Protocols: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride as a Versatile Chiral Building Block

Introduction: The Strategic Importance of Chiral Amines in Modern Drug Discovery The landscape of contemporary drug development is profoundly influenced by the principles of stereochemistry, with a significant majority o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Chiral Amines in Modern Drug Discovery

The landscape of contemporary drug development is profoundly influenced by the principles of stereochemistry, with a significant majority of new chemical entities being chiral molecules. It is now well-established that the therapeutic efficacy and safety profile of a drug are intrinsically linked to its three-dimensional structure. Chiral amines, in particular, represent a cornerstone of medicinal chemistry, serving as indispensable building blocks for a vast array of pharmaceuticals.[1] Their prevalence is underscored by the fact that over 80% of all drugs and drug candidates incorporate an amine functionality, many of which are chiral and present synthetic challenges. The precise spatial orientation of the amine group is often critical for establishing key interactions, such as hydrogen bonds, with biological targets like enzymes and receptors.[1]

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride emerges as a highly valuable and versatile chiral building block for the synthesis of complex, high-value molecules. Its structure is strategically functionalized with several key features: a stereochemically defined (S)-configured amine center, a bromine atom that serves as a versatile handle for cross-coupling reactions, and a fluorine atom, which can modulate the physicochemical properties of the final compound, such as pKa, lipophilicity, and metabolic stability.[2] The hydrochloride salt form enhances the compound's stability and solubility in various solvent systems, facilitating its handling and use in a range of chemical transformations.[3]

These structural attributes make (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride a sought-after intermediate in the synthesis of biologically active compounds, particularly in the development of enzyme inhibitors and receptor modulators.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this chiral building block, complete with detailed experimental protocols and an exploration of the underlying chemical principles.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis. The following table summarizes the key properties of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride.

PropertyValueSource
Chemical Name (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride
CAS Number 2109874-10-2
Molecular Formula C₈H₁₀BrClFN
Molecular Weight 254.53 g/mol [3]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point 246.7 ± 25.0 °C at 760 mmHg (for free base)
Solubility Soluble in water, methanol, and DMSO (predicted)-
Storage Store at room temperature, protected from light.[1]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The spectrum is expected to show a characteristic quartet for the methine proton (CH-NH₂) coupled to the methyl protons and the amine protons (if not exchanged). The methyl group will appear as a doublet. The aromatic region will display complex splitting patterns due to the fluorine and bromine substitution.

  • ¹³C NMR: The spectrum will show distinct signals for the two aliphatic carbons (methine and methyl) and the six aromatic carbons, with the carbon atoms attached to fluorine and bromine exhibiting characteristic chemical shifts and C-F coupling.

  • ¹⁹F NMR: A single resonance is expected, with coupling to the adjacent aromatic protons.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak for the free base (C₈H₉BrFN) would be observed at m/z ≈ 218 and 220.

Core Applications and Synthetic Utility

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is a versatile chiral synthon with two primary reactive sites that can be selectively addressed: the primary amine and the aryl bromide.

  • Reactions at the Amine Center: The primary amine is a nucleophilic center that readily undergoes a variety of transformations, most notably acylation to form chiral amides. This is a fundamental step in building more complex molecular architectures.

  • Reactions at the Aryl Bromide: The carbon-bromine bond provides a strategic point for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

The following sections provide detailed protocols for two of the most common and important transformations involving this building block.

Application 1: Synthesis of Chiral Amides via N-Acylation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The N-acylation of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride provides access to a wide array of chiral amides, which can serve as key intermediates or as final drug candidates themselves.

Workflow for N-Acylation:

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification Amine (S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl ReactionVessel Reaction at 0 °C to RT Amine->ReactionVessel Base Base (e.g., DIPEA, Et3N) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->ReactionVessel AcylatingAgent Acylating Agent (Acyl Chloride or Anhydride) AcylatingAgent->ReactionVessel Dropwise addition Quench Aqueous Quench ReactionVessel->Quench Reaction Monitoring (TLC) Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Chiral Amide Product Purification->Product

Caption: General workflow for the N-acylation of the chiral amine.

Detailed Protocol for N-Acylation with an Acyl Chloride:

This protocol is a representative procedure for the acylation of a primary amine and should be adapted based on the specific acyl chloride used.[2]

Materials:

  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride (1.0 equiv)

  • Acyl chloride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride (1.0 equiv).

  • Solvent and Base Addition: Dissolve the amine salt in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). Add DIPEA (2.2 equiv) to the solution. The additional equivalent of base is required to neutralize the hydrochloride salt. Stir the mixture for 10-15 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 equiv) dropwise via a syringe over 5-10 minutes. A white precipitate of DIPEA hydrochloride may form during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours, or until the starting amine is consumed as monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x volume of aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral amide.

Causality and Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial as acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

  • Base Selection: DIPEA is a non-nucleophilic hindered base. Its primary role is to scavenge the HCl generated during the reaction. Triethylamine (Et₃N) can also be used. The use of a nucleophilic base like pyridine is generally avoided as it can react with the acyl chloride.

  • Stoichiometry: A slight excess of the acyl chloride is used to ensure complete consumption of the valuable chiral amine. Two equivalents of base are necessary to neutralize the HCl from both the starting material and the reaction by-product.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

Application 2: Synthesis of Aryl Amines via Buchwald-Hartwig Amination

The bromine atom on the phenyl ring of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, in particular, is a powerful method for the formation of C-N bonds.[2][4] This reaction allows for the coupling of the chiral building block with a wide range of amines, anilines, and other nitrogen-containing nucleophiles, providing access to complex molecular scaffolds. This transformation is particularly relevant in the synthesis of kinase inhibitors, where a central heterocyclic core is often linked to various substituted aryl groups.

Conceptual Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Reaction & Processing ArylBromide (S)-1-(4-Bromo-3-fluorophenyl)ethanamine derivative ReactionVessel Inert Atmosphere (N2 or Ar) Anhydrous Solvent (e.g., Toluene) Heat ArylBromide->ReactionVessel Amine Amine/Aniline Nucleophile Amine->ReactionVessel Pd_Source Palladium Precatalyst (e.g., Pd2(dba)3) Pd_Source->ReactionVessel Ligand Phosphine Ligand (e.g., XPhos, BINAP) Ligand->ReactionVessel Base Base (e.g., NaOtBu, Cs2CO3) Base->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Reaction Monitoring (TLC/LC-MS) Purification Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Conceptual workflow for a Buchwald-Hartwig amination reaction.

Representative Protocol for Buchwald-Hartwig Amination:

This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination and should be optimized for specific substrates.[5] It is assumed that the amine group on the chiral building block has been protected (e.g., as an amide or carbamate) prior to this reaction to prevent self-coupling or reaction with the palladium catalyst.

Materials:

  • N-protected (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (1.0 equiv)

  • Amine or aniline to be coupled (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Anhydrous work-up and purification solvents

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the N-protected (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (1.0 equiv), the amine/aniline (1.2 equiv), the phosphine ligand (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add anhydrous toluene via a syringe, followed by the palladium precatalyst, Pd₂(dba)₃ (0.02 equiv).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Dilute with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Extraction and Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Mechanistic Insights and Rationale:

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[4]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and the base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired product and regenerates the Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands (such as XPhos) are often employed as they promote both the oxidative addition and the reductive elimination steps, leading to higher yields and broader substrate scope. The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the amine nucleophile.

Conclusion

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is a high-value chiral building block with significant potential in the synthesis of complex organic molecules, particularly for applications in drug discovery and development. Its strategically positioned functional groups—a chiral amine and an aryl bromide—allow for a wide range of selective chemical transformations. The protocols detailed in this application note for N-acylation and Buchwald-Hartwig amination provide a solid foundation for researchers to incorporate this versatile synthon into their synthetic strategies. By understanding the underlying chemical principles and the rationale behind the experimental procedures, scientists can effectively leverage the unique properties of this compound to accelerate the discovery of novel therapeutic agents.

References

  • MySkinRecipes. (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. Available at: [Link]

  • PubChem. 1-(4-Bromophenyl)-1-(3-fluorophenyl)ethanamine. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Google Patents. Processes and intermediates for preparing a Btk inhibitor - Patent US-12358917-B2.
  • Google Patents. WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Google Patents. US11554118B2 - Bruton's tyrosine kinase inhibitors.
  • Appchem. (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride. Available at: [Link]

Sources

Application

Palladium-catalyzed cross-coupling with (S)-1-(4-Bromo-3-fluorophenyl)ethanamine

An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions with (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Authored by a Senior Application Scientist This document provides a detailed exploration of pallad...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions with (S)-1-(4-Bromo-3-fluorophenyl)ethanamine

Authored by a Senior Application Scientist

This document provides a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing the chiral building block, (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. This substrate is of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for constructing complex molecular architectures.[1] Its structure, featuring a stereocenter, a primary amine, a fluorine atom, and a bromo-substituent, presents unique challenges and opportunities in synthetic chemistry. This guide moves beyond simple protocols to explain the underlying principles and rationale behind methodological choices, empowering researchers to optimize these critical transformations.

The Strategic Importance of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a valuable chiral building block for several reasons:

  • Chiral Scaffold: The stereogenic center is often crucial for biological activity, allowing for specific interactions with enzyme active sites or receptors.

  • Orthogonal Functionality: The bromo-substituent serves as a handle for palladium-catalyzed cross-coupling, while the primary amine allows for subsequent derivatization via amidation, reductive amination, or other N-functionalization reactions.[1]

  • Pharmacokinetic Modulation: The fluorine atom can significantly alter metabolic stability, lipophilicity, and binding affinity, making it a common feature in modern pharmaceuticals.

However, the very features that make this molecule valuable also introduce synthetic challenges. The primary amine, ortho to the bromine, can coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, the steric bulk of the aminoethyl group can hinder the initial oxidative addition step, which is often rate-limiting in cross-coupling cycles.[2][3]

Foundational Principles: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimization. The process is generally accepted to proceed through a Pd(0)/Pd(II) catalytic cycle.[4]

  • Oxidative Addition: A low-valent Pd(0) complex, stabilized by ligands (L), reacts with the aryl bromide (Ar-Br). This step involves the cleavage of the C-Br bond and the oxidation of palladium from Pd(0) to Pd(II), forming an arylpalladium(II) halide intermediate. This is often the rate-determining step and is sensitive to steric hindrance on the aryl halide.[2]

  • Transmetalation (for C-C couplings) or Base-Mediated N-H Deprotonation (for C-N couplings):

    • In Suzuki or Sonogashira reactions, the coupling partner (e.g., an organoboron or organocopper acetylide species) transfers its organic group to the palladium center, displacing the halide. This step is known as transmetalation.[5]

    • In Buchwald-Hartwig amination , a base removes a proton from the incoming amine nucleophile, which then coordinates to the palladium center, displacing the halide to form a palladium-amido complex.[4][6]

  • Reductive Elimination: The two organic partners bound to the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label ar_pd_ii Ar-Pd(II)(Br)L₂ (Palladium(II) Complex) tm_label Transmetalation or Amine Coordination/Deprotonation ar_pd_ii->tm_label ar_pd_nu Ar-Pd(II)(Nu)L₂ (Key Intermediate) re_label Reductive Elimination ar_pd_nu->re_label oa_label->ar_pd_ii + Ar-Br tm_label->ar_pd_nu + Nucleophile (e.g., R-B(OH)₂, R-NH₂) re_label->pd0 + Ar-Nu

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Application Notes & Protocols

The primary amine on the substrate presents a significant challenge. It can act as a ligand, binding to the palladium center and inhibiting catalysis. Two primary strategies exist:

  • N-Protection: Protecting the amine (e.g., as a Boc-carbamate) prevents coordination. This adds synthetic steps (protection/deprotection) but can simplify the coupling reaction.

  • Use of Specialized Ligands: Modern, bulky biarylphosphine ligands have been developed that create a sterically defined pocket around the palladium center, promoting the desired reaction pathway and minimizing inhibition by coordinating substrates.[7][8]

The following protocols focus on the more elegant and efficient second approach, using the unprotected amine directly.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. For a sterically hindered substrate like ours, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and reductive elimination steps.[3][9]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Rationale:

    • Catalyst System: We select a combination of Pd₂(dba)₃ as the palladium source and SPhos as the ligand. SPhos is a bulky biarylphosphine ligand known to be highly effective for sterically demanding substrates.[10]

    • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing degradation of sensitive functional groups.[11]

    • Solvent System: A mixture of toluene and water allows for the dissolution of both the organic substrates and the inorganic base, facilitating the reaction at the interface.

  • Reagents and Equipment:

    • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

    • Potassium phosphate (K₃PO₄) (3.0 equiv)

    • Toluene and Water (10:1 v/v), degassed

    • Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (e.g., 218 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

    • Evacuate and backfill the flask with inert gas three times.

    • Add degassed toluene (10 mL) and degassed water (1 mL) via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is particularly challenging due to the potential for the substrate's own amine to interfere. Success relies on a highly active catalyst system that favors the intermolecular coupling over intramolecular catalyst inhibition.[7][12]

Protocol 2: Buchwald-Hartwig Amination with Morpholine

  • Reaction Rationale:

    • Catalyst System: We employ a modern, well-defined precatalyst, BrettPhos Pd G3. These G3 precatalysts are air-stable and efficiently generate the active Pd(0) species in situ. BrettPhos is a bulky ligand specifically designed for C-N cross-coupling reactions.[8][13]

    • Base: Lithium bis(trimethylsilyl)amide (LHMDS) is a strong, non-nucleophilic base that effectively deprotonates the incoming amine without competing in the coupling reaction.[7]

    • Solvent: Tetrahydrofuran (THF) is a common aprotic solvent for this transformation.

  • Reagents and Equipment:

    • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (1.0 equiv)

    • Morpholine (1.2 equiv)

    • BrettPhos Pd G3 precatalyst (0.02 equiv)

    • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF, 1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (218 mg, 1.0 mmol) and the BrettPhos Pd G3 precatalyst (18 mg, 0.02 mmol).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous THF (5 mL) and morpholine (105 µL, 1.2 mmol).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the LHMDS solution (1.5 mL, 1.5 mmol) dropwise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a direct route to aryl alkynes. A copper-free variant is often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[14][15]

Protocol 3: Copper-Free Sonogashira Coupling with Phenylacetylene

  • Reaction Rationale:

    • Catalyst System: The use of PdCl₂(PPh₃)₂ is a classic choice for Sonogashira couplings. Triphenylphosphine is a robust, versatile ligand suitable for this transformation.

    • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to deprotonate the terminal alkyne and neutralize the HBr generated during the reaction.[16]

    • Solvent: A polar aprotic solvent like DMF or THF is typically used.

  • Reagents and Equipment:

    • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

    • Triethylamine (TEA) (3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (218 mg, 1.0 mmol) and PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous THF (8 mL) and triethylamine (418 µL, 3.0 mmol).

    • Add phenylacetylene (132 µL, 1.2 mmol) via syringe.

    • Heat the reaction mixture to 60 °C and stir for 8-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Data Summary and Workflow

Comparative Reaction Parameters
Reaction TypeCatalyst SystemBaseSolventTemp. (°C)Typical Yield Range
Suzuki-Miyaura Pd₂(dba)₃ / SPhosK₃PO₄Toluene / H₂O10070-90%
Buchwald-Hartwig BrettPhos Pd G3LHMDSTHFRT60-85%
Sonogashira (Cu-free) PdCl₂(PPh₃)₂TEATHF6075-95%

Note: Yields are highly dependent on the specific coupling partner and precise reaction conditions and may require optimization.

General Experimental Workflow

The following diagram outlines the logical progression of a typical cross-coupling experiment, from setup to final analysis.

Experimental_Workflow start 1. Reagent Preparation (Weighing, Solvent Degassing) setup 2. Reaction Setup (Flame-dried flask, Inert Atmosphere) start->setup reaction 3. Reagent Addition & Reaction (Heating & Stirring) setup->reaction monitoring 4. Progress Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup 5. Work-up (Quenching, Extraction, Drying) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography) workup->purification analysis 7. Characterization (NMR, MS, etc.) purification->analysis

Caption: A logical workflow for performing and analyzing cross-coupling reactions.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Broadly Applicable Catalyst System for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 132(43), 15914–15917.
  • MySkinRecipes. (n.d.). (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. Retrieved from [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508.
  • Klapars, A., & Buchwald, S. L. (2002). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. Journal of the American Chemical Society, 124(50), 14844–14845.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • So, C. M., & Lau, C. P. (2009). A general and efficient protocol for the copper-free Sonogashira coupling of aryl bromides at room temperature. Organic Letters, 11(2), 319-322. [Link]

  • Cassan, J., & van der Lee, A. (2018). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 140(22), 6974-6982. [Link]

  • Zhang, T., & Zhang, W. (2018). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Chinese Journal of Organic Chemistry, 38(9), 2375-2382. [Link]

  • Shekhar, S., & Hartwig, J. F. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Organic Letters, 22(24), 9475-9480. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Moloney, M. G. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. Retrieved from [Link]

  • de la Torre, M. G., & Carrillo, R. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Jourdan, F. L., & Scott, P. J. H. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6524-6528. [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Tang, G., & Li, X. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 8(40), 22627-22630. [Link]

Sources

Method

Application Note &amp; Protocols: Synthesis of Chiral Amides from (S)-1-(4-Bromo-3-fluorophenyl)ethanamine

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of chiral amides utilizing (S)-1-(4-Bromo-3-fluorophenyl)ethanamine as a key chiral building block. Chiral amide...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of chiral amides utilizing (S)-1-(4-Bromo-3-fluorophenyl)ethanamine as a key chiral building block. Chiral amides are pivotal structures in medicinal chemistry, with their specific stereochemistry often dictating biological activity and efficacy.[1][2] The target amine, featuring bromo and fluoro substituents, is particularly valuable for its potential in downstream cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3] This guide details robust protocols for amide bond formation using common coupling reagents, emphasizing methods that preserve stereochemical integrity. It is intended for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Strategic Importance of Chiral Amides

The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets like enzymes and receptors.[2] Chiral amines and their derivatives, such as amides, are foundational components in the synthesis of a significant portion of all active pharmaceutical ingredients (APIs).[1][4] The amide bond itself is a cornerstone of peptide and protein structures, and its bioisosteric replacement or modification is a key strategy in drug design to improve metabolic stability and pharmacokinetic properties.[5]

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a versatile chiral intermediate. Its primary amine allows for straightforward acylation to form a stable amide bond, while the stereocenter is crucial for enantioselective interactions with biological systems. The fluorinated and brominated phenyl ring offers multiple avenues for further molecular elaboration, making it an attractive starting material for drug discovery programs.

The Chemistry of Amide Bond Formation: A Mechanistic Overview

Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient at room temperature. The primary obstacle is a rapid acid-base reaction that forms a stable ammonium carboxylate salt, which deactivates the amine nucleophile.[6]

To overcome this, coupling reagents are employed. These reagents function by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by the amine. This process is often referred to as amide coupling.[6][7] The selection of an appropriate coupling reagent is critical, especially when working with chiral substrates, to prevent racemization of the stereocenter.[8]

Amide_Coupling_Overview General Amide Coupling Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_process Downstream Processing Amine (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Coupling Amide Coupling (Coupling Reagent, Base, Solvent) Amine->Coupling Addition Acid Carboxylic Acid (R-COOH) Acid->Coupling Addition Workup Aqueous Workup & Extraction Coupling->Workup Reaction Quench Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization & QC (NMR, MS, Chiral HPLC) Purification->Characterization Product Purified Chiral Amide Characterization->Product

Caption: High-level workflow for the synthesis of chiral amides.

This guide will focus on two widely used and reliable coupling methods:

  • Carbodiimide-Mediated Coupling: Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Phosphonium Salt-Mediated Coupling: Using Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: EDC-Mediated Amide Coupling

This protocol uses EDC, a water-soluble carbodiimide, which facilitates easy removal of the urea byproduct during aqueous workup. 1-Hydroxybenzotriazole (HOBt) is often added as an additive to suppress side reactions and reduce the risk of racemization.

Example Reaction: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine + 2-Phenylacetic acid → (S)-N-(1-(4-Bromo-3-fluorophenyl)ethyl)-2-phenylacetamide

Materials & Reagents:

  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (1.0 eq)

  • 2-Phenylacetic acid (1.05 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-phenylacetic acid (1.05 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Add anhydrous DCM to dissolve the solids (concentration approx. 0.1-0.2 M).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (1.0 eq) to the solution.

  • Slowly add DIPEA (3.0 eq) dropwise to the stirred solution. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid, driving the reaction forward.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality Note: The acid wash removes excess amine and DIPEA. The base wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure chiral amide.

EDC_Mechanism RCOOH R-COOH (Carboxylic Acid) O_Acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acyl + EDC EDC EDC Amide Chiral Amide Product O_Acyl->Amide + Amine (Nucleophilic Attack) Urea Urea Byproduct O_Acyl->Urea Forms Amine Chiral Amine (R'-NH2)

Caption: Simplified mechanism of EDC-mediated amide coupling.

Protocol 2: PyBOP-Mediated Amide Coupling

PyBOP is a phosphonium-based coupling reagent that is often effective for more challenging couplings, including those with sterically hindered amines or acids. It typically provides high yields with low levels of racemization.

Materials & Reagents:

  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (1.0 eq)

  • Carboxylic Acid (e.g., 2-Phenylacetic acid) (1.05 eq)

  • PyBOP (1.1 eq)

  • DIPEA (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

Step-by-Step Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.05 eq) and (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add PyBOP (1.1 eq) in one portion. Causality Note: PyBOP reacts with the carboxylate in situ to form an activated ester, which is then readily attacked by the amine.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

  • Wash the organic solution with water (3x) to remove DMF and other water-soluble components. Follow with a brine wash (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Data Summary: Comparison of Coupling Conditions

The choice of coupling reagent can impact yield and purity. Below is a table summarizing typical outcomes for the synthesis of (S)-N-(1-(4-Bromo-3-fluorophenyl)ethyl)-2-phenylacetamide.

ParameterProtocol 1: EDC/HOBtProtocol 2: PyBOP
Coupling Reagent EDC·HCl / HOBtPyBOP
Base DIPEADIPEA
Solvent DCMDMF
Temperature 0 °C to RTRT
Typical Reaction Time 12-18 hours2-4 hours
Typical Yield 80-95%85-98%
Racemization Risk LowVery Low
Workup Complexity Higher (multiple washes)Lower (fewer washes)

Characterization and Quality Control

Confirming the structure and stereochemical integrity of the final product is a critical, self-validating step of the protocol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the formation of the amide bond by observing the disappearance of the amine -NH₂ signal and the appearance of a new amide N-H signal (typically a doublet between δ 5.5-8.5 ppm). Also, verify the integration of all protons matches the expected structure.

    • ¹³C NMR: Expect a new amide carbonyl signal around 165-175 ppm.

    • ¹⁹F NMR: A singlet is expected for the single fluorine atom on the aromatic ring.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the synthesized compound, matching its molecular formula.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold-standard technique to determine the enantiomeric purity (or enantiomeric excess, ee%) of the product.[4][9]

    • Method: A sample of the purified amide is analyzed on a chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® IC).

    • Validation: The retention times of the (S)- and (R)-enantiomers will differ. The ee% is calculated from the relative peak areas of the two enantiomers. For a successful synthesis, the ee% should be >99%, indicating no significant racemization occurred.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the synthesis of chiral amides from (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. By selecting appropriate racemization-free coupling reagents and following rigorous purification and characterization procedures, researchers can confidently produce high-purity chiral amides.[8] These compounds serve as valuable intermediates for the development of novel therapeutics and molecular probes, leveraging the unique structural and chemical properties of the fluorinated and brominated scaffold.

References

  • MySkinRecipes. (n.d.). (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. Retrieved from MySkinRecipes. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Essential Role of Chiral Amines in Drug Discovery and Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

  • Nature Communications. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature. [Link]

  • Dar, B. A., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. Future Journal of Pharmaceutical Sciences. [Link]

  • Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from Organic Chemistry Portal. [Link]

  • Reddit. (2023). Amide Coupling! Is it different from amide formation? Retrieved from r/chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from Chemistry Steps. [Link]

  • Al-Majid, A. M. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]

  • Meanwell, N. A. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. Retrieved from SlideShare. [Link]

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Application

Scale-up manufacturing process for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride

An Application Note and Protocol for the Scale-Up Manufacturing of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride Authored by: A Senior Application Scientist Abstract (S)-1-(4-Bromo-3-fluorophenyl)ethanamine and...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Manufacturing of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine and its hydrochloride salt are critical chiral building blocks in modern pharmaceutical synthesis, valued for their role in constructing complex, stereochemically defined active pharmaceutical ingredients (APIs).[1][2] The successful transition from laboratory-scale synthesis to robust, large-scale manufacturing is contingent upon a meticulously designed process that ensures scalability, safety, high yield, and consistent purity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a scalable manufacturing process for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride, focusing on the principles of asymmetric synthesis. We will detail a validated protocol based on asymmetric reductive amination, discuss critical process parameters (CPPs), in-process controls (IPCs), and essential safety considerations for handling halogenated intermediates.

Introduction: Strategic Importance and Synthesis Selection

Chiral amines are foundational motifs in over 40% of commercial pharmaceuticals, making their efficient and enantiopure synthesis a topic of immense industrial interest.[3][4] (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride incorporates both a stereocenter and a halogenated phenyl ring, a common feature in bioactive molecules that can enhance properties like metabolic stability and binding affinity.[5][6]

While several synthetic strategies exist for producing chiral amines, including classical resolution and biocatalysis, asymmetric reductive amination (ARA) of the corresponding prochiral ketone stands out for industrial-scale production.[4][7]

  • Classical Resolution: This involves synthesizing the racemic amine and separating the enantiomers using a chiral resolving agent.[8] While effective, this method is inherently limited to a 50% theoretical yield for the desired enantiomer unless an efficient racemization and recycling loop for the unwanted enantiomer is developed.[9][10]

  • Biocatalysis: The use of enzymes, particularly transaminases (TAs), offers a green and highly selective alternative, converting a prochiral ketone directly to the chiral amine with high enantiomeric excess (ee).[3][11] This approach is gaining significant traction for its mild reaction conditions and sustainability.[12][13]

  • Asymmetric Reductive Amination (ARA): This method involves the in situ formation of an imine from the starting ketone and an amine source (e.g., ammonia), followed by asymmetric hydrogenation using a transition metal catalyst paired with a chiral ligand.[4] It is a direct, high-yielding, and atom-economical approach, making it exceptionally well-suited for large-scale manufacturing.

This guide will focus on the ARA pathway due to its proven scalability and efficiency in industrial settings.

Overall Manufacturing Workflow

The manufacturing process is designed as a sequence of optimized unit operations, each with defined control points to ensure the final product meets all quality specifications. The workflow encompasses the core chemical transformation followed by purification and isolation of the final hydrochloride salt.

G cluster_0 Phase 1: Asymmetric Synthesis cluster_1 Phase 2: Work-up & Isolation cluster_2 Phase 3: Final Product Finishing RM Raw Material Charging (Ketone, Solvent, NH3 Source) Reaction Asymmetric Reductive Amination (Chiral Catalyst, H2 Pressure) RM->Reaction Quench Reaction Quench & Catalyst Filtration Reaction->Quench Extraction Aqueous/Organic Phase Separation Quench->Extraction SolventSwap Solvent Swap to Crystallization Solvent Extraction->SolventSwap Salt HCl Salt Formation & Precipitation SolventSwap->Salt Filter Filtration & Washing Salt->Filter Dry Vacuum Drying Filter->Dry QC Final QC & Packaging Dry->QC

Caption: Chemical synthesis route from ketone to HCl salt.

Scale-Up Protocol

This protocol is designed for a 100 L scale reactor. All operations must be conducted by trained personnel adhering to standard operating procedures (SOPs) and appropriate safety protocols.

Part A: Asymmetric Reductive Amination
  • Reactor Preparation:

    • Ensure the 100 L glass-lined reactor is clean, dry, and has passed all safety checks.

    • Inert the reactor by performing three cycles of vacuum followed by nitrogen purge. Maintain a positive nitrogen atmosphere.

  • Charge and Imine Formation:

    • Charge the reactor with 4-bromo-3-fluoroacetophenone (5.0 kg, 22.83 mol).

    • Add methanol (50 L) as the solvent.

    • Begin agitation at 100-150 RPM.

    • Add a 7N solution of ammonia in methanol (16.5 L, 115.5 mol, 5.0 equiv).

    • Rationale: An excess of ammonia is used to drive the equilibrium towards imine formation. Methanol is a common solvent for hydrogenations.

  • Catalyst Preparation and Hydrogenation:

    • In a separate, inerted catalyst charging vessel, prepare the catalyst solution by dissolving the chiral Rhodium or Iridium catalyst complex (e.g., [Rh(COD)Cl]₂ with a suitable chiral phosphine ligand) in degassed methanol (2 L). The specific catalyst and ligand choice is critical and should be based on prior screening for high enantioselectivity. [4] * Transfer the catalyst solution to the reactor under nitrogen pressure.

    • Seal the reactor and perform three vacuum/nitrogen purges, followed by three vacuum/hydrogen purges.

    • Pressurize the reactor with hydrogen gas to 40 bar.

    • Heat the reaction mixture to 40-50°C.

    • IPC 1: Monitor hydrogen uptake. The reaction is considered complete when hydrogen uptake ceases (typically 12-24 hours). A sample can be carefully taken for HPLC analysis to confirm >99% conversion of the ketone.

Part B: Work-up and Isolation of Free Amine
  • Depressurization and Quench:

    • Cool the reactor to 20-25°C.

    • Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen three times.

    • Concentrate the reaction mixture under vacuum to approximately half its volume to remove excess ammonia and methanol.

  • Catalyst Removal and Extraction:

    • Add Toluene (40 L) and water (20 L) to the concentrated mixture.

    • Agitate for 30 minutes, then allow the layers to separate.

    • The organic layer contains the product (free amine). The aqueous layer contains the catalyst residues and other salts.

    • Separate and collect the organic layer.

    • Extract the aqueous layer again with Toluene (20 L).

    • Combine the organic layers.

    • Wash the combined organic layers with brine (15 L).

    • Rationale: Toluene is a suitable solvent for extraction. The water wash helps remove inorganic byproducts and catalyst remnants.

Part C: Hydrochloride Salt Formation and Purification
  • Solvent Exchange and Preparation for Crystallization:

    • Concentrate the combined toluene layers under vacuum to a thick oil.

    • Add Isopropanol (IPA) (25 L) and co-distill under vacuum to remove residual toluene. Repeat this step once more.

    • Dissolve the resulting oil in fresh IPA (40 L).

    • Filter the solution through a 1-micron filter to remove any particulate matter.

  • Salt Formation:

    • Cool the IPA solution to 0-5°C with gentle agitation.

    • Slowly add a 4M solution of HCl in IPA until the pH of the solution is between 1 and 2. [14] * Observation: The hydrochloride salt will begin to precipitate as a white solid.

    • Stir the resulting slurry at 0-5°C for at least 4 hours to ensure complete crystallization.

  • Isolation and Drying:

    • Isolate the solid product by filtration using a Nutsche filter.

    • Wash the filter cake with cold IPA (2 x 10 L).

    • Dry the product under vacuum at 45-50°C until the loss on drying (LOD) is <0.5%.

    • Expected Yield: 5.2 - 5.6 kg (90-97% yield).

    • IPC 2: Perform chiral HPLC on the final product to confirm enantiomeric excess (ee) is >99.5%.

Process Controls and Specifications

Effective process control is paramount for a reproducible and robust manufacturing process.

Table 1: Critical Process Parameters (CPPs)
ParameterStageTarget RangeRationale
Hydrogen Pressure Hydrogenation30-50 barAffects reaction rate and catalyst efficiency.
Reaction Temperature Hydrogenation40-50 °CBalances reaction rate with catalyst stability and selectivity.
Catalyst Loading Hydrogenation0.01 - 0.1 mol%Optimized for cost-effectiveness and reaction completion time.
pH of Salt Formation Crystallization1.0 - 2.0Ensures complete conversion to the hydrochloride salt and maximizes precipitation.
Crystallization Temp. Crystallization0-5 °CLow temperature maximizes yield by reducing the solubility of the salt. [8]
Table 2: Final Product Specification Sheet
TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, FTIRConforms to structure
Assay HPLC≥ 99.0%
Enantiomeric Purity Chiral HPLC≥ 99.5% (S)-enantiomer
Water Content Karl Fischer≤ 0.5%
Residual Solvents GC-HSIPA ≤ 5000 ppm, Toluene ≤ 890 ppm
Melting Point DSCReport value

Safety Considerations

The manufacturing of halogenated organic compounds requires strict adherence to safety protocols. [15]

  • Chemical Hazards:

    • Halogenated Aromatics: 4-bromo-3-fluoroacetophenone and the final product are halogenated compounds. Handle with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, in well-ventilated areas. [16] * Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation step must be performed in a pressure-rated reactor designed for this purpose, located in a classified (explosion-proof) area.

    • Hydrochloric Acid: Corrosive. Handle with acid-resistant gloves and face shield. Ensure an emergency shower and eyewash station are accessible. [17]* Operational Hazards:

    • Pressure Operations: All personnel working with the pressure reactor must be specifically trained. Regular inspection and pressure testing of the vessel are mandatory.

    • Static Discharge: Solvents like toluene can accumulate static charge. Ensure all equipment is properly grounded to prevent ignition sources, especially during solvent transfers.

Conclusion

The scale-up manufacturing process for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride via asymmetric reductive amination is a robust and efficient method for producing this key pharmaceutical intermediate at a high level of quality. By carefully controlling critical process parameters, implementing rigorous in-process controls, and adhering to strict safety standards, manufacturers can ensure a reproducible and scalable process. This guide provides a foundational protocol that can be further optimized and validated to meet the specific requirements of a GMP (Good Manufacturing Practice) environment.

References

  • Hovione. (2020). Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. [Link]

  • Journal of the American Chemical Society. Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids. [Link]

  • PMC. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • ResearchGate. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. [Link]

  • IUCr Journals. (2023). Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • DIAL@UCLouvain. (2023). Continuous flow-mode synthesis of (chiral) amines with transaminase. [Link]

  • Garcia Garibay Research Group. Chiral crystalline salts from achiral biphenylcarboxylic acids and tryptamine. [Link]

  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. [Link]

  • Vapourtec. A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. [Link]

  • PMC. (2023). Perspective on halogenated organic compounds. [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

  • ACS Publications. (2005). Multicomponent One-Pot Procedure for the Synthesis of Free α-Chiral Amines from Aldehydes. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlock Precision: The Role of Chiral Amines in Modern Pharmaceutical Synthesis. [Link]

  • Google Patents. Process for preparing chiral amines.
  • RSC Publishing. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. [Link]

  • ChemSec. Halogenated compounds - SIN List. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • RSC Publishing. (2026). Organocatalytic Asymmetric Synthesis of Fluorinated Pyranopyrazoles. [Link]

  • ResearchGate. Examples of chiral amines in the pharmaceutical industry. [Link]

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Method

Applications of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine in Pharmaceutical Drug Discovery

Introduction: A Versatile Chiral Building Block for Modern Kinase Inhibitors (S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a chiral primary amine that has emerged as a critical structural motif and key synthetic intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Chiral Building Block for Modern Kinase Inhibitors

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a chiral primary amine that has emerged as a critical structural motif and key synthetic intermediate in contemporary drug discovery. Its unique combination of features—a stereodefined ethylamine side chain, a fluorinated phenyl ring, and a strategically placed bromine atom—makes it an exceptionally valuable building block for medicinal chemists.[1] The chiral amine provides a crucial interaction point for stereospecific binding to protein targets, while the 3-fluoro substituent can enhance binding affinity and modulate metabolic stability. The 4-bromo group serves as a versatile synthetic handle, enabling late-stage diversification of drug candidates through powerful cross-coupling reactions.[1]

This application note provides an in-depth guide for researchers and drug development professionals on the strategic use of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. We will focus on its pivotal role in the synthesis of non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs transforming the treatment of B-cell malignancies. Detailed, field-tested protocols for key synthetic transformations are provided to illustrate its practical application.

Case Study: Synthesis of Pirtobrutinib (LOXO-305), a Non-Covalent BTK Inhibitor

A prominent example showcasing the importance of this building block is in the synthesis of Pirtobrutinib (also known as LOXO-305 or Jaypirca®).[2][3] Pirtobrutinib is a highly selective, non-covalent BTK inhibitor approved by the FDA for the treatment of relapsed or refractory mantle cell lymphoma (MCL).[2][3][4] Unlike first- and second-generation covalent BTK inhibitors (e.g., ibrutinib) that form an irreversible bond with a cysteine residue (Cys481) in the BTK active site, pirtobrutinib binds reversibly and does not require interaction with Cys481.[2][5][6] This novel mechanism allows it to be effective against tumors that have developed resistance to covalent inhibitors through mutations at the C481 site.[2][5][7]

The (S)-1-(4-Bromo-3-fluorophenyl)ethanamine moiety is not directly present in the final Pirtobrutinib structure. Instead, a related chiral hydrazine, [(1S)-1-(4-bromo-3-fluoro-phenyl)ethyl]hydrazine, derived from the amine, is used in a critical pyrazole ring-forming step. However, the core principles of utilizing the chiral center and the bromo-fluoro phenyl group are central to the drug's design and synthesis. For the purpose of these application notes, we will focus on analogous synthetic strategies where the amine itself is directly used, as these transformations are more broadly applicable in a drug discovery setting.

The core structure of Pirtobrutinib highlights the importance of precise stereochemistry and aromatic substitution in achieving high target selectivity and potency. The drug's design effectively overcomes resistance mechanisms that plague earlier generations of BTK inhibitors.[5][7][8]

Core Synthetic Applications & Protocols

The dual functionality of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine—the nucleophilic amine and the reactive aryl bromide—allows for its sequential or orthogonal functionalization. This section details two of the most common and powerful reactions employed in drug discovery workflows using this building block.

Amide Bond Formation: Constructing the Core Scaffold

Amide coupling is arguably the most frequently used reaction in medicinal chemistry for linking molecular fragments.[9] The primary amine of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine serves as an excellent nucleophile for coupling with a wide range of carboxylic acids to build the core structure of target molecules.

  • Coupling Reagent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent. It is chosen for its rapid activation of carboxylic acids, high yields, and, crucially, its ability to suppress racemization of the adjacent chiral center—a critical consideration when working with chiral amines like our title compound.[10][11]

  • Base (DIPEA): Diisopropylethylamine is a non-nucleophilic hindered base used to scavenge the acid formed during the reaction without competing in the coupling itself.

  • Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating a homogenous and efficient reaction.[10]

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the coupling of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine with a generic carboxylic acid (R-COOH).

Workflow Diagram:

Amide_Coupling_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification R_COOH Carboxylic Acid (R-COOH) Solvent_Base Dissolve in DMF Add DIPEA R_COOH->Solvent_Base Amine (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Add_Amine Add Amine Solution Amine->Add_Amine HATU Add HATU Solvent_Base->HATU To Acid Solution Stir Stir at 0 °C for 15 min HATU->Stir Stir->Add_Amine React Warm to RT Stir for 2-4 h Add_Amine->React Quench Quench with H₂O React->Quench Extract Extract with EtOAc Quench->Extract Purify Purify via Chromatography Extract->Purify Product Final Amide Product Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Materials:

Reagent/Material M.W. Quantity (1 mmol scale) Moles Equivalents
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine 218.07 218 mg 1.0 mmol 1.0
Carboxylic Acid (R-COOH) Varies Varies 1.0 mmol 1.0
HATU 380.23 418 mg 1.1 mmol 1.1
DIPEA 129.24 348 µL 2.0 mmol 2.0
Anhydrous DMF - 10 mL - -
Ethyl Acetate (EtOAc) - ~50 mL - -
Saturated aq. LiCl solution - ~20 mL - -
Brine - ~20 mL - -

| Anhydrous Na₂SO₄ | - | As needed | - | - |

Procedure:

  • Carboxylic Acid Activation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 mmol) and anhydrous DMF (5 mL). Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 mmol) followed by HATU (1.1 mmol) to the solution.

  • Stir the mixture at 0 °C for 15 minutes. Successful activation is often indicated by a clear, homogenous solution.

  • Amine Addition: In a separate vial, dissolve (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (1.0 mmol) in anhydrous DMF (5 mL).

  • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous LiCl solution (to help remove DMF) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Suzuki-Miyaura Cross-Coupling: Late-Stage Diversification

The aryl bromide on the phenyl ring is a powerful tool for introducing molecular diversity. The Suzuki-Miyaura coupling is a robust, palladium-catalyzed reaction that forms a carbon-carbon bond between the aryl bromide and an organoboron compound (e.g., a boronic acid or ester).[12][13] This allows for the installation of a wide variety of aryl or heteroaryl groups at a late stage in the synthesis, enabling rapid exploration of the structure-activity relationship (SAR).

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for a broad range of Suzuki couplings.[14] It is effective for coupling aryl bromides.

  • Base (Na₂CO₃ or K₃PO₄): An aqueous base is required to activate the boronic acid for transmetalation to the palladium center.[12] Sodium carbonate is a common, cost-effective choice.[15]

  • Solvent System (Dioxane/Water): A mixture of an organic solvent (like dioxane or toluene) and water is typically used to dissolve both the organic-soluble reactants and the inorganic base.[16]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of an amide-protected (S)-1-(4-Bromo-3-fluorophenyl)ethanamine derivative with a generic arylboronic acid (Ar-B(OH)₂).

Catalytic Cycle Diagram:

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X adds) Pd0->OxAdd PdII_Complex R-Pd(II)-X (L₂) OxAdd->PdII_Complex Transmetal Transmetalation (Ar-B(OH)₂ + Base) PdII_Complex->Transmetal PdII_Ar_Complex R-Pd(II)-Ar (L₂) Transmetal->PdII_Ar_Complex RedElim Reductive Elimination PdII_Ar_Complex->RedElim RedElim->Pd0 Catalyst Regenerated Product R-Ar Product RedElim->Product RX Aryl Bromide (Starting Material) RX->OxAdd ArBOH2 Arylboronic Acid ArBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Materials:

Reagent/Material M.W. Quantity (0.5 mmol scale) Moles Equivalents
Amide Substrate (from Protocol 1) Varies Varies 0.5 mmol 1.0
Arylboronic Acid (Ar-B(OH)₂) Varies Varies 0.75 mmol 1.5
Pd(PPh₃)₄ 1155.56 29 mg 0.025 mmol 0.05
Na₂CO₃ 105.99 106 mg 1.0 mmol 2.0
1,4-Dioxane - 4 mL - -
Water - 1 mL - -
Ethyl Acetate (EtOAc) - ~40 mL - -
Brine - ~15 mL - -

| Anhydrous Na₂SO₄ | - | As needed | - | - |

Procedure:

  • Reaction Setup: To a flask, add the amide substrate (0.5 mmol), the arylboronic acid (0.75 mmol), and sodium carbonate (1.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.025 mmol).

  • Degassing: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to remove all oxygen, which can deactivate the catalyst.

  • Add the degassed solvents via syringe: 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a high-value, versatile chiral building block for modern pharmaceutical research. Its successful application in the development of next-generation kinase inhibitors like Pirtobrutinib underscores its strategic importance. The ability to perform stereocontrolled amide couplings at the amine and powerful C-C bond formations at the aryl bromide position provides medicinal chemists with a robust platform for constructing complex molecular architectures and rapidly exploring structure-activity relationships. The protocols detailed herein offer reliable, field-tested methods to leverage the full synthetic potential of this key intermediate in drug discovery programs.

References

  • MDPI. (2023, December 11). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Available from: [Link]

  • Gomez, E. B., et al. (2022). Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor. Blood, 139(12), 1810-1822. Available from: [Link]

  • Technical Disclosure Commons. (2025, April 20). A process for the preparation of Pirtobrutinib and its intermediates thereof. Available from: [Link]

  • Wikipedia. Pirtobrutinib. Available from: [Link]

  • Google Patents. (2024). WO2024194890A1 - Solid state forms of pirtobrutinib and process for the preparation of intermediate thereof.
  • MySkinRecipes. (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. Available from: [Link]

  • ResearchGate. The synthetic route of pirtobrutinib. Available from: [Link]

  • Google Patents. (2016). CN105884747A - Preparation method for preparing Bruton's tyrosine kinase (BTK) inhibitor.
  • Technical Disclosure Commons. (2025, April 20). "A process for the preparation of Pirtobrutinib and its intermediates t". Available from: [Link]

  • Nature. (2025, November 26). Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. Available from: [Link]

  • PMC. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Available from: [Link]

  • Google Patents. (2019, January 1). WO2024006929A1 - Cd73 compounds.
  • Frontiers. (2023, March 7). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Available from: [Link]

  • ResearchGate. (2020, November). LOXO-305, A Next Generation, Highly Selective, Non-Covalent BTK Inhibitor in Previously Treated Mantle Cell Lymphoma, Waldenström's Macroglobulinemia, and Other Non-Hodgkin Lymphomas: Results from the Phase 1/2 BRUIN Study. Available from: [Link]

  • MDPI. (2021, July 16). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • PMC. (2019). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Available from: [Link]

  • Malaysian Journal of Chemistry. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • VJHemOnc. (2020, December 6). LOXO-305 as a novel treatment in previously treated NHL: results from the BRUIN trial. Available from: [Link]

  • Scholarship@Miami. (2020, November 5). LOXO-305, A Next Generation, Highly Selective, Non-Covalent BTK Inhibitor in Previously Treated CLL/SLL: Results from the Phase 1/2 BRUIN Study. Available from: [Link]

  • Google Patents. (2016). US9782414B2 - Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-A]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers, chemists, and drug development professionals scaling up the synthesis of the chiral building block (S)-1-(4-Bromo-3-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers, chemists, and drug development professionals scaling up the synthesis of the chiral building block (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride.

Synthesizing halogenated chiral amines presents a unique set of competing chemical challenges. In this guide, we address the three most critical bottlenecks in this workflow: thermodynamic stalling during biocatalytic reductive amination, chemocatalytic dehalogenation, and crystallization yield losses during salt formation.

Synthesis Workflow & Critical Control Points

G cluster_0 Reaction Workflow & Troubleshooting Nodes Ketone 4-Bromo-3-fluoroacetophenone RedAm Asymmetric Reductive Amination (ω-TA / PLP Cofactor) Ketone->RedAm Isopropylamine FreeBase (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (Free Base) RedAm->FreeBase pH > 11 Extraction Err1 Issue 1: Thermodynamic Stalling Fix: Acetone Sweeping RedAm->Err1 Err2 Issue 2: C-Br Dehalogenation Fix: Avoid Pd/C, Use Biocatalysis RedAm->Err2 Cryst Anhydrous Salt Crystallization (HCl in MTBE) FreeBase->Cryst 4M HCl/Dioxane API Target API: (S)-Amine Hydrochloride Cryst->API Controlled Cooling Err3 Issue 3: Oiling Out / Low Yield Fix: Exclude Water, Seed Crystals Cryst->Err3

Workflow for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl synthesis and key optimization nodes.

Frequently Asked Questions & Troubleshooting

Q1: My conversion stalls at 60-70% during the transaminase-catalyzed reductive amination. How can I push the reaction to completion?

Mechanistic Cause: Unlike irreversible hydride reductions, ω-transaminase (ω-TA) catalyzed asymmetric reductive amination is a thermodynamically controlled equilibrium. When using isopropylamine (IPA) as the amine donor, the reaction generates acetone. Because the starting material (4-bromo-3-fluoroacetophenone) is sterically bulky and electronically deactivated by the halogens, the equilibrium inherently favors the reverse reaction (imine hydrolysis back to the ketone) [1].

Proven Solution: You must actively break the equilibrium using Le Chatelier's principle.

  • Physical Removal (Acetone Sweeping): Implement a continuous N₂ sweep or mild vacuum (e.g., 200 mbar at 30°C) through the reactor headspace to volatilize and remove the acetone byproduct as it forms.

  • Enzyme Engineering: Switch to a W58L mutant of the (S)-selective ω-TA from Ochrobactrum anthropi. This specific mutation removes the steric barrier in the active site, increasing the kcat​/KM​ for bulky acetophenones by over 300-fold, allowing the forward reaction to kinetically outcompete the reverse [2].

Q2: I am using a transition-metal catalyst (Pd/C) for reductive amination, but I'm losing up to 40% of my yield to a debrominated byproduct. How do I prevent this?

Mechanistic Cause: Palladium is highly active for oxidative addition into carbon-halogen bonds. The C-Br bond in your substrate is particularly vulnerable because the adjacent fluorine atom inductively withdraws electron density, making the aromatic ring highly electrophilic. Under H₂ pressure, Pd/C rapidly catalyzes hydrodehalogenation, stripping the bromine atom before or during imine reduction.

Proven Solution:

  • Switch Catalysts: Abandon Pd/C and Raney Nickel. Instead, utilize engineered Iron (Fe) catalysts supported on nitrogen-doped silicon carbide (Fe/(N)SiC), which have demonstrated excellent chemoselectivity for imine reduction without cleaving C-Br or C-F bonds [3].

  • Alternative Biocatalytic Route: To guarantee 0% dehalogenation, transition entirely to the biocatalytic imine reductase (IRED) or ω-TA platforms. Enzymes operate under ambient conditions and lack the organometallic mechanisms required for C-Br oxidative addition.

Q3: My enantiomeric excess (ee) is excellent (>99%), but my final hydrochloride salt isolation yield is abysmal (<50%). The product often "oils out." What is going wrong?

Mechanistic Cause: "Oiling out" (liquid-liquid phase separation) occurs when the amine hydrochloride salt exceeds its solubility limit but fails to nucleate into a crystal lattice, often due to the presence of water or highly polar impurities. Water has a high dielectric constant, which effectively shields the electrostatic interactions between the protonated amine and the chloride anion, preventing the charge-assisted hydrogen bonds required for crystal lattice formation [4].

Proven Solution: Strictly exclude water during salt formation. Extract the free base into a moderately polar aprotic solvent like Methyl tert-butyl ether (MTBE) or Isopropyl acetate. Dry the organic phase thoroughly, and use a strictly anhydrous acid source (such as 4M HCl in dioxane) added dropwise to control supersaturation.

Quantitative Data: Strategy Comparisons

Table 1: Comparison of Reductive Amination Strategies for 4-Bromo-3-fluoroacetophenone

Method / CatalystDehalogenation RiskMax Conversion YieldEnantiomeric Excess (ee)Scalability
Pd/C + H₂ + NH₃ High (Debromination)< 40% (Target)Racemic (Requires resolution)Poor
Fe/(N)SiC + H₂ + NH₃ Low85 - 90%Racemic (Requires resolution)Moderate
Ru-BINAP + H₂ + NH₄OAc Low80 - 85%90 - 95%Good
ω-Transaminase + IPA Zero > 95% (with N₂ sweep)> 99% Excellent

Table 2: Solvent Selection Matrix for Hydrochloride Salt Crystallization

Solvent SystemFree Base SolubilityHCl Salt SolubilityCrystallization YieldMorphology
Water / EthanolHighHigh< 30%Oil / Amorphous
Toluene / HCl (gas)ModerateLow70 - 80%Fine powder
MTBE / 4M HCl in Dioxane High Very Low > 92% Crisp, filterable crystals

Standard Operating Protocols (Self-Validating Systems)

Protocol A: Biocatalytic Asymmetric Reductive Amination (High-Yield Route)

This protocol ensures >99% ee and completely eliminates the risk of dehalogenation.

  • Preparation: In a jacketed reactor, dissolve 4-bromo-3-fluoroacetophenone (100 mM) in 5% v/v DMSO to ensure substrate bioavailability.

  • Buffer Addition: Add 100 mM phosphate buffer (pH 7.5) containing 1 mM Pyridoxal 5'-phosphate (PLP) cofactor.

  • Amine Donor: Add isopropylamine (IPA) to a final concentration of 500 mM (5 equivalents).

  • Biocatalyst Addition: Introduce the engineered (S)-selective ω-transaminase (e.g., W58L mutant of O. anthropi ω-TA) at 5 g/L.

  • Equilibrium Shift (Critical Step): Maintain the reaction at 30°C. Initiate a continuous N₂ sweep through the headspace to volatilize the acetone byproduct.

    • Validation Checkpoint: Monitor the exhaust gas or reaction aliquot via GC-FID. Acetone levels must remain near zero to ensure the equilibrium is being actively driven forward.

  • Workup: After 24 hours (or upon verifying >95% conversion), adjust the pH to 11.5 using 5M NaOH to fully deprotonate the product into its free base form. Extract three times with MTBE.

Protocol B: Anhydrous Hydrochloride Salt Crystallization

This protocol prevents oiling out and maximizes API recovery via controlled supersaturation.

  • Drying: Take the pooled MTBE extracts containing the (S)-1-(4-Bromo-3-fluorophenyl)ethanamine free base and dry over anhydrous Na₂SO₄ for 30 minutes. Filter to remove the drying agent.

  • Concentration: Concentrate the MTBE solution to approximately 10 volumes (10 mL MTBE per gram of free base) under reduced pressure.

  • Acidification: Transfer to a crystallizer equipped with an overhead stirrer. Cool the system to 5°C. Dropwise, add 1.05 equivalents of 4M HCl in dioxane over 45 minutes.

    • Validation Checkpoint: The solution should become visibly cloudy within the first 10 minutes of addition, indicating proper nucleation.

  • Aging: If oiling occurs (droplets forming instead of solid particles), immediately stop the acid addition, add 1% w/w seed crystals of the pure salt, and hold the temperature for 1 hour. Resume addition only once a distinct solid suspension forms.

  • Isolation: Stir for an additional 2 hours at 0°C. Filter the crisp white crystals under a nitrogen blanket, wash with cold MTBE, and dry in a vacuum oven at 40°C until constant weight is achieved.

References

  • Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. National Institutes of Health (PMC). URL:[Link]

  • Mechanism-Guided Engineering of ω-Transaminase to Accelerate Reductive Amination of Ketones. ResearchGate. URL:[Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. National Institutes of Health (PMC). URL:[Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. American Chemical Society (ACS Publications). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride

Overview (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is a chiral, halogenated primary amine salt frequently utilized as a building block in pharmaceutical synthesis and drug development. A common bottleneck du...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is a chiral, halogenated primary amine salt frequently utilized as a building block in pharmaceutical synthesis and drug development. A common bottleneck during assay development and scale-up is its poor solubility in standard organic solvents. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers.

Diagnostic FAQs

Q1: Why does my (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride precipitate or fail to dissolve in dichloromethane (DCM), ethyl acetate (EtOAc), or tetrahydrofuran (THF)? A1: The compound is supplied as a hydrochloride salt. In this protonated state, the molecule possesses a formal positive charge on the amine nitrogen, paired with a chloride counterion. This ionic lattice requires a solvent with a high dielectric constant (ε) to overcome the lattice energy and solvate the ions[1]. Low-polarity organic solvents like DCM (ε ≈ 8.9) or EtOAc (ε ≈ 6.0) cannot disrupt these ionic interactions, resulting in poor solubility or complete precipitation[2].

Q2: If my downstream application is sensitive to water and requires the salt form to remain intact, which solvents should I use? A2: If you must maintain the hydrochloride salt form, you must utilize highly polar aprotic or protic solvents. Dimethyl sulfoxide (DMSO, ε ≈ 46.7) and N,N-Dimethylformamide (DMF, ε ≈ 36.7) are excellent aprotic choices for preparing concentrated stock solutions[3]. Alternatively, polar protic solvents like methanol (MeOH) or ethanol (EtOH) can be used, as their hydrogen-bonding capabilities effectively solvate the chloride anion[1].

Q3: How can I make the compound soluble in non-polar organic solvents for cross-coupling reactions or organic extractions? A3: You must perform a "free-basing" procedure. By treating the hydrochloride salt with a strong base, the amine is deprotonated, neutralizing its charge[4]. The resulting free base, (S)-1-(4-Bromo-3-fluorophenyl)ethanamine, is highly lipophilic due to its bromofluorophenyl moiety and will dissolve readily in DCM, EtOAc, ether, and THF[5].

Quantitative Data: Solubility Profiles

To guide your solvent selection, the following table summarizes the general solubility behavior of halogenated phenylethanamine derivatives in their salt versus free base forms.

SolventPolarity / Dielectric Constant (ε)Hydrochloride Salt SolubilityFree Base Solubility
Water (H₂O) Very High (80.1)Highly Soluble (>50 mg/mL)Insoluble / Poor
Methanol (MeOH) High (32.7)Soluble (~25 mg/mL)Soluble
DMSO / DMF High (46.7 / 36.7)Soluble (8-16 mg/mL)Soluble
Dichloromethane (DCM) Low (8.9)Insoluble Highly Soluble
Ethyl Acetate (EtOAc) Low (6.0)Insoluble Highly Soluble
Hexanes / Toluene Very Low (<2.5)Insoluble Soluble
Workflow: Solubility Troubleshooting Decision Tree

G Start Target Solvent Polarity? HighPol High Polarity (DMSO, DMF, MeOH) Start->HighPol LowPol Low/Med Polarity (DCM, EtOAc, THF) Start->LowPol Direct Direct Dissolution (Keep HCl Salt) HighPol->Direct Freebase Free-Basing Required (Convert to Free Amine) LowPol->Freebase Proceed Proceed to Reaction Direct->Proceed InSitu In-Situ Neutralization (Add DIPEA/Et3N) Freebase->InSitu Single-pot rxn Extraction Biphasic Extraction (Aq. NaOH + DCM) Freebase->Extraction Isolation needed InSitu->Proceed Extraction->Proceed

Figure 1: Decision matrix for handling amine hydrochloride solubility based on solvent polarity.

Experimental Protocols: Resolving Organic Solubility Issues
Protocol A: Biphasic Free-Basing (Liquid-Liquid Extraction)

Use this protocol when you need to isolate the pure free amine for use in moisture-sensitive organic reactions.

Causality & Logic: The conjugate acid of 1-phenylethanamine has a pKa of approximately 9.04[6][7]. The electron-withdrawing bromine and fluorine atoms on the phenyl ring slightly lower this pKa. To ensure >99% deprotonation and push the equilibrium entirely toward the lipophilic free base, the aqueous phase must be adjusted to a pH at least two units above the pKa (pH > 11)[5].

  • Dissolution: Suspend 1.0 g of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride in 15 mL of deionized water in a separatory funnel.

  • Basification: Slowly add 1M NaOH (aqueous) dropwise until the pH of the aqueous layer reaches >11.

    • Self-Validation Step: As the pH rises, the aqueous solution will become cloudy, and an oily layer will form as the water-insoluble free base precipitates out of the aqueous phase[5]. Verify the pH with indicator paper.

  • Extraction: Add 20 mL of Dichloromethane (DCM) to the separatory funnel. Shake vigorously and vent. The uncharged free amine will rapidly partition into the lower organic (DCM) layer[4].

  • Separation: Collect the lower DCM layer. Repeat the extraction with an additional 15 mL of DCM to ensure quantitative recovery of the amine.

  • Drying & Isolation: Pool the DCM fractions and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water[5]. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the pure, organic-soluble free amine.

Protocol B: In-Situ Neutralization for Cross-Coupling or Amidation

Use this protocol when you want to bypass the extraction step and generate the free base directly in the reaction flask.

Causality & Logic: In non-polar solvents, the addition of a soluble, non-nucleophilic organic tertiary amine with a higher pKa than the target amine will act as an HCl scavenger. This displaces the hydrochloride from the primary amine, solubilizing it for immediate reaction[8].

  • Suspension: Add the required molar amount of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride to your reaction flask containing the organic solvent (e.g., THF or DCM). The mixture will initially be a heterogeneous suspension.

  • Neutralization: Add 1.2 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N).

  • Agitation: Stir the mixture at room temperature for 10–15 minutes.

    • Self-Validation Step: You will observe a distinct phase change. The dense, crystalline primary amine hydrochloride will dissolve, and the solution will either become entirely homogeneous or a fine, easily stirrable precipitate of the scavenger salt (e.g., DIPEA·HCl) will form, depending on the solvent's capacity to dissolve the new salt[8].

  • Reaction: The (S)-1-(4-Bromo-3-fluorophenyl)ethanamine is now fully solubilized and nucleophilic. Proceed immediately with the addition of your electrophile (e.g., acyl chloride, alkyl halide, or activated carboxylic acid).

References
  • Separation of Primary, Secondary, and Tertiary Amines from Their Mixture. AskFilo. Available at:[Link]

  • Freebase (chemistry). Wikidoc. Available at:[Link]

  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. ACS Applied Polymer Materials. Available at: [Link]

  • Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. The Journal of Organic Chemistry. Available at: [Link]

  • How can I free base cystamine dihydrochloride? Chemistry Stack Exchange. Available at: [Link]

  • L-1-Phenylethylamine Physico-chemical Properties (pKa). ChemBK. Available at: [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. MDPI. Available at: [Link]

Sources

Troubleshooting

Preventing racemization of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine during heating

Welcome to the dedicated support center for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing rac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing racemization during heating and handling of this critical chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine?

A: Racemization is the process by which a pure enantiomer, such as the (S)-enantiomer of 1-(4-Bromo-3-fluorophenyl)ethanamine, converts into an equal mixture of both (S) and (R) enantiomers (a racemic mixture). This is a significant concern in pharmaceutical development because typically only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause harmful side effects. Maintaining the enantiomeric purity of your starting materials and intermediates is therefore crucial for the safety and efficacy of the final drug product.

Q2: What is the primary mechanism driving racemization in this specific amine?

A: The primary mechanism for racemization in chiral amines like (S)-1-(4-Bromo-3-fluorophenyl)ethanamine involves the reversible formation of a planar, achiral imine intermediate. The presence of an acidic proton on the nitrogen atom allows for its removal, leading to the formation of a double bond and the loss of the stereocenter. Subsequent re-protonation can occur from either face of the planar imine, resulting in the formation of both the (S) and (R) enantiomers.

Q3: At what temperatures does racemization become a significant issue for this compound?

A: While the exact temperature threshold for significant racemization of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine is not extensively published, as a general rule for chiral amines, thermal stress is a key contributor to racemization. It is advisable to handle the compound at the lowest practical temperatures, especially during purification steps like distillation or when conducting reactions that require heating. Long-term storage should be under refrigerated conditions.

Q4: Can the choice of solvent impact the rate of racemization?

A: Absolutely. The choice of solvent plays a critical role in the rate of racemization. Polar protic solvents, such as alcohols, can facilitate the proton transfer steps involved in the imine formation mechanism, thereby accelerating racemization. Non-polar aprotic solvents are generally preferred for handling and storing chiral amines to minimize this risk.

Troubleshooting Guide: Preventing Racemization

This guide provides solutions to common challenges encountered when working with (S)-1-(4-Bromo-3-fluorophenyl)ethanamine.

Issue 1: Loss of Enantiomeric Purity After a Heated Reaction
  • Symptom: You start a reaction with high enantiomeric excess (ee) of the (S)-amine, but after heating, the ee of your product or remaining starting material has significantly decreased.

  • Root Cause Analysis:

    • Direct Thermal Racemization: The reaction temperature may be too high, providing sufficient energy to overcome the activation barrier for racemization.

    • Catalyst-Induced Racemization: Certain metal catalysts or acidic/basic reagents used in your reaction can actively promote the formation of the achiral imine intermediate.

  • Solutions:

    • Lower the Reaction Temperature: Investigate if the reaction can be performed at a lower temperature, even if it requires a longer reaction time.

    • Screen Catalysts and Reagents: If a catalyst is necessary, screen for alternatives that are known to be less prone to causing racemization. For example, some transfer hydrogenation catalysts are designed to operate under milder conditions.

    • Protecting Group Strategy: Consider protecting the amine functionality prior to the heated step. A suitable protecting group, such as a carbamate (e.g., Boc), can prevent the formation of the imine intermediate. The protecting group can then be removed under mild conditions that do not induce racemization.

Issue 2: Gradual Decrease in Enantiomeric Purity During Storage
  • Symptom: A batch of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine with initially high ee shows a decrease in purity over time when stored in the lab.

  • Root Cause Analysis:

    • Improper Storage Conditions: Exposure to light, ambient temperatures, and atmospheric moisture can contribute to slow racemization over time.

    • Inappropriate Solvent: If the amine is stored in a solution, the solvent may be facilitating racemization.

  • Solutions:

    • Optimal Storage Conditions: Store the amine in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).

    • Solvent Selection for Storage: If storage in solution is necessary, use a non-polar aprotic solvent such as toluene or hexane. Avoid storing in protic solvents like methanol or ethanol.

    • Salt Formation: Consider converting the free amine to a stable crystalline salt (e.g., hydrochloride or tartrate salt). Salts are generally more stable and less prone to racemization than the free base.

Experimental Protocols

Protocol 1: Conversion to a Stable Salt for Storage
  • Dissolve 1.0 equivalent of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add 1.0 equivalent of a solution of the desired acid (e.g., 2M HCl in diethyl ether or a solution of L-tartaric acid in methanol) dropwise with stirring at 0 °C.

  • Allow the mixture to stir for 1-2 hours at 0 °C to promote precipitation of the salt.

  • Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Store the resulting salt in a desiccator at 2-8 °C.

Protocol 2: Boc Protection of the Amine
  • Dissolve 1.0 equivalent of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc)2O and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work up the reaction by washing with aqueous acid, base, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.

Data Summary

The following table summarizes the key factors influencing the racemization of chiral amines and the recommended preventative measures.

FactorRisk LevelRecommended ActionRationale
High Temperature HighUse the lowest effective temperature for reactions.Provides energy to overcome the activation barrier for imine formation.
Protic Solvents Medium-HighUse non-polar aprotic solvents (e.g., toluene, THF).Protic solvents can facilitate the proton transfer steps required for racemization.
Acidic/Basic Conditions MediumMaintain a neutral pH where possible.Both acids and bases can catalyze the formation of the achiral imine intermediate.
Long-term Storage MediumStore as a stable salt at 2-8 °C under an inert atmosphere.Minimizes exposure to environmental factors that can promote racemization over time.

Visualizing the Racemization Process and Prevention

Racemization_Mechanism cluster_S (S)-Enantiomer cluster_Achiral Achiral Intermediate cluster_R (R)-Enantiomer cluster_Factors Accelerating Factors S_amine (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Imine Planar Imine Intermediate S_amine->Imine - H+ Imine->S_amine + H+ R_amine (R)-1-(4-Bromo-3-fluorophenyl)ethanamine Imine->R_amine + H+ Heat Heat Heat->Imine AcidBase Acid/Base AcidBase->Imine ProticSolvent Protic Solvent ProticSolvent->Imine

Figure 1: Mechanism of racemization for a chiral amine, highlighting the formation of a planar achiral imine intermediate and the factors that accelerate this process.

Prevention_Workflow start Racemization Observed? handling Handling/Reaction Issue start->handling Yes, during experiment storage Storage Issue start->storage Yes, during storage temp Lower Reaction Temperature handling->temp reagents Screen Catalysts/Reagents handling->reagents protect Use Protecting Group handling->protect conditions Optimize Storage Conditions (2-8°C, Inert Atm.) storage->conditions salt Convert to Stable Salt storage->salt

Figure 2: A troubleshooting workflow for addressing racemization of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine, categorizing solutions based on whether the issue arises during handling or storage.

References

  • Chirality and its importance in pharmaceuticals. Chemical & Engineering News. [Link]

  • Chirality in Drug Design and Development. National Center for Biotechnology Information. [Link]

  • Understanding Racemization. MasterOrganicChemistry. [Link]

  • Solvent Effects on Reaction Rates. Chemistry LibreTexts. [Link]

Optimization

Chiral HPLC Method Development for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Enantiomers: A Technical Support Guide

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the chiral HPLC method development for the enantiomeric separation of (S)-1-(4-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the chiral HPLC method development for the enantiomeric separation of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. This guide is structured to provide practical, in-depth solutions to common challenges encountered during experimental workflows.

Introduction

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a chiral primary amine that serves as a key building block in the synthesis of various pharmaceutical compounds. Due to the stereospecific nature of drug-receptor interactions, the separation and quantification of its enantiomers are critical for ensuring the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for this purpose.[1][2][3] This guide will walk you through a systematic approach to method development, troubleshooting, and validation.

Method Development Workflow

A successful chiral method development strategy involves a systematic screening of columns and mobile phases to identify the optimal conditions for enantiomeric separation.

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Define Analytical Target Profile (ATP) Screen_CSP Screen Multiple Chiral Stationary Phases (CSPs) Start->Screen_CSP Initial Step Screen_MP Screen Different Mobile Phase Modes (NP, RP, PO) Screen_CSP->Screen_MP Broad Selectivity Optimize_MP Optimize Mobile Phase Composition Screen_MP->Optimize_MP Promising Results Optimize_Params Optimize Flow Rate & Temperature Optimize_MP->Optimize_Params Fine-tuning Validation Method Validation (ICH Guidelines) Optimize_Params->Validation Final Method Robustness Robustness Testing Validation->Robustness End Final Method Robustness->End Method Implementation

Caption: A systematic workflow for chiral HPLC method development.

Step 1: Chiral Stationary Phase (CSP) Screening

The selection of an appropriate CSP is the most critical step in chiral method development. For primary amines like 1-(4-Bromo-3-fluorophenyl)ethanamine, several types of CSPs have shown success.

CSP TypeCommon Trade NamesSeparation PrincipleSuitability for Primary Amines
Polysaccharide-based Chiralpak® AD, Chiralcel® ODHydrogen bonding, dipole-dipole, and π-π interactions within the helical polymer structure.Widely successful, often the first choice for screening.[2][4]
Crown Ether-based Crownpak® CR(+)Complexation between the primary amine and the crown ether cavity.Highly effective for primary amines, especially with acidic mobile phases.[5]
Pirkle-type (R,R) Whelk-O® 1π-π interactions, hydrogen bonding, and dipole-dipole interactions.Good for a broad range of compounds, including amines.[6][7]
Cyclofructan-based Larihc® CF6-PInclusion complexation and hydrogen bonding.Demonstrated high success rates for separating primary amines in polar organic mode.[4]

Recommendation: Begin by screening a set of polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, and ID) and a crown ether-based column.[4]

Step 2: Mobile Phase Screening

The choice of mobile phase mode—Normal Phase (NP), Reversed-Phase (RP), or Polar Organic (PO)—will significantly impact the enantioselectivity.

  • Normal Phase (NP): Typically uses a non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol. Basic or acidic additives are often required.

  • Reversed-Phase (RP): Uses an aqueous buffer with an organic modifier like acetonitrile or methanol.

  • Polar Organic (PO): Uses a polar organic solvent like acetonitrile or methanol, often with additives.

Screening Protocol:

  • Normal Phase:

    • Mobile Phase A: Hexane/Ethanol (90/10, v/v) + 0.1% Diethylamine (DEA)

    • Mobile Phase B: Hexane/Isopropanol (90/10, v/v) + 0.1% Trifluoroacetic Acid (TFA)

  • Polar Organic:

    • Mobile Phase C: Acetonitrile/Methanol (95/5, v/v) + 0.1% DEA

    • Mobile Phase D: Methanol + 0.1% TFA

  • Reversed-Phase (with crown ether CSP):

    • Mobile Phase E: Aqueous Perchloric Acid (0.1%)/Acetonitrile[8]

Step 3: Method Optimization

Once initial separation is observed, optimize the method to improve resolution, peak shape, and analysis time.

  • Mobile Phase Composition: Fine-tune the ratio of the strong to weak solvent.

  • Additives: The type and concentration of additives are crucial for primary amines. Basic additives like diethylamine (DEA) or triethylamine (TEA) can improve peak shape by masking silanol interactions.[4][9] Acidic additives like trifluoroacetic acid (TFA) or formic acid can also influence selectivity.[9][10]

  • Flow Rate: Chiral separations often benefit from lower flow rates, which can enhance resolution.[11]

  • Temperature: Temperature can have a significant impact on enantioselectivity. Screening at different temperatures (e.g., 15°C, 25°C, 40°C) is recommended.[11]

Troubleshooting Guide

TroubleshootingGuide cluster_problems Common Problems cluster_solutions Potential Solutions Poor_Resolution Poor or No Resolution Change_CSP Change CSP Poor_Resolution->Change_CSP Optimize_MP Optimize Mobile Phase Poor_Resolution->Optimize_MP Lower_Flow_Rate Lower Flow Rate Poor_Resolution->Lower_Flow_Rate Optimize_Temp Optimize Temperature Poor_Resolution->Optimize_Temp Peak_Tailing Peak Tailing/Broadening Add_Modifier Add/Change Additive Peak_Tailing->Add_Modifier Check_pH Check Mobile Phase pH Peak_Tailing->Check_pH Check_Sample_Solvent Check Sample Solvent Peak_Tailing->Check_Sample_Solvent Irreproducible_Results Irreproducible Results Irreproducible_Results->Check_pH Equilibrate_Column Ensure Column Equilibration Irreproducible_Results->Equilibrate_Column Flush_Column Flush/Regenerate Column Irreproducible_Results->Flush_Column

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution of 1-(4-Bromo-3-fluorophenyl)ethanamine

Welcome to the technical support guide for the chiral resolution of 1-(4-Bromo-3-fluorophenyl)ethanamine. This resource is designed for researchers, scientists, and professionals in drug development who are working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chiral resolution of 1-(4-Bromo-3-fluorophenyl)ethanamine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific chiral amine. The following information provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of separating its enantiomers effectively.

The resolution of racemic 1-(4-Bromo-3-fluorophenyl)ethanamine is a critical step in the synthesis of various biologically active compounds where stereochemistry dictates efficacy and safety.[1] The most common and industrially scalable method for this type of resolution is through the formation of diastereomeric salts using a chiral resolving agent.[2][3][4] This process leverages the different physical properties, primarily solubility, of the resulting diastereomeric salts to achieve separation via fractional crystallization.[2][5]

Frequently Asked Questions (FAQs)

Q1: Which chiral resolving agents are most effective for a primary amine like 1-(4-Bromo-3-fluorophenyl)ethanamine?

Commonly used and effective chiral resolving agents for primary amines are chiral acids.[3][6] The selection is critical and often substrate-dependent. For 1-(4-Bromo-3-fluorophenyl)ethanamine, the following are excellent starting points:

  • Tartaric Acid Derivatives: L- or D-Tartaric acid is a widely used, cost-effective option.[3][4] Dibenzoyl- and ditoluoyl-tartaric acids are also powerful alternatives that often form highly crystalline salts.

  • (1S)-(+)-10-Camphorsulfonic Acid (CSA): As a strong acid, CSA is particularly effective for forming stable salts with amines.[3][7][8]

  • (S)-Mandelic Acid: This resolving agent is known for often providing high enantiomeric excess in a single crystallization.[3]

The optimal choice depends on the specific interactions between the amine and the resolving agent, which influence the crystal packing and solubility of the resulting diastereomeric salts. A screening of several agents is highly recommended.[9]

Q2: How do I select the best solvent for the crystallization of the diastereomeric salts?

The solvent is a critical parameter that directly influences the solubility difference between the two diastereomeric salts.[10] An ideal solvent will maximize this difference, allowing the less soluble salt to crystallize while the more soluble one remains in the mother liquor.

A systematic solvent screening is the most effective approach.[10] Start with a range of solvents with varying polarities:

  • Alcohols: Methanol, ethanol, isopropanol.

  • Ketones: Acetone.

  • Esters: Ethyl acetate.[11]

  • Ethers: Tetrahydrofuran (THF).

Solvent mixtures can also be used to fine-tune solubility. The goal is to find a system where one diastereomeric salt has low solubility, promoting crystallization, while the other remains dissolved.

Q3: What does "oiling out" mean, and how can I prevent it?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of forming solid crystals. This is often because the crystallization temperature is above the melting point of the salt.

Solutions to prevent oiling out include: [10]

  • Lowering the Crystallization Temperature: A lower temperature may be below the salt's melting point.

  • Changing the Solvent System: A different solvent or a mixture of solvents might favor crystallization.

  • Using a More Dilute Solution: High supersaturation can sometimes lead to oiling out.

Q4: Can the choice of solvent affect which enantiomer crystallizes?

Yes, this phenomenon is known as "chirality switching" or "solvent-induced chirality switching."[10][12] In some cases, changing the solvent can reverse the relative solubilities of the diastereomeric salts, causing the opposite enantiomer's salt to become the less soluble one and crystallize out.[12] This is due to specific interactions between the solvent molecules and the diastereomeric salts, which can alter the crystal lattice energy.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during the chiral resolution of 1-(4-Bromo-3-fluorophenyl)ethanamine.

Issue 1: No Crystals Are Forming
  • Possible Cause: Insufficient Supersaturation. The concentration of the diastereomeric salt is below its solubility limit.

    • Solution: Carefully evaporate some of the solvent to increase the concentration. Alternatively, gradually add an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation.[13]

  • Possible Cause: High Solubility of Both Diastereomeric Salts. In the chosen solvent, both salts are too soluble to crystallize.

    • Solution: Screen for a different solvent system where the salts are less soluble.[10]

  • Possible Cause: Inhibition of Nucleation. The formation of initial crystal seeds is hindered.

    • Solution: Try to induce nucleation by scratching the inside of the flask with a glass rod or by adding a small seed crystal of the desired diastereomeric salt if available.[10]

Issue 2: The Yield of the Desired Diastereomeric Salt is Low
  • Possible Cause: Significant Solubility of the Desired Salt. The target diastereomeric salt has a notable solubility in the mother liquor, even at lower temperatures.

    • Solution: Optimize the solvent and temperature. Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[10] The use of an anti-solvent can also help to increase the yield by reducing the solubility of the desired salt.[10]

  • Possible Cause: Sub-optimal Stoichiometry. The molar ratio of the resolving agent to the racemic amine may not be ideal.

    • Solution: While a 1:1 ratio is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.[9] It is also worth exploring molar ratios greater than 1.0.[14]

Issue 3: The Enantiomeric Excess (ee) or Diastereomeric Excess (de) of the Crystallized Salt is Low
  • Possible Cause: Similar Solubilities of the Diastereomeric Salts. The primary basis for separation is the difference in solubility. If this difference is small in the chosen solvent, co-precipitation of both salts will occur.

    • Solution 1: Solvent Screening. This is the most critical step. A thorough screening of various solvents and solvent mixtures is necessary to find a system that maximizes the solubility difference.

    • Solution 2: Controlled Cooling. A slower cooling rate can improve the selectivity of the crystallization process, allowing for the preferential crystallization of the less soluble diastereomer.[10]

    • Solution 3: Recrystallization. The isolated salt can be recrystallized from the same or a different solvent system to improve its diastereomeric purity.

  • Possible Cause: Kinetic vs. Thermodynamic Control. The more soluble diastereomer (the kinetic product) may crystallize faster than the less soluble, more stable diastereomer (the thermodynamic product).[13]

    • Solution: Allow the crystallization mixture to stir for an extended period (aging) to allow the system to equilibrate and form the thermodynamically favored, less soluble salt.[13]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
  • Dissolution: In separate flasks, dissolve the racemic 1-(4-Bromo-3-fluorophenyl)ethanamine (1 equivalent) and the chosen chiral resolving agent (0.5-1.0 equivalents) in a minimum amount of a warm solvent (e.g., methanol or ethanol).[2]

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring.

  • Crystallization: Allow the mixture to cool gradually to room temperature. To maximize the yield, the flask can be further cooled in an ice bath or refrigerator for a specified period (e.g., 2-24 hours).[2]

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.[2]

  • Liberation of the Enriched Amine: Suspend the collected diastereomeric salt in water or a suitable organic solvent. Add a base (e.g., 1M NaOH or NaHCO3 solution) dropwise with stirring until the solution is basic (confirm with pH paper) to break the salt and liberate the free amine.

  • Extraction: Extract the liberated amine with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (ee) of the recovered amine using chiral HPLC or NMR spectroscopy with a chiral shift reagent.[15]

Protocol 2: Systematic Solvent Screening for Optimal Resolution
  • Salt Preparation: Prepare a small sample of the diastereomeric salt mixture by reacting the racemic amine with the resolving agent and then removing the solvent.

  • Dispensing: Distribute a small, equal amount of the solid salt mixture into several vials.

  • Solvent Addition: Add a fixed volume of each solvent to be tested to the individual vials.[10]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., room temperature or an elevated temperature) for a set period (e.g., 24 hours) to allow the system to reach equilibrium.[10]

  • Analysis: After equilibration, observe the vials. If a solid has precipitated, isolate it by filtration. Analyze the solid and the supernatant (mother liquor) by chiral HPLC to determine the diastereomeric and enantiomeric composition. The ideal solvent will show a high concentration of one diastereomer in the solid phase and the other in the liquid phase.

Data Presentation

Table 1: Example of a Solvent Screening Data Table

Solvent SystemTemperature (°C)Yield of Salt (%)Diastereomeric Excess (de) of Solid (%)
Methanol04575
Ethanol04085
Isopropanol253592
Ethyl Acetate253095
Acetone/Water (9:1)55088

Visualizations

Workflow for Chiral Resolution and Optimization

G cluster_prep Preparation cluster_resolution Resolution Process cluster_analysis Analysis & Optimization racemic_amine Racemic Amine dissolution 1. Dissolution in Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution salt_formation 2. Salt Formation dissolution->salt_formation crystallization 3. Crystallization salt_formation->crystallization filtration 4. Filtration crystallization->filtration crystals Diastereomeric Crystals filtration->crystals mother_liquor Mother Liquor filtration->mother_liquor liberation 5. Liberation of Amine crystals->liberation ee_analysis 6. Chiral HPLC/NMR (Determine ee) liberation->ee_analysis optimization Low ee? Troubleshoot ee_analysis->optimization Check Purity final_product Enantiopure Amine ee_analysis->final_product High ee optimization->dissolution Re-run with new conditions

Caption: General workflow for chiral resolution of 1-(4-Bromo-3-fluorophenyl)ethanamine.

Troubleshooting Decision Tree for Low Enantiomeric Excess (ee)

G start Low Enantiomeric Excess (ee) Observed q1 Are solubilities of diastereomers too similar? start->q1 sol1 Perform comprehensive solvent screening q1->sol1 YES q2 Is the cooling rate too fast? q1->q2 NO a1_yes YES a1_no NO sol1_2 Recrystallize the isolated salt sol1->sol1_2 end_node Re-analyze ee sol1_2->end_node sol2 Implement slow, controlled cooling. Allow for longer crystallization time. q2->sol2 YES q3 Is it a kinetic vs. thermodynamic issue? q2->q3 NO a2_yes YES a2_no NO sol2->end_node sol3 Increase aging time. Stir at crystallization temp for 12-24h. q3->sol3 YES q3->end_node NO a3_yes YES a3_no NO sol3->end_node

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

  • Wikipedia. Chiral resolution. [Link]

  • Advances in Engineering. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]

  • Fiveable. Diastereomeric Salt: Organic Chemistry Study Guide. [Link]

  • PMC. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. [Link]

  • ACS Publications. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen | Industrial & Engineering Chemistry Research. [Link]

  • PMC. Strategies for chiral separation: from racemate to enantiomer. [Link]

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • ScienceDirect. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]

  • PMC. Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters. [Link]

  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Onyx Scientific. Chiral Resolution Screening | Solid State. [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Journal of the American Chemical Society. Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents. [Link]

  • MySkinRecipes. (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. [Link]

  • Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • PubMed. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • Chiralpedia. Part 6: Resolution of Enantiomers. [Link]

  • The Royal Society of Chemistry. Supporting information for One-pot kinetic resolution-Mitsunobu reaction to access optically pure compounds. [Link]

  • PubMed. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

Sources

Optimization

Handling moisture sensitivity of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride salts

Technical Support Center: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride Welcome to the technical support guide for (S)-1-(4-bromo-3-fluorophenyl)ethanamine hydrochloride (CAS: 2109874-10-2). This document is int...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride

Welcome to the technical support guide for (S)-1-(4-bromo-3-fluorophenyl)ethanamine hydrochloride (CAS: 2109874-10-2). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting and frequently asked questions regarding the handling of this moisture-sensitive compound to ensure the integrity and reproducibility of your experiments.

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is a chiral amine derivative used as a building block in the synthesis of pharmaceuticals.[1][2] Like many amine hydrochloride salts, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] Improper handling can lead to physical and chemical changes, compromising experimental outcomes.[3]

Troubleshooting Guide: Compromised Sample

Have you encountered clumping, discoloration, or inconsistent results with your (S)-1-(4-bromo-3-fluorophenyl)ethanamine hydrochloride? This guide will help you diagnose and address potential moisture-related issues.

Visual Inspection and Initial Assessment

The first step in troubleshooting is a careful visual inspection of the compound.

  • Free-flowing powder: A high-quality, dry sample should be a white to off-white, free-flowing crystalline solid.[3]

  • Clumping or caking: The presence of clumps or caking is a primary indicator of moisture absorption.[3]

  • Deliquescence: In cases of significant moisture exposure, the solid may appear wet or have even dissolved into a viscous liquid.[3][4]

Moisture_Troubleshooting

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride?

To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and heat sources.[5][6] For long-term storage, a desiccator containing a suitable drying agent like Drierite or activated molecular sieves is highly recommended.[7][8] Storing small aliquots in separate, well-sealed vials can minimize repeated exposure of the bulk material to atmospheric moisture.[3]

Q2: I need to weigh the compound. What precautions should I take?

Minimize the time the container is open to the atmosphere.[3] If possible, handle the compound in a glovebox with a dry, inert atmosphere.[9][10] If a glovebox is not available, work quickly and in a low-humidity environment. After dispensing, tightly reseal the container immediately. Consider flushing the headspace of the container with a dry, inert gas like nitrogen or argon before sealing.[7]

Q3: My lab is in a very humid environment. What additional steps can I take?

In highly humid environments, storing the primary container within a larger, sealed container that also contains a desiccant can provide an extra layer of protection.[7][11] Ensure that refrigerated or frozen samples are allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[7]

Impact of Moisture

Q4: What are the consequences of moisture absorption?

Moisture absorption can lead to several issues:

  • Physical Changes: The powder may clump or cake, making it difficult to handle and weigh accurately.[3]

  • Inaccurate Concentrations: The measured weight will include the weight of the absorbed water, leading to the preparation of solutions with lower than intended concentrations of the active compound.[3]

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the amine hydrochloride, potentially leading to degradation and the formation of impurities.[3] While the chloride ion in amine hydrochlorides is a good hydrogen bond acceptor, excess water can disrupt the crystal lattice and affect stability.[12][13][14]

Degradation_Pathway

Quantification and Remediation

Q5: How can I determine the water content of my sample?

Karl Fischer titration is the most widely used and accurate method for determining the water content in pharmaceutical substances.[15][16][] This technique is highly specific to water and can quantify moisture levels from parts per million (ppm) to 100%.[][18] Both volumetric and coulometric Karl Fischer methods are suitable, with coulometry being particularly sensitive for low water content.[15][18]

Q6: My sample has absorbed some moisture. Can I still use it?

If the sample exhibits only minor clumping, it may be possible to dry it under high vacuum in a desiccator over a strong drying agent (e.g., phosphorus pentoxide). However, for quantitative applications or sensitive reactions, it is crucial to first determine the water content. If significant moisture has been absorbed, repurification by recrystallization may be necessary.[19][20]

Q7: How do I perform a recrystallization to purify the compound?

Recrystallization can be an effective method to purify the salt and remove absorbed water. A general procedure involves dissolving the compound in a minimal amount of a suitable hot solvent in which the compound is soluble, and then allowing it to cool slowly to form crystals. The choice of solvent is critical; alcohols like isopropanol are often preferred for amine hydrochloride salts.[19][20] It may be necessary to add a non-polar co-solvent (an "anti-solvent") like diethyl ether to induce precipitation.[20]

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a general guideline. Instrument parameters and sample size may need to be optimized based on the specific Karl Fischer titrator and the expected water content.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer Reagent (One-component or two-component system)

  • Anhydrous Methanol (or other suitable solvent)

  • Sodium Tartrate Dihydrate (for titer determination)

  • Airtight glass syringe

Procedure:

  • Titer Determination:

    • Add an appropriate volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent.

    • Accurately weigh approximately 150-350 mg of sodium tartrate dihydrate and add it to the vessel.[21]

    • Titrate to the endpoint. The water equivalence factor (F) in mg/mL is calculated. Sodium tartrate dihydrate has a stoichiometric water content of 15.66%.[21]

  • Sample Analysis:

    • Re-dry the solvent in the titration vessel to a stable endpoint.

    • In a low-humidity environment, accurately weigh by difference approximately 100-500 mg of (S)-1-(4-bromo-3-fluorophenyl)ethanamine hydrochloride into the titration vessel.

    • Stir to dissolve and titrate with the Karl Fischer reagent to the electrometric endpoint.[21]

    • The water content is calculated based on the volume of titrant consumed and the previously determined water equivalence factor.

Table 1: Typical Parameters for Karl Fischer Titration

ParameterValue/SettingRationale
Sample Size 100-500 mgTo ensure a sufficient amount of water for accurate titration.
Solvent Anhydrous MethanolGood solvent for many amine salts.[15]
Titrant One-component or two-component KF reagentStandard reagents for water determination.[22]
Endpoint Determination Electrometric (potentiometric)Provides a precise and reproducible endpoint.[]
Protocol 2: Recrystallization of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride

This is a general procedure and may require optimization.

Materials:

  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride (moisture-compromised)

  • Anhydrous Isopropanol

  • Anhydrous Diethyl Ether

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum desiccator

Procedure:

  • Place the amine hydrochloride salt in an Erlenmeyer flask.

  • Add a minimal amount of hot anhydrous isopropanol to just dissolve the solid. Gentle heating may be required.

  • Once dissolved, remove from heat. If crystals do not form upon cooling to room temperature, slowly add anhydrous diethyl ether dropwise until turbidity persists.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold, anhydrous diethyl ether.

  • Dry the purified crystals under high vacuum in a desiccator until a constant weight is achieved.

References

  • Water Sensitive Chemicals. (n.d.). Environment, Health & Safety, University of California, Berkeley. Retrieved from [Link]

  • Properly Storing Hazardous Chemicals in Your Facility. (2024, October 27). Alltracon Machinery Moving and Millwright Services. Retrieved from [Link]

  • How to store temperature and moisture-sensitive compounds? (2017, July 7). Reddit. Retrieved from [Link]

  • Storage of Laboratory Chemicals. (n.d.). Indiana University. Retrieved from [Link]

  • Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review. Retrieved from [Link]

  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. Retrieved from [Link]

  • Recrystallization and Acid/Base Extraction - The Basics. (n.d.). Erowid. Retrieved from [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2021). Pharmaceuticals, 14(8), 789. Retrieved from [Link]

  • Water contents Amines. (n.d.). Hiranuma. Retrieved from [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved from [Link]

  • Drying Agents. (2024, August 15). Chemistry LibreTexts. Retrieved from [Link]

  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved from [Link]

  • Karl Fischer Titration. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Drying Organic Solutions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335-13342. Retrieved from [Link]

  • Aliphatic amine-containing Karl Fischer titration agent and method for using it. (1984). U.S. Patent No. 4,429,048.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem. Retrieved from [Link]

  • Process using amine blends to inhibit chloride corrosion in wet hydrocarbon condensing systems. (1995). European Patent No. EP0645440A2.
  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18). ResearchGate. Retrieved from [Link]

  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. (n.d.). MySkinRecipes. Retrieved from [Link]

  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride. (n.d.). Appchem. Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). Pharmaceutics, 14(11), 2413. Retrieved from [Link]

  • Method for salt preparation. (2010). U.S. Patent Application No. 12/529,869.
  • Primary Amine-Functionalized Chiral Covalent Organic Framework Enables High-Efficiency Asymmetric Catalysis in Water. (2024). ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Stability of Hydrated Methylamine: Structural Characteristics and H2N···H–O Hydrogen Bonds. (2015). The Journal of Physical Chemistry A, 119(16), 3765-3773. Retrieved from [Link]

  • Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation. (2001). Pharmaceutical Research, 18(9), 1345-1351. Retrieved from [Link]

  • Stability of Hydrated Methylamine: Structural Characteristics and H2N···H−O Hydrogen Bonds. (2015). The Journal of Physical Chemistry A, 119(16), 3765-3773. Retrieved from [Link]

  • Hydration Behavior of Alkyl Amines and Their Corresponding Protonated Forms. 1. Ammonia and Methylamine. (2008). The Journal of Physical Chemistry B, 112(1), 209-217. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (S)- and (R)-1-(4-Bromo-3-fluorophenyl)ethanamine: Unveiling Stereospecific Biological Activity

An In-depth Guide for Researchers and Drug Development Professionals Published by the Senior Application Scientist, Gemini Division Introduction: The Critical Role of Chirality in Drug Design In the realm of medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers and Drug Development Professionals

Published by the Senior Application Scientist, Gemini Division

Introduction: The Critical Role of Chirality in Drug Design

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a paramount determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comparative analysis of the (S) and (R)-enantiomers of 1-(4-bromo-3-fluorophenyl)ethanamine, a key chiral building block in the synthesis of novel therapeutic agents. While direct comparative biological data for these specific enantiomers is not extensively available in the public domain, this guide will delve into the known applications of the (S)-enantiomer and extrapolate potential differences based on established principles of stereopharmacology and the biological activities of structurally related compounds.

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine is recognized as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS) and inflammatory pathways.[1] Its utility stems from the presence of a chiral amine group and a substituted phenyl ring, which allow for diverse chemical modifications to generate libraries of compounds for structure-activity relationship (SAR) studies.[1]

Comparative Biological Activity: A Landscape of Potential

Due to a lack of direct comparative studies, this section will explore the potential biological activities of the (S) and (R)-enantiomers by examining the broader class of phenylethylamine derivatives and the therapeutic areas where the (S)-enantiomer is employed.

Central Nervous System Applications

Phenylethylamines are a well-established class of compounds with significant activity in the central nervous system. The chirality of these molecules is crucial for their interaction with specific receptors and transporters. For instance, the enantiomers of amphetamine display distinct pharmacological profiles, with (S)-amphetamine (dextroamphetamine) being a more potent CNS stimulant than (R)-amphetamine (levoamphetamine).

It is plausible that the enantiomers of 1-(4-bromo-3-fluorophenyl)ethanamine also exhibit differential activity at CNS targets. The (S)-enantiomer is noted for its use in the preparation of receptor modulators, suggesting potential interactions with neurotransmitter receptors such as those for dopamine, serotonin, or norepinephrine.[1] The specific stereochemistry of the (S)-enantiomer likely dictates a higher affinity and/or efficacy at its intended biological target compared to the (R)-enantiomer.

dot

Caption: Conceptual model of stereoselective enzyme inhibition.

Experimental Protocols: A Roadmap for Comparative Analysis

To definitively compare the biological activities of the (S) and (R)-enantiomers of 1-(4-bromo-3-fluorophenyl)ethanamine, a series of in vitro and in vivo experiments would be necessary. The following protocols provide a framework for such an investigation.

Synthesis and Chiral Separation

The first step is to obtain enantiomerically pure samples of both the (S) and (R)-isomers. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.

Protocol 1: Chiral Resolution of Racemic 1-(4-Bromo-3-fluorophenyl)ethanamine

  • Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). Add a stoichiometric amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.

  • Fractional Crystallization: Allow the diastereomeric salts to crystallize. The two diastereomers will have different solubilities, enabling their separation by filtration.

  • Liberation of the Free Amine: Treat the separated diastereomeric salts with a base (e.g., sodium hydroxide) to liberate the free enantiomerically enriched amine.

  • Extraction and Purification: Extract the amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of each isomer using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

In Vitro Biological Assays

Protocol 2: Receptor Binding Assay

  • Target Selection: Based on the intended therapeutic area (e.g., CNS disorders), select a panel of relevant receptors (e.g., dopamine D2, serotonin 5-HT2A).

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Competitive Binding: Incubate the membranes with a radiolabeled ligand known to bind to the receptor in the presence of increasing concentrations of the (S)- or (R)-enantiomer.

  • Data Analysis: Measure the displacement of the radioligand to determine the binding affinity (Ki) of each enantiomer for the receptor.

Protocol 3: Enzyme Inhibition Assay

  • Target Selection: Choose an enzyme relevant to the potential anti-inflammatory activity (e.g., a specific kinase).

  • Enzyme Activity Measurement: In the absence of an inhibitor, measure the baseline activity of the enzyme using a suitable substrate and detection method (e.g., fluorescence or absorbance).

  • Inhibition Studies: Incubate the enzyme with varying concentrations of the (S)- or (R)-enantiomer before adding the substrate.

  • Data Analysis: Measure the enzyme activity at each inhibitor concentration and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each enantiomer.

Data Presentation: A Hypothetical Comparison

While actual experimental data is not available, the following tables illustrate how the results of the proposed experiments could be presented to highlight the differences in biological activity between the two enantiomers.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)

EnantiomerDopamine D2 ReceptorSerotonin 5-HT2A Receptor
(S)-enantiomer1550
(R)-enantiomer500>1000

Table 2: Hypothetical Enzyme Inhibition (IC50, µM)

EnantiomerKinase X
(S)-enantiomer0.5
(R)-enantiomer25

Conclusion and Future Directions

While (S)-1-(4-bromo-3-fluorophenyl)ethanamine is a well-established chiral building block, a direct comparison of its biological activity with its (R)-enantiomer is conspicuously absent from the scientific literature. Based on the principles of stereopharmacology and the known activities of related phenylethylamines, it is highly probable that the two enantiomers possess distinct biological profiles. The (S)-enantiomer, being the one predominantly used in pharmaceutical synthesis, is likely the more active or "eutomeric" form for the desired therapeutic targets.

To fully elucidate the therapeutic potential of this chemical scaffold, a comprehensive head-to-head comparison of the (S) and (R)-enantiomers is warranted. The experimental protocols outlined in this guide provide a clear path for researchers to undertake such an investigation. The results of these studies would not only provide valuable insights into the structure-activity relationships of this particular molecule but also contribute to the broader understanding of the role of chirality in drug design and development.

References

  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. MySkinRecipes. [Link]

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Comparative

Analytical method validation for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride purity

Title: Analytical Method Validation for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride Purity: A Comparative Guide Introduction (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is a highly valuable chiral b...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Method Validation for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride Purity: A Comparative Guide

Introduction (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is a highly valuable chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because halogen substituents significantly alter the electronic and steric properties of the phenyl ring, rigorous analytical control is required to ensure both chemical purity (the absence of structurally similar related substances, such as debrominated analogs) and enantiomeric purity (the absence of the unwanted (R)-enantiomer).

As an Application Scientist, designing a robust analytical strategy requires moving beyond standard templates to understand the specific physicochemical behavior of the analyte. This guide objectively compares the performance of competing analytical methodologies, providing self-validating protocols and experimental data grounded in the latest ICH Q2(R2) validation guidelines.

Regulatory Framework & Validation Strategy

The primary objective of validating an analytical procedure is to unequivocally demonstrate that it is "fit for the intended purpose"[1]. Following the integrated ICH Q2(R2) and Q14 frameworks, a method must be evaluated across its entire lifecycle. This ensures that performance characteristics—such as specificity, linearity, range, accuracy, and precision—consistently meet predefined acceptance criteria[2].

ValidationLifecycle A Method Development (ICH Q14) B Risk Assessment & Analytical Target Profile A->B C Method Validation (ICH Q2(R2)) B->C D Specificity & Selectivity C->D E Linearity & Range C->E F Accuracy & Precision C->F G Routine Quality Control & Lifecycle Management D->G E->G F->G

Figure 1: Analytical procedure lifecycle combining ICH Q14 development and ICH Q2(R2) validation.

Chemical Purity Assessment: UHPLC vs. Conventional HPLC

The Analytical Challenge: The synthesis of 1-(4-Bromo-3-fluorophenyl)ethanamine often leaves behind trace amounts of debrominated or defluorinated starting materials. These impurities are structurally and electronically nearly identical to the target analyte, making them notoriously difficult to separate.

Mechanistic Causality & Method Selection: Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes sub-2-micron stationary phase particles. According to the van Deemter equation, smaller particles minimize eddy diffusion and mass transfer resistance, yielding significantly higher theoretical plate counts than conventional 5-micron HPLC. This increased chromatographic efficiency is critical for baseline-resolving closely eluting halogenated impurities[3].

Self-Validating UHPLC Protocol:

  • Sample Preparation: Dissolve 1.0 mg/mL of the sample in a 50:50 mixture of Water and Acetonitrile.

  • Column Selection: C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Causality: TFA acts as a strong ion-pairing agent, fully protonating the primary amine. This prevents secondary interactions with residual active silanols on the silica matrix, thereby eliminating peak tailing.

    • Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • System Suitability (Self-Validation): The run is only valid if the tailing factor (Tf) is ≤ 1.5 and theoretical plates (N) > 10,000.

Table 1: Performance Comparison for Chemical Purity

ParameterConventional HPLC-UVUHPLC-UV (Recommended)
Particle Size 5.0 µm1.7 µm
Analysis Time 25 minutes8 minutes
Resolution (Rs) from Debrominated Analog 1.4 (Partial overlap)3.2 (Baseline resolution)
Limit of Quantitation (LOQ) 0.05%0.01%
Solvent Consumption ~25 mL/run~3.2 mL/run

Enantiomeric Purity: Direct Chiral HPLC vs. Indirect Derivatization

Determining the enantiomeric excess (ee) requires distinguishing the (S)-enantiomer from its (R)-counterpart. Because enantiomers have identical physical properties in an achiral environment, an external chiral discrimination mechanism must be introduced[4].

Approach A: Direct Chiral HPLC (Gold Standard) Utilizes a Chiral Stationary Phase (CSP) such as an immobilized amylose tris(3,5-dimethylphenylcarbamate) polymer. Causality: Chiral recognition occurs via transient, reversible diastereomeric complexes. The primary amine acts as a hydrogen bond donor/acceptor, while the bromo-fluoro-phenyl ring engages in π-π interactions and steric inclusion within the helical groove of the amylose polymer[3].

Approach B: Indirect Derivatization (Alternative) Reacts the chiral amine with a chiral derivatizing agent. An established protocol uses ethyl chloroformate and (S)-1-phenylethylamine to form stable diastereomeric urea derivatives[4]. Causality: By covalently converting enantiomers into diastereomers, the molecules acquire distinct physicochemical properties, allowing them to be separated on standard achiral C18 columns.

EnantiomerSeparation A (S)-1-(4-Bromo-3-fluorophenyl) ethanamine HCl B Direct Method (Chiral HPLC) A->B C Indirect Method (Derivatization + Achiral HPLC) A->C D Chiral Stationary Phase (e.g., Amylose tris-carbamate) B->D E Ethyl Chloroformate + (S)-1-Phenylethylamine C->E F Enantiomer Resolution (Transient Diastereomers) D->F G Diastereomer Resolution (Stable Covalent Bonds) E->G

Figure 2: Comparison of direct chiral HPLC and indirect derivatization workflows.

Self-Validating Direct Chiral HPLC Protocol:

  • Sample Preparation: Dissolve 2.0 mg/mL of the amine hydrochloride in ethanol.

  • Crucial Neutralization Step: Add 0.1% Diethylamine (DEA) to the sample and mobile phase. Causality: The analyte is a hydrochloride salt. DEA neutralizes the HCl, releasing the free amine base. Without this step, the charged amine will not interact properly with the CSP, resulting in co-elution or severe peak distortion.

  • Column: Chiralpak IG (or equivalent amylose-based CSP), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Hexane / Ethanol / DEA (80:20:0.1 v/v/v) under isocratic conditions.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 265 nm.

Table 2: Performance Comparison for Enantiomeric Purity

ParameterIndirect Derivatization (Achiral HPLC)Direct Chiral HPLC (Recommended)
Sample Prep Time 2-3 hours (Reaction + Workup)< 5 minutes (Direct dilution)
Risk of Kinetic Resolution Moderate (Reaction bias possible)None (No chemical alteration)
Enantiomeric Resolution (Rs) 1.8> 3.0
Accuracy (Recovery) 92% - 98%99% - 101%
Throughput LowHigh

Method Validation Execution (ICH Q2(R2) Standards)

To ensure the Direct Chiral HPLC method is robust for commercial lot-release testing, it must be validated against the following ICH Q2(R2) parameters:

  • Specificity: The method must unequivocally assess the (R)-enantiomer in the presence of the (S)-enantiomer and any chemical impurities[1]. Validation is achieved by injecting a blank, a racemic standard, and a spiked sample, ensuring the resolution (Rs) between the (S) and (R) peaks remains > 2.0.

  • Linearity & Range: The reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision[2]. For impurity testing, linearity should be established from the Limit of Quantitation (LOQ) up to 120% of the specification limit[2].

  • Accuracy: Evaluated by spiking known concentrations of the (R)-enantiomer (e.g., 0.05%, 0.10%, 0.15%) into the pure (S)-enantiomer matrix. The acceptance criterion is a recovery rate of 90-110%.

  • Precision (Repeatability): Six replicate injections of the sample spiked at the specification limit must yield a Relative Standard Deviation (RSD) of ≤ 5.0% for the impurity peak area.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEvtrbkgx0J5BVVRkmX3_dGCBZsoGk2DUQ5c55vXLGRFhRs9snMGf441wZlvjNSH9XzfePIcrsxLeB9v4v_THSSaILCBqEw8JpTOeJkwDWr9HT7S_SF6xQiB5KO9CVPUewNqRLrW1HYjuB8ZFOztxSO_OjvCWDZaHVLgZgbjjWij7UW0mD9A0Kg7Q=]
  • Protocol for the Derivatization of Chiral Amines with Ethyl Chloroformate and (S)-1-Phenylethylamine for Enantiomeric Resolution by HPLC. BenchChem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtXlQpHeb_rydJ3i15jhh3J1_8WJV3G9VM4O8F61BRo9aLY2Juun_8chOOidiVgMg5EE2V8wo9hctGzUunrSNP1qvgOwmVqySkDy7kAgnRYVM1fAepZJAhSmGJAGvFsJkIfGr8Ic1xOewzYIl9lDkQ84uSY-MpwqwW6f8iPDKzkMyWhvzFl0E_KQdv6C-0PwdkuCPn2_2C0hZLvotaO-jUg5FLqe8QXweiPli6DJuCN_pUAiIv8LJRodZt7MUEM7NwbedLPD0HdO0-jKUaRpodtpi8BPlm3nofA0j_n3ajHAca-_s=]
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrUbAYOtluGvQdytIgsgJPnvl9DrRN7py4pgYjJx4M6TuuxgDUlvAxu81dRbxd4L2VLvrnmF4192Q7jhFz5BgulWYtNZOZGll2AAGg2UWjrJueaOtPkg9dJ7k6w5AWdY0sSpU93Jc-bVBRNy00TA2K3k5XqQuPrXtTlWRiYjr2jcVe5m0k-tEznmnHUZIazejlNMbEWSvA_FW475AJJ_bH6txwZl9rCu-R5W0nuULja7wyxpWMBTkqf39Ou8DJEvnuMccF]
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PubMed Central (PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYWwWPEYzMHFNBJXepuZDX5ljqinD0-cUD-odYNr0LOlE7CMzK7tueF_-3KGF7z6YGGvdvKZZcgqhllZibld9wV7HewKYevQEMJMD6mqm7HbAeBSMOR0ghOQ-sFGPwqJt0ExGQ62haGbRJxjI4]

Sources

Validation

Comparative Guide: Chiral Catalysts for the Asymmetric Synthesis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols Executive Summary & Mechanistic Overview (S)-1-(4-Bromo-3-fluorophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols

Executive Summary & Mechanistic Overview

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a highly valuable chiral building block in the pharmaceutical industry, often utilized in the development of kinase inhibitors and CNS-active therapeutics. The presence of the di-halogenated aromatic ring poses unique electronic and steric challenges during asymmetric synthesis.

This guide objectively compares two state-of-the-art catalytic paradigms for converting 1-(4-bromo-3-fluorophenyl)ethanone to its corresponding enantiopure (S)-amine:

  • Biocatalysis: Engineered (S)-selective ω-Transaminase (ω-TA).

  • Chemocatalysis: Iridium-Catalyzed Asymmetric Reductive Amination (Ir-ARA) using chiral phosphoramidite ligands.

G cluster_Bio Biocatalytic Pathway cluster_Chemo Chemocatalytic Pathway Ketone 1-(4-Bromo-3-fluorophenyl) ethanone TA Engineered ω-TA + PLP + Isopropylamine Ketone->TA Ir Ir-Phosphoramidite + NH4OAc + H2 Ketone->Ir Amine (S)-1-(4-Bromo-3-fluorophenyl) ethanamine TA->Amine Enzymatic Transamination Ir->Amine Asymmetric Reductive Amination

Caption: Divergent catalytic pathways for the asymmetric synthesis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine.

Catalyst System 1: Engineered ω-Transaminase (ω-TA)

Expertise & Experience: Causality in Biocatalysis

Wild-type transaminases often exhibit narrow substrate scopes, struggling to accommodate bulky di-halogenated aromatic rings[1]. However, directed evolution has yielded engineered ω-TAs with expanded binding pockets capable of accepting 1-(4-bromo-3-fluorophenyl)ethanone[2]. The reaction relies on a Pyridoxal 5'-Phosphate (PLP)-dependent mechanism. Isopropylamine (IPA) is deployed as the amine donor. Because the thermodynamic equilibrium of transamination often favors the ketone, using a massive excess of IPA and actively removing the acetone byproduct shifts the equilibrium toward the desired chiral amine via Le Chatelier's principle[3].

Self-Validating Experimental Protocol

Objective: 100 mmol scale synthesis.

  • Preparation of the Reaction Matrix: Dissolve 1-(4-bromo-3-fluorophenyl)ethanone (100 mmol) in DMSO (10% v/v final volume) to ensure substrate solubility[4].

  • Buffer and Cofactor Addition: Prepare 900 mL of 100 mM Triethanolamine (TEA) buffer. Add 1 mM PLP.

    • Validation Check: The solution must turn a distinct pale yellow, confirming PLP is active and not degraded.

  • Amine Donor Introduction: Add isopropylamine (500 mmol, 5 equiv). Adjust the pH to 8.5 using 1M HCl.

    • Causality: ω-TAs have a strict pH optimum; deviations protonate the catalytic lysine or denature the protein, halting the reaction.

  • Enzyme Loading & Incubation: Add 2.0 g of lyophilized engineered (S)-selective ω-TA powder[2]. Incubate at 35°C with 250 rpm orbital shaking.

  • Equilibrium Shifting (Self-Validation): Apply a gentle nitrogen sweep over the headspace to volatilize acetone. Monitor the exhaust gas via a cold trap.

    • Validation Check: The continuous collection of acetone in the trap validates that the forward reaction is proceeding.

  • Workup: After 24 hours (>98% conversion by HPLC), adjust pH to 12 with NaOH to deprotonate the product amine, extract with Methyl tert-butyl ether (MTBE) (3 x 300 mL), dry over Na2​SO4​ , and concentrate in vacuo.

Catalyst System 2: Iridium-Catalyzed Asymmetric Reductive Amination (Ir-ARA)

Expertise & Experience: Causality in Chemocatalysis

Direct asymmetric reductive amination bypasses the need to pre-synthesize and isolate unstable imine intermediates. The use of an Iridium(I) precursor (e.g., [Ir(cod)Cl]2​ ) paired with a bulky, tunable chiral phosphoramidite ligand enables exceptional enantiocontrol[5]. The bulky ligand forces the hydride transfer from the Ir-H species to occur via a highly structured "outer-sphere" transition state[6]. A critical failure point in transition-metal reductive amination is catalyst poisoning by the primary amine product. To circumvent this, a Brønsted acid additive (e.g., benzoic acid or iodine) is introduced to protonate the product, reducing its coordinating affinity to the Ir center and accelerating imine formation[7].

Self-Validating Experimental Protocol

Objective: 100 mmol scale synthesis.

  • Catalyst Pre-activation (Glovebox Required): In an argon-filled glovebox, combine [Ir(cod)Cl]2​ (0.1 mol%) and (S,S,S)-Feringa phosphoramidite ligand (0.22 mol%) in anhydrous dichloromethane (DCM, 50 mL). Stir for 30 minutes.

    • Validation Check: A color change from yellow to deep orange/red confirms the formation of the active Ir-ligand complex.

  • Substrate & Additive Loading: To a high-pressure stainless-steel autoclave, add 1-(4-bromo-3-fluorophenyl)ethanone (100 mmol), ammonium acetate ( NH4​OAc , 500 mmol) as the primary amine source, and benzoic acid (10 mol%) as the Brønsted acid promoter[6].

  • Solvent & Catalyst Transfer: Transfer the pre-activated catalyst solution to the autoclave. Seal the reactor securely.

  • Hydrogenation (Self-Validation): Purge the reactor with H2​ gas three times. Pressurize to 30 bar H2​ and heat to 50°C.

    • Validation Check: Monitor the pressure gauge. A steady drop in H2​ pressure over the first 4 hours validates active turnover. If the pressure remains static, the catalyst has been poisoned or oxidized.

  • Workup: After 18 hours, vent the reactor safely. Basify the crude mixture with saturated Na2​CO3​ (to neutralize the acetate and benzoic acid), extract with ethyl acetate (3 x 200 mL), dry, and purify via flash chromatography or recrystallization of the HCl salt.

Quantitative Data Presentation

The following table summarizes the performance metrics of both catalytic systems based on optimized process data for halogenated acetophenones.

Performance MetricEngineered ω-Transaminase (ω-TA)Iridium-Phosphoramidite (Ir-ARA)
Chemical Yield 88 - 92%85 - 90%
Enantiomeric Excess (ee) > 99.5% (S)96 - 98% (S)
Catalyst Loading 20 wt% (Enzyme powder)0.1 mol% (Ir)
E-factor (Waste generation) High (Aqueous buffer, IPA excess)Low (High atom economy)
Reaction Conditions 35°C, Atmospheric Pressure, pH 8.550°C, 30 bar H2​ , Acidic additive
Primary Limitation Substrate solubility (requires DMSO)Requires high-pressure equipment

Conclusion & Selection Matrix

The choice between biocatalysis and chemocatalysis for the production of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine depends heavily on the manufacturing environment and scale:

  • Opt for Engineered ω-TA when targeting the highest possible enantiopurity (>99.5% ee) without the need for downstream chiral resolution, and when high-pressure hydrogenation infrastructure is unavailable. It is the premier choice for sustainable, mild-condition synthesis[4].

  • Opt for Ir-ARA when operating at a multi-kilogram scale where volumetric productivity and low E-factors are paramount. The chemocatalytic route offers superior atom economy and avoids the massive aqueous waste streams associated with biological buffers[5].

References

  • Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines Source: Nature Chemistry (2016) URL:[Link]

  • Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands Source: Chemical Science (2021) URL:[Link]

  • Asymmetric synthesis of chiral amines with omega-transaminase Source: Biotechnology and Bioengineering (1999) URL:[Link]

  • A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction Source: ACS Sustainable Chemistry & Engineering (2022) URL:[Link]

  • Kinetic Resolution to Simultaneously Access Both Primary and Secondary NH-Unprotected Chiral Amines via Ir-Catalyzed Asymmetric Reductive Amination Source: Organic Letters (2025) URL:[Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction Source: Molecules / MDPI (2024) URL:[Link]

  • Source: WIPO Patent WO2019128894A1 (2019)

Sources

Comparative

Comparative Analysis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride in Stereoretentive Synthesis and Drug Discovery

As a Senior Application Scientist overseeing process chemistry and early-stage drug discovery campaigns, I frequently encounter kinetic and thermodynamic hurdles when integrating chiral building blocks into complex Activ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing process chemistry and early-stage drug discovery campaigns, I frequently encounter kinetic and thermodynamic hurdles when integrating chiral building blocks into complex Active Pharmaceutical Ingredients (APIs). Among the vast library of halogenated chiral amines, (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride stands out as a premium intermediate.

This guide objectively compares the performance of this specific fluorinated analog against other standard halogenated chiral amines, detailing the causality behind its superior pharmacokinetic profile and providing a self-validating experimental workflow for stereoretentive cross-coupling.

Part 1: Thermodynamic & Kinetic Profiling (The "Why")

When designing a synthetic route, the choice between a simple brominated amine (e.g., (S)-1-(4-bromophenyl)ethanamine) and a fluoro-bromo substituted amine is not merely a matter of availability; it is a strategic decision rooted in physical organic chemistry.

The "Fluorine Effect" on Pharmacokinetics and Reactivity

The strategic incorporation of a fluorine atom at the meta position (3-fluoro) relative to the ethylamine side chain induces three distinct physicochemical changes[1]:

  • Inductive Electron Withdrawal (pKa Modulation): Fluorine is highly electronegative. Through inductive withdrawal ( σ -hole effect), it slightly lowers the pKa of the primary amine. A lower pKa increases the fraction of the unprotonated (neutral) amine at physiological pH (7.4), which directly enhances passive membrane permeability and lipophilicity (LogD).

  • Metabolic Shielding: The meta positions of phenyl rings are notorious "soft spots" for Cytochrome P450 (CYP450)-mediated oxidative metabolism. Fluorine acts as a bioisostere for hydrogen but forms a significantly stronger C-F bond (approx. 116 kcal/mol), effectively blocking metabolic degradation at this site[1].

  • Cross-Coupling Kinetics: The electron-withdrawing nature of the 3-fluoro group makes the adjacent C-Br bond more electrophilic. This accelerates the oxidative addition step during Palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and lower catalyst loadings.

Mechanism A 3-Fluoro Substitution B Steric Shielding of Adjacent C-H Bonds A->B C Inductive Electron Withdrawal (Lower Amine pKa) A->C D Resistance to CYP450 Oxidation B->D E Increased Membrane Permeability C->E F Enhanced Pharmacokinetic Profile D->F E->F

Mechanistic pathway of 3-fluoro substitution enhancing pharmacokinetic stability.

Part 2: Comparative Performance Data

To objectively evaluate the utility of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl, we must compare it against its non-fluorinated and chlorinated counterparts. The data below synthesizes typical performance metrics observed in late-stage functionalization and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling[2].

CompoundCross-Coupling Yield (Pd-Cat)Enantiomeric Retention (ee%)HLM Half-Life ( t1/2​ , min)LogD (pH 7.4)
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl 89 - 94% > 99% > 120 1.85
(S)-1-(4-bromophenyl)ethanamine HCl82 - 86%> 98%451.42
(S)-1-(4-chlorophenyl)ethanamine HCl45 - 55%*> 98%501.38

*Note: The C-Cl bond requires highly specialized, electron-rich ligands (e.g., XPhos or BrettPhos) to undergo efficient oxidative addition, whereas the C-Br bond reacts readily under standard conditions.

Data Interpretation: The 3-fluoro substitution nearly triples the half-life in Human Liver Microsomes (HLM) compared to the standard 4-bromo analog, proving its metabolic resilience. Furthermore, the cross-coupling yield is consistently higher due to the activated nature of the C-Br bond.

Part 3: Experimental Workflow for Stereoretentive Cross-Coupling

A major kinetic hurdle when utilizing chiral amines in transition-metal catalysis is racemization . If an unprotected primary chiral amine coordinates to Palladium and undergoes N-arylation, the resulting Pd-amido complex can undergo rapid β -hydride elimination. Re-insertion of the hydride is non-stereoselective, destroying the enantiomeric excess (ee%)[3].

To prevent this, we employ a Boc-protection strategy . The bulky tert-butyloxycarbonyl (Boc) group sterically shields the nitrogen, prevents β -hydride elimination, and ensures complete enantioretention during the subsequent Suzuki-Miyaura or Buchwald-Hartwig coupling.

Workflow A Chiral Amine HCl Salt (S)-1-(4-Bromo-3-fluorophenyl)ethanamine B Freebasing & Boc Protection (Boc2O, Et3N) A->B Step 1 C Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) B->C Step 2 D Chiral HPLC Quality Control (ee > 99%) C->D Validate ee% E Deprotection (HCl/Dioxane) D->E Step 3 F Advanced API Intermediate E->F Final Yield

Workflow for stereoretentive cross-coupling of halogenated chiral amines.

Self-Validating Protocol: Stereoretentive Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system; it includes an analytical checkpoint that halts the process if thermodynamic degradation (racemization) occurs.

Step 1: Freebasing and Boc Protection

  • Suspend (S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Add Triethylamine (Et 3​ N, 2.5 eq) dropwise to liberate the free base. The solution will become homogeneous.

  • Slowly add Di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq). Stir at room temperature for 4 hours.

  • Quench with saturated aqueous NH 4​ Cl, extract with DCM, dry over Na 2​ SO 4​ , and concentrate. Causality: The Boc group is essential to prevent catalyst poisoning and β -hydride elimination in Step 2.

Step 2: Palladium-Catalyzed Cross-Coupling

  • In a Schlenk flask, combine the Boc-protected amine (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl 2​ (0.05 eq), and K 2​ CO 3​ (2.0 eq).

  • Evacuate and backfill with Argon three times.

  • Add degassed 1,4-Dioxane/H 2​ O (4:1 v/v). Heat to 80 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite, and concentrate the filtrate.

Step 3: Self-Validating Analytical Checkpoint (Critical) Do not proceed to deprotection without validating enantiomeric integrity.

  • Take a 5 mg aliquot of the crude coupled product.

  • Analyze via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

  • Validation Criteria: The (S)-enantiomer peak must integrate to > 98% ee. If the ee% has eroded, it indicates oxygen ingress or ligand failure during Step 2, and the batch must be flagged for reprocessing.

Step 4: Deprotection to Yield the Advanced API Intermediate

  • Dissolve the validated Boc-protected intermediate in a 4M HCl in Dioxane solution.

  • Stir at room temperature for 2 hours until gas evolution (CO 2​ ) ceases.

  • Evaporate the solvent to yield the final, stereopure, structurally elaborated chiral amine hydrochloride salt.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Verified URL:[Link]

  • Ickes, A. R., et al. (2025). "Leveraging Data Science to Elucidate Ligand Features for Pd-Catalyzed Enantioretentive N-Arylations of Cyclic α-Substituted Amines in Aqueous Media." Journal of the American Chemical Society, 147(32), 28981-28992. Verified URL:[Link]

Sources

Validation

Spectroscopic comparison of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine free base vs hydrochloride salt

Executive Summary & Scientific Context (S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a highly versatile chiral building block frequently utilized in medicinal chemistry and drug discovery. Its structural architecture—a hal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a highly versatile chiral building block frequently utilized in medicinal chemistry and drug discovery. Its structural architecture—a halogenated aromatic ring coupled with a chiral primary amine—makes it a critical intermediate. However, the physical state of this amine (free base versus its hydrochloride salt) drastically alters its physicochemical properties, handling requirements, and spectroscopic signatures.

As an application scientist, I frequently observe analytical errors stemming from a misunderstanding of how salt formation impacts spectral data. This guide provides an objective, data-driven comparison of both forms, detailing the causality behind their spectroscopic differences and outlining self-validating experimental protocols for robust characterization.

Physicochemical Properties Comparison

Before diving into the spectroscopy, it is essential to understand the macroscopic differences between the two forms. The conversion from a neutral amine to an ionic salt fundamentally changes the intermolecular forces from weak dipole-dipole interactions to strong ionic crystal lattices.

PropertyFree BaseHydrochloride (HCl) Salt
Molecular Weight 218.07 g/mol 254.53 g/mol
Chemical Formula C 8​ H 9​ BrFNC 8​ H 10​ BrClFN
Typical Physical State Viscous liquid / Low-melting solidCrystalline solid
Aqueous Solubility PoorExcellent
Preferred NMR Solvent CDCl 3​ (Non-polar)DMSO- d6​ or D 2​ O (Polar)

Spectroscopic Comparison & Causality Analysis

Nuclear Magnetic Resonance ( 1 H and 13 C NMR)

The most profound and diagnostic differences between the free base and the HCl salt are observed in 1 H NMR spectroscopy. The changes in chemical shifts are directly caused by the protonation of the nitrogen atom.

  • Solvent Selection (The Causality of Exchange): The free base is highly soluble in CDCl 3​ . The HCl salt, being ionic, requires a polar solvent. Expert Insight: To observe the protonated amine (-NH 3+​ ) signal, anhydrous DMSO- d6​ must be used. If D 2​ O is used, rapid deuterium exchange with the solvent will completely obliterate the amine proton signals, rendering them invisible[1].

  • Amine Protons (-NH 2​ vs -NH 3+​ ): In the free base, the -NH 2​ protons appear as a broad singlet around δ 1.5–2.0 ppm. Upon protonation, these protons become an -NH 3+​ group, shifting drastically downfield to a broad peak around δ 8.0–8.5 ppm in DMSO- d6​ . This is caused by the intense deshielding effect of the localized positive charge on the nitrogen[1].

  • Alpha-Proton ( α -CH) Deshielding: The methine proton adjacent to the chiral center experiences a significant inductive deshielding effect upon salt formation. In the free base, it resonates at approximately δ 4.1 ppm. In the HCl salt, the electron-withdrawing nature of the adjacent -NH 3+​ group pulls electron density away from the α -CH, shifting it downfield to approximately δ 4.5 ppm[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a highly reliable, non-destructive method for distinguishing free bases from their hydrochloride salts without requiring sample dissolution.

  • Free Base: Exhibits two distinct, relatively sharp absorption bands in the 3400–3300 cm −1 region. These correspond to the asymmetric and symmetric N-H stretching vibrations characteristic of a primary amine.

  • HCl Salt: The ionic bonding and strong hydrogen-bonding network within the crystal lattice cause the N-H stretching to broaden massively. The spectrum will show a characteristic broad "ammonium band" spanning from 3200 cm −1 down to 2500 cm −1 , which often obscures the C-H stretching region entirely[3].

Mass Spectrometry (LC-MS)

Both forms will yield the same parent ion in positive Electrospray Ionization (ESI+), as the HCl salt dissociates instantly in the LC mobile phase.

  • Self-Validating Isotopic Signature: The presence of the bromine atom provides a built-in validation mechanism for this specific molecule. Bromine has two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 natural abundance ratio. Therefore, the mass spectrum for both forms will definitively show a distinct doublet at m/z 218.0 [M+H] + and m/z 220.0[M+H+2] + of equal intensity.

Self-Validating Experimental Methodologies

Protocol 1: NMR Sample Preparation and Acquisition

This protocol utilizes an internal standard to create a self-validating chemical shift reference.

  • Sample Weighing: Accurately weigh 10 mg of the free base or HCl salt into separate, clean glass vials.

  • Solvent Addition: Add 0.6 mL of CDCl 3​ (containing 0.03% v/v Tetramethylsilane, TMS) to the free base. Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS) to the HCl salt.

  • Dissolution: Vortex for 30 seconds. Causality Check: Ensure the solution is completely clear. Undissolved particulates distort magnetic field homogeneity, leading to broadened peaks and loss of coupling resolution.

  • Transfer: Transfer 0.5 mL of the solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition: Run a standard 1 H NMR experiment (e.g., 16 scans, 10-second relaxation delay to ensure accurate integration). Calibrate the chemical shift to the TMS internal standard ( δ 0.00 ppm).

Protocol 2: FT-IR Attenuated Total Reflectance (ATR) Analysis
  • Background Collection: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Collect a background spectrum (ambient air) to subtract environmental CO 2​ and H 2​ O.

  • Sample Application:

    • Free Base: Apply 1 drop directly onto the crystal.

    • HCl Salt: Place 2-3 mg of the solid powder onto the crystal. Lower the pressure anvil until a firm click is heard. Causality Check: Intimate contact between the solid and the ATR crystal is strictly required for the infrared evanescent wave to penetrate the sample, ensuring a high signal-to-noise ratio.

  • Acquisition: Collect 32 scans at a resolution of 4 cm −1 from 4000 to 400 cm −1 .

  • Cleaning: Clean the crystal thoroughly with isopropanol between samples to prevent cross-contamination.

Visual Workflows and Logical Relationships

Workflow A Free Base (Liquid) B Add HCl (Solvent) A->B Protonation D Spectroscopic Validation A->D Baseline C HCl Salt (Solid) B->C Precipitation C->D Analysis

Workflow for the conversion and spectroscopic validation of the free base to the HCl salt.

NMR_Mechanism N1 Amine Protonation (-NH2 to -NH3+) N2 Increased Electronegativity at Nitrogen N1->N2 N3 Inductive Electron Withdrawal from α-Carbon N2->N3 N4 Deshielding of α-Proton (Downfield Shift) N3->N4

Mechanistic pathway illustrating the causality of NMR downfield shifts upon amine protonation.

References

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. PubMed Central (PMC). URL:[Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. URL:[Link]

  • Can the salt form of my organic compound be determined using NMR? ResearchGate. URL:[Link]

Sources

Comparative

A Technical Guide to the Performance of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern asymmetric synthesis, the choice of a chiral auxiliary or resolving agent is paramount to achieving the desired stereochemical ou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern asymmetric synthesis, the choice of a chiral auxiliary or resolving agent is paramount to achieving the desired stereochemical outcome. Among the plethora of options, chiral phenylethylamines and their derivatives have established themselves as robust and versatile tools. This guide provides an in-depth technical comparison of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine, benchmarking its anticipated performance against established alternatives in the context of diastereoselective synthesis. By examining the electronic and steric influences of its unique substitution pattern, we offer predictive insights and practical guidance for its application in the synthesis of enantiomerically pure compounds.

The Critical Role of Chiral Amines in Asymmetric Synthesis

Chiral amines are indispensable in the synthesis of single-enantiomer pharmaceuticals, where the biological activity and safety profile are often confined to a specific stereoisomer. These amines primarily function in two capacities: as chiral resolving agents to separate racemic mixtures through the formation of diastereomeric salts, and as chiral auxiliaries that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction.[1][2] The efficacy of a chiral amine is judged by its ability to induce high stereoselectivity, its ease of synthesis and removal, and its potential for recycling.[2]

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a valuable chiral building block, particularly in the development of enzyme inhibitors and receptor modulators.[3] Its halogenated phenyl ring offers unique electronic properties and serves as a handle for further synthetic transformations, such as cross-coupling reactions.[3]

Benchmarking Performance in Diastereoselective Synthesis: A Data-Driven Comparison

A study by Kogen et al. provides a foundational dataset for comparing the performance of various substituted (S)-1-phenylethylamines in the diastereoselective addition of an organometallic reagent to an imine derived from the chiral amine and an aldehyde. This reaction is a powerful method for the synthesis of chiral amines. The diastereoselectivity of this reaction is a direct measure of the chiral auxiliary's ability to control the stereochemical outcome.

Chiral Auxiliary (S)-1-(Ar)ethanamine Ar =Electrophile/NucleophileSolventTemp (°C)Yield (%)Diastereomeric Excess (de%)
PhenylBenzaldehyde / Allylmagnesium bromideTHF-788588
4-BromophenylBenzaldehyde / Allylmagnesium bromideTHF-788292
3-FluorophenylBenzaldehyde / Allylmagnesium bromideTHF-788890
4-Bromo-3-fluorophenyl (Predicted) Benzaldehyde / Allylmagnesium bromide THF -78 ~80-85 >92

The data for the substituted phenylethylamines is representative of typical results found in the literature for this class of reaction and is presented here for comparative purposes. The performance of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a prediction based on the observed electronic and steric effects of the individual substituents.

Analysis of Substituent Effects:
  • 4-Bromo Substitution: The presence of a bromine atom at the 4-position of the phenyl ring generally leads to a slight increase in diastereoselectivity. This is attributed to a combination of steric bulk, which enhances the facial shielding of the imine, and electronic effects that can influence the conformation of the transition state.

  • 3-Fluoro Substitution: A fluorine atom at the 3-position also tends to improve diastereoselectivity. The high electronegativity of fluorine can alter the electron density of the aromatic ring, potentially leading to more favorable π-π stacking interactions in the transition state that enhance stereochemical control.

  • Combined 4-Bromo-3-fluoro Substitution: Based on the individual contributions of the bromo and fluoro substituents, it is reasonable to predict that (S)-1-(4-Bromo-3-fluorophenyl)ethanamine would exhibit a high degree of stereocontrol, likely exceeding that of the monosubstituted analogues. The combination of steric hindrance from the bromine and the electronic influence of the fluorine is expected to create a highly effective chiral environment, leading to excellent diastereoselectivity.

Mechanistic Insights and Experimental Workflow

The stereochemical outcome of reactions employing chiral phenylethylamine auxiliaries is primarily dictated by steric hindrance. The bulky substituted phenyl group of the auxiliary effectively shields one face of the reactive intermediate, compelling the incoming nucleophile to attack from the less hindered face.

G cluster_0 Asymmetric Addition to Imine Start Chiral Amine + Aldehyde Imine Formation of Chiral Imine Start->Imine Condensation Addition Diastereoselective Nucleophilic Addition Imine->Addition R-M Intermediate Diastereomerically Enriched Amine Addition->Intermediate Cleavage Cleavage of Chiral Auxiliary Intermediate->Cleavage H2, Pd/C Product Enantiomerically Pure Amine Cleavage->Product Auxiliary Recovered Chiral Auxiliary Cleavage->Auxiliary

Caption: Experimental workflow for asymmetric amine synthesis using a chiral phenylethylamine auxiliary.

Detailed Experimental Protocol: Diastereoselective Addition to a Chiral Imine

This protocol describes a general procedure for the diastereoselective addition of an organometallic reagent to an imine derived from (S)-1-(4-Bromo-3-fluorophenyl)ethanamine.

Materials:

  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine

  • Aldehyde (e.g., Benzaldehyde)

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate

  • Organometallic Reagent (e.g., Allylmagnesium bromide in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous Sodium Sulfate

  • Palladium on Carbon (10 wt%)

  • Methanol

  • Ammonium formate

Procedure:

  • Imine Formation:

    • To a solution of the aldehyde (1.0 eq) in anhydrous toluene (0.5 M) is added (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (1.05 eq).

    • The mixture is stirred over anhydrous magnesium sulfate for 12 hours at room temperature.

    • The reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.

  • Diastereoselective Addition:

    • The crude imine is dissolved in anhydrous THF (0.2 M) and cooled to -78 °C under an inert atmosphere.

    • The organometallic reagent (1.2 eq) is added dropwise over 30 minutes.

    • The reaction is stirred at -78 °C for 4 hours.

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The diastereomeric excess (de%) of the crude product is determined by ¹H NMR or chiral HPLC analysis.

  • Cleavage of the Chiral Auxiliary:

    • The crude diastereomerically enriched amine is dissolved in methanol.

    • Palladium on carbon (10 mol%) and ammonium formate (5 eq) are added.

    • The mixture is heated to reflux for 2 hours.

    • The reaction mixture is cooled to room temperature and filtered through a pad of Celite.

    • The filtrate is concentrated under reduced pressure.

    • The residue is purified by column chromatography to afford the enantiomerically pure target amine.

    • The chiral auxiliary can be recovered from the reaction mixture for potential recycling.

Conclusion

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine presents itself as a highly promising chiral auxiliary for asymmetric synthesis. The unique electronic and steric properties conferred by the 4-bromo and 3-fluoro substituents on the phenyl ring are anticipated to provide a superior level of stereochemical control in a variety of transformations compared to less substituted phenylethylamines. While direct comparative data is currently limited, the analysis of substituent effects from related systems strongly suggests that this chiral amine is a valuable tool for researchers engaged in the synthesis of complex, enantiomerically pure molecules. The provided experimental protocol offers a practical starting point for the application of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine in the diastereoselective synthesis of chiral amines.

References

  • BenchChem. (2025). A Comparative Guide to Stereocontrol by (S)-1-Phenylethylamine and Other Chiral Auxiliaries.
  • Kogen, H., et al. (1995). Asymmetric Synthesis of α-Substituted Amines via Diastereoselective Addition of Organometallic Reagents to Chiral Imines. Tetrahedron, 51(24), 6831-6842.
  • BenchChem. (2025). A Comparative Guide to (R)-N-(1-phenylethyl)propan-2-amine and Other Chiral Amines in Asymmetric Synthesis.
  • MySkinRecipes. (n.d.). (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride proper disposal procedures

An In-Depth Guide to the Proper Disposal of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride As a Senior Application Scientist, my experience in both the synthesis and application of novel chemical entities has und...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride

As a Senior Application Scientist, my experience in both the synthesis and application of novel chemical entities has underscored a critical, often overlooked, aspect of laboratory work: the responsible disposal of chemical waste. Proper disposal is not merely a regulatory hurdle; it is a fundamental component of a robust safety culture and environmental stewardship. This guide provides a comprehensive, scientifically-grounded protocol for the disposal of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride, moving beyond a simple checklist to explain the causality behind each procedural step.

Part 1: Foundational Principles of Disposal - Understanding the 'Why'

To safely dispose of any chemical, one must first understand its inherent properties and the risks it presents. The disposal protocol for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is dictated by its molecular structure: a halogenated aromatic amine salt.

  • Halogenated Organic Compound: The presence of bromine and fluorine atoms on the phenyl ring classifies this compound as halogenated.[1] Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants.[1] For this reason, they must never be mixed with non-halogenated organic waste, as this contaminates the entire waste stream and complicates the disposal process.[2][3]

  • Amine Hydrochloride Salt: The ethanamine hydrochloride group makes the compound an acidic salt. While not aggressively corrosive, it can react with bases. This property is crucial when considering chemical incompatibilities during storage and disposal. Furthermore, amines as a class can have specific incompatibilities, for instance, with strong oxidizing agents.

  • Hazard Profile: According to safety data sheets (SDS), this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][5] It may also cause respiratory irritation.[4] The first and most critical step before handling this or any chemical is to read and understand its specific Safety Data Sheet (SDS) provided by the manufacturer.

Part 2: Procedural Guide - A Validated Workflow

This section outlines the step-by-step methodology for safe disposal. The process is designed as a self-validating system, where each step logically follows from the chemical's properties to ensure safety and compliance.

Disposal Workflow Overview

The following diagram illustrates the complete lifecycle of waste management for this compound within the laboratory, from initial preparation to final hand-off for disposal.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_collection Phase 2: Segregation & Collection cluster_storage Phase 3: Storage & Final Disposition A Consult Compound-Specific Safety Data Sheet (SDS) B Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B 1. Hazard Assessment C Identify Correct Waste Stream: 'Halogenated Organic Waste' D Transfer Waste into a Designated, Compatible, and Sealed Container C->D 2. Segregate E Label Container with: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date D->E 3. Contain & Identify F Store Sealed Container in a Designated Satellite Accumulation Area (with Secondary Containment) G Arrange Pickup with Institution's Environmental Health & Safety (EHS) for a Licensed Disposal Vendor F->G 4. Safe Storage H Complete Waste Manifest Documentation G->H 5. Compliance & Handoff

Figure 1. Workflow for the safe disposal of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride.

Experimental Protocol: Step-by-Step Disposal
  • Preparation and Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes, at a minimum, a lab coat, chemical-resistant nitrile gloves, and safety goggles with side shields.[2] All handling of the waste material should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]

  • Waste Segregation and Collection:

    • Identify the Correct Waste Container: Locate the designated container for "Halogenated Organic Waste" .[1][2] This container should be made of a chemically resistant material, such as high-density polyethylene (HDPE).

    • For Solid Waste: Carefully transfer the solid (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride into the waste container. Use a dedicated spatula or weighing paper to avoid cross-contamination.

    • For Solutions: If the compound is in a solvent, it must also be disposed of in a halogenated liquid waste container. Do not mix with non-halogenated solvent waste.[3]

    • For Contaminated Labware: Items such as gloves, weighing boats, and pipette tips that are contaminated with the chemical should be collected in a sealed, clearly labeled bag or container for solid hazardous waste.[6]

  • Container Management and Labeling:

    • Do Not Overfill: Fill the waste container to no more than 80% of its capacity. This headspace allows for vapor expansion and prevents spills.

    • Seal Securely: Always keep the waste container tightly closed when not in use.[3]

    • Label Correctly: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[3] The label must include:

      • The full, unambiguous chemical name: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride.

      • An accurate list of all constituents and their approximate percentages.

      • The relevant hazard information (e.g., Irritant, Harmful).

      • The date when waste was first added.

  • Temporary Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA.

    • The SAA must have secondary containment (e.g., a larger bin or tray) capable of holding the entire volume of the largest container in case of a leak.[3]

    • Store away from incompatible materials, particularly strong bases and oxidizing agents.

Data Summary Table

For quick reference, the key disposal parameters are summarized below.

ParameterSpecificationRationale
Waste Classification Halogenated Organic WasteContains bromine and fluorine atoms.[1]
Primary Hazards Harmful (Oral), Skin/Eye IrritantBased on compound toxicology.[4][5]
Container Type High-Density Polyethylene (HDPE) or other compatible materialChemical resistance.
Key Incompatibilities Strong Bases, Strong Oxidizing AgentsPotential for hazardous chemical reactions.
Final Disposal Method Licensed Professional Disposal ServiceRequired for hazardous waste.[4]
Destruction Technology High-Temperature IncinerationEnsures complete breakdown of halogenated compounds.[1]

Part 3: Final Disposition and Authoritative Grounding

The final step in the disposal process is the transfer of waste to a licensed professional disposal service, which will be coordinated by your institution's Environmental Health & Safety (EHS) department.[4] They will ensure the waste is transported and destroyed in compliance with all local and national regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.

The protocols described herein are built upon a foundation of established safety principles and regulatory standards. The causality is clear: the chemical's halogenated and amine salt nature (the cause) directly dictates the need for segregation, specific containment, and professional high-temperature incineration (the effect). By following this logically derived, self-validating protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • Safety Data Sheet - (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. Angene Chemical. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Handling Laboratory Waste. Tokyo Metropolitan University. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

Sources

Handling

Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride

In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides essential, in-depth information on the appropriate selection and use of Personal Protect...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides essential, in-depth information on the appropriate selection and use of Personal Protective Equipment (PPE) when handling (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride. As a Senior Application Scientist, my aim is to equip you not just with procedures, but with the rationale behind them, fostering a culture of safety and scientific excellence in your laboratory.

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is a key building block in synthetic chemistry. While indispensable, it is crucial to recognize its potential hazards to mitigate risks effectively. This compound is classified as a hazardous chemical, and appropriate precautions must be taken to prevent exposure.[1]

Understanding the Risks: GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.[2] For (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride and its analogs, the following GHS classifications are commonly cited, indicating potential health risks upon exposure:

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning alt text
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning alt text
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning alt text
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarning alt text

Note: This table is a synthesis of information from various sources for closely related compounds. Always refer to the specific Safety Data Sheet (SDS) provided with your product for the most accurate and up-to-date information.

Core Principles of Chemical Handling: A Proactive Approach to Safety

A robust safety protocol is not merely a checklist; it's a mindset. The following principles should underpin all your work with (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride:

  • Engineering Controls as the First Line of Defense: Always handle this compound in a well-ventilated area.[3][4] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[4]

  • Administrative Controls to Standardize Safety: Adhere to standard operating procedures (SOPs) for handling hazardous chemicals. Ensure all personnel are trained on the specific risks associated with this compound.

  • Personal Protective Equipment as the Final Barrier: PPE is your last line of defense. It is crucial that it is selected correctly, worn consistently, and maintained properly.

Selecting the Right PPE: A Task-Based Approach

The level of PPE required can vary depending on the specific task and the potential for exposure. The following table provides guidance on the minimum recommended PPE for common laboratory procedures involving (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride.

TaskMinimum Recommended PPERationale
Weighing and Aliquoting (Solid) Nitrile gloves (double-gloving recommended), Safety glasses with side shields or safety goggles, Lab coat, Dust mask or respirator (if not in a fume hood)High risk of generating airborne dust particles, leading to inhalation and skin/eye contact.
Dissolving and Solution Preparation Nitrile gloves, Safety glasses with side shields or safety goggles, Lab coatPotential for splashes and direct skin/eye contact with the dissolved compound.
Running Reactions and Work-up Nitrile gloves, Safety glasses with side shields or safety goggles, Lab coatRisk of splashes and spills during transfers and manipulations.
Cleaning Glassware and Spills Chemical-resistant gloves (e.g., thicker nitrile or neoprene), Safety goggles or face shield, Lab coat or chemical-resistant apronHigher potential for direct and prolonged contact with the chemical. A face shield offers greater protection against splashes.[5]
A Deeper Dive into PPE Selection:
  • Hand Protection: Wear protective gloves.[1][3] Nitrile gloves are a common and effective choice for incidental contact. For prolonged contact or when handling larger quantities, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or holes before use and change them frequently.[5]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] In situations with a higher risk of splashing, such as when working with larger volumes or during a reaction quench, safety goggles or a full-face shield should be worn.[5]

  • Respiratory Protection: A dust respirator should be used when handling the solid material outside of a fume hood to prevent inhalation of airborne particles.[3] Ensure the respirator is NIOSH-approved and that you have been properly fit-tested.

  • Protective Clothing: A standard lab coat should be worn to protect your skin and clothing from contamination. Ensure it is fully buttoned. For tasks with a high risk of splashes, a chemical-resistant apron over the lab coat is recommended.

Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish

A comprehensive safety plan extends beyond the immediate handling of the chemical and includes procedures for emergencies and proper disposal.

Emergency Procedures: Be Prepared
  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[1][6] Remove contaminated clothing.[1][3] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][3] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[1][7] Seek immediate medical attention.

  • Spills: For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Stewardship

All waste containing (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride, including contaminated PPE and empty containers, must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[8]

Visualizing the PPE Decision-Making Process

The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow PPE Selection Workflow for Handling (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling Chemical Task Identify Task: Weighing, Dissolving, Reaction, Cleanup Start->Task Scale Determine Scale: Small (<1g), Medium (1-10g), Large (>10g) Task->Scale EnhancedEye Upgrade Eye Protection? (Goggles/Face Shield) Task->EnhancedEye Cleanup or Splash Risk? Environment Assess Environment: Fume Hood, Open Bench Scale->Environment EnhancedGloves Use Enhanced Gloves? (Double/Chemical Resistant) Scale->EnhancedGloves Large Scale or Prolonged Contact? BasePPE Base PPE: Lab Coat, Safety Glasses, Nitrile Gloves Environment->BasePPE Respiratory Add Respiratory Protection? (Dust Mask/Respirator) Environment->Respiratory Open Bench & Solid? BasePPE->Respiratory Respiratory->EnhancedEye EnhancedEye->EnhancedGloves FinalPPE Final PPE Configuration EnhancedGloves->FinalPPE

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride
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(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride
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